molecular formula C8H16O2 B1605047 1,3-Cyclohexanedimethanol CAS No. 3971-28-6

1,3-Cyclohexanedimethanol

Cat. No.: B1605047
CAS No.: 3971-28-6
M. Wt: 144.21 g/mol
InChI Key: LUSFFPXRDZKBMF-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedimethanol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
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InChI

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSFFPXRDZKBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70871047
Record name 1,3-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
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CAS No.

3971-28-6
Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-bis(hydroxymethyl)cyclohexane
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Foundational & Exploratory

Technical Guide: The Isomeric Architecture of 1,3-Cyclohexanedimethanol (1,3-CHDM)

[1][2]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a cycloaliphatic diol critical to the polymer and coatings industries, serving as a glycol modifier to suppress crystallinity and improve impact resistance in polyesters.[1][2] Unlike its linear counterpart (1,4-CHDM), the 1,3-isomer introduces a structural "kink" that disrupts polymer chain packing, making it invaluable for amorphous copolyesters and high-solubility pharmaceutical intermediates.[1][2]

This guide provides a definitive analysis of the stereochemical isomers of 1,3-CHDM, their thermodynamic stability, synthesis protocols, and characterization methodologies.[1][2]

Part 1: Stereochemical Architecture

The stereochemistry of 1,3-CHDM is governed by the geometric relationship between the two hydroxymethyl (-CH₂OH) groups on the cyclohexane ring.[2] Unlike 1,4-disubstituted cyclohexanes, where the trans isomer is generally more stable, the 1,3-substitution pattern favors the cis configuration .[1]

The Isomer Landscape

The molecule exists as two configurational isomers, which further exist as conformational isomers (chair flips).[2]

A. Cis-1,3-Cyclohexanedimethanol (The Meso Compound)[1][2]
  • Configuration: Both hydroxymethyl groups are on the same side of the ring plane.[2]

  • Conformation: The cis isomer can adopt a diequatorial (e,e) or diaxial (a,a) conformation.[1][2]

    • Thermodynamics: The diequatorial (e,e) conformer is significantly more stable because it avoids the severe 1,3-diaxial steric strain present in the (a,a) form.[1]

  • Chirality: The molecule possesses a plane of symmetry passing through C2 and C5.[2] Therefore, it is achiral (meso) and optically inactive.[1][2]

B. Trans-1,3-Cyclohexanedimethanol (The Chiral Pair)[1][2]
  • Configuration: The hydroxymethyl groups are on opposite sides of the ring plane.[2]

  • Conformation: One group must be axial and the other equatorial (a,e).[1][2][3][4] A ring flip converts the axial group to equatorial and vice versa, resulting in an energetically equivalent (e,a) conformer.[1]

  • Chirality: The trans isomer lacks a plane of symmetry.[2][4] It possesses chiral centers at C1 and C3, existing as a pair of nonsuperimposable enantiomers: (1R,3R) and (1S,3S) .[1][2]

The "1,3-Stability Inversion"

Researchers familiar with 1,4-CHDM often assume the trans form is more stable.[1] In 1,3-CHDM, this is reversed:

IsomerConformationStability StatusReason
Cis-1,3 Diequatorial (e,e) Most Stable Both bulky groups are equatorial; minimal steric strain.[1][2]
Trans-1,3 Axial/Equatorial (a,e)Less StableOne bulky group is forced axial, causing 1,3-diaxial interactions.[1][2]
Visualizing the Hierarchy

The following diagram illustrates the stereochemical taxonomy of 1,3-CHDM.

CHDM_IsomersRootThis compound(C8H16O2)ConfigConfigurational IsomersRoot->ConfigCisCis-Isomer(Thermodynamically Favored)Config->CisTransTrans-Isomer(Less Stable)Config->TransCis_ConfConformation:Diequatorial (e,e)vsDiaxial (a,a)Cis->Cis_ConfTrans_ConfConformation:Axial-Equatorial (a,e)Trans->Trans_ConfCis_PropProperties:• Achiral (Meso)• Plane of Symmetry (C2-C5)• High StabilityCis_Conf->Cis_PropTrans_PropProperties:• Chiral (Enantiomeric Pair)• (1R,3R) and (1S,3S)• 1,3-Diaxial StrainTrans_Conf->Trans_Prop

Figure 1: Stereochemical hierarchy of 1,3-CHDM, highlighting the thermodynamic preference for the cis-isomer.

Part 2: Synthesis & Separation Protocol

Synthesis typically involves the catalytic hydrogenation of dimethyl isophthalate (DMI).[1][2] This process yields a mixture of cis and trans isomers.[1][2] The following protocol outlines a self-validating workflow for synthesis and ratio determination.

Experimental Workflow: High-Pressure Hydrogenation

Objective: Synthesize 1,3-CHDM from Dimethyl Isophthalate (DMI) and determine the Cis/Trans ratio.

Reagents:

  • Substrate: Dimethyl Isophthalate (DMI)[1][2]

  • Catalyst: 5% Ru/C (Ruthenium on Carbon) or Copper Chromite (Adkins catalyst).[1][2] Note: Ru/C is preferred for lower toxicity and milder conditions.[2]

  • Solvent: Methanol or THF.[1][2]

Protocol:

  • Reactor Loading:

    • Load a high-pressure autoclave (e.g., Parr reactor) with DMI (1.0 eq) and solvent (5-10 volumes).[1][2]

    • Add Catalyst (1-5 wt% loading relative to substrate).[1][2]

    • Validation Check: Ensure the reactor seal is intact by pressure testing with N₂ at 50 bar for 10 minutes.[2]

  • Hydrogenation:

    • Purge with H₂ three times to remove oxygen.[1][2]

    • Pressurize to 50–100 bar H₂ .

    • Heat to 120–160°C .

    • Stir at high RPM (>800) to eliminate mass transfer limitations.

    • Endpoint Detection: Monitor H₂ uptake. Reaction is complete when pressure drop plateaus (typically 4-8 hours).[1][2]

  • Work-up:

    • Cool to room temperature and vent H₂.

    • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.[2] Safety: Do not let the dry catalyst cake contact air (pyrophoric risk); keep wet.[1][2]

    • Concentration: Remove solvent via rotary evaporation to yield crude 1,3-CHDM (viscous oil or waxy solid).[1][2]

  • Isomer Analysis (GC-FID):

    • Column: DB-Wax or equivalent polar column.[1][2]

    • Method: Ramp 100°C to 250°C at 10°C/min.[1][2]

    • Elution Order: Typically, the cis isomer (lower boiling point due to intramolecular H-bonding potential in some derivatives, though often very close) and trans isomer will separate.[1][2] Note: Derivatization with trifluoroacetic anhydride (TFAA) improves resolution.[1][2]

Synthesis Pathway Diagram[5][6]

Synthesis_FlowFeedDimethyl Isophthalate(DMI)ReactorCatalytic Hydrogenation(Ru/C, 140°C, 80 bar)Feed->ReactorH2Hydrogen (H2)High PressureH2->ReactorInterDimethyl 1,3-cyclohexane-dicarboxylate (DMCD)Reactor->InterRing SaturationProduct1,3-CHDM Mixture(Cis/Trans)Inter->ProductEster ReductionAnalysisGC/NMR AnalysisDetermine RatioProduct->Analysis

Figure 2: Two-stage hydrogenation mechanism (often occurring in one pot) converting aromatic DMI to aliphatic 1,3-CHDM.[1][2]

Part 3: Analytical Characterization[1][7]

Distinguishing the isomers requires precise analytical techniques.[2] NMR is the gold standard for structural validation.[2]

Nuclear Magnetic Resonance (NMR)

The chemical shift of the methine proton (H at C1/C3) is diagnostic.[1][2]

FeatureCis-1,3-CHDMTrans-1,3-CHDMMechanistic Cause
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)Thermodynamic stability
¹H NMR (CH-O) δ ~1.5 - 1.8 ppm δ ~1.8 - 2.1 ppm Axial protons (in cis) are generally shielded compared to equatorial protons (in trans/axial mix).[1][2]
¹³C NMR Distinct shifts for C1/C3Distinct shifts for C1/C3Symmetry differences (Cis has fewer unique signals due to meso symmetry).
Physical Properties[1][2][5][8]
  • Appearance: Waxy white solid or viscous liquid (supercooled).[1][2]

  • Melting Point: The mixture typically melts between 45–60°C .[2] Pure isomers are difficult to isolate but the cis isomer (higher symmetry) generally exhibits better packing than the racemic trans mixture, though the presence of H-bonding complicates this rule compared to simple alkanes.[2]

  • Solubility: Highly soluble in water, alcohols, and acetone due to the two primary hydroxyl groups.

Part 4: Industrial Significance[1][2]

Why 1,3-CHDM?

While 1,4-CHDM is the industry standard for PETG (glycol-modified PET), 1,3-CHDM offers unique advantages:

  • Crystallinity Suppression: The "kinked" 1,3-geometry disrupts polymer chain folding more effectively than the linear 1,4-geometry.[1][2] This is ideal for creating amorphous, high-clarity plastics .[1][2]

  • Solubility Enhancement: In drug delivery, 1,3-CHDM derivatives are explored as linkers to improve the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs).[1][2]

  • Resin Viscosity: In coating applications, 1,3-CHDM based oligomers often exhibit lower viscosity than 1,4-analogues, aiding in flow and leveling.[1][2]

References

  • Eastman Chemical Company. (n.d.).[1][2] this compound (CHDM) Technical Data. Retrieved from [1][2]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][2] (Foundational text for 1,3-disubstituted cyclohexane conformational analysis).

  • Bhattacharjee, S., et al. (2013).[1][2] One-Pot Conversion of Dimethyl Terephthalate into 1,4-Cyclohexanedimethanol. Industrial & Engineering Chemistry Research. (Comparative hydrogenation methodology). Retrieved from [Link][1][2]

  • Wicks, Z. W., et al. (2007).[1][2] Organic Coatings: Science and Technology. Wiley.[1][2] (Application of cycloaliphatic diols in coatings).

1,3-bis(hydroxymethyl)cyclohexane chemical profile and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Material Science Applications

Executive Summary: The "Meta" Advantage

1,3-Bis(hydroxymethyl)cyclohexane (1,3-CHDM) is a cycloaliphatic diol critical to the formulation of high-performance polyesters and polyurethanes. Unlike its para-substituted isomer (1,4-CHDM), which promotes high crystallinity and thermal resistance, 1,3-CHDM introduces a geometric "kink" into polymer backbones. This structural disruption lowers melt viscosity and crystallinity, significantly enhancing solubility and flexibility without sacrificing hydrolytic stability.

This guide provides a comprehensive technical profile of 1,3-CHDM, focusing on its stereochemical uniqueness, synthesis pathways, and application protocols.

Chemical Identity & Stereochemical Analysis[1]

Nomenclature and Identifiers
PropertyData
IUPAC Name 1,3-Cyclohexanedimethanol
Common Abbreviation 1,3-CHDM
CAS Number (Mixture) 1954-96-7 / 3971-28-6
CAS Number (cis-isomer) 5059-76-7
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Stereochemistry: The Stability Inversion

A critical distinction between 1,3-CHDM and 1,4-CHDM lies in their conformational stability. In cyclohexane derivatives, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.[1]

  • 1,4-CHDM: The trans isomer allows both hydroxymethyl groups to be equatorial (diequatorial). The cis isomer forces one group axial. Thus, trans-1,4 is the thermodynamically preferred high-melting isomer.

  • 1,3-CHDM: The geometry is reversed.

    • Cis-1,3-CHDM: Both substituents can adopt the diequatorial (e,e) conformation.[1] This is the thermodynamically stable isomer.

    • Trans-1,3-CHDM: One substituent must be axial (a,e). This introduces steric instability.

Implication for Researchers: Commercial 1,3-CHDM is often a mixture, but the cis content dictates the thermodynamic stability. In polymer synthesis, the 1,3-geometry disrupts chain packing more effectively than the linear 1,4-geometry, leading to amorphous or semi-crystalline regions that improve resin solubility.

Physicochemical Profile

The following data represents the typical commercial mixture (cis/trans ratio varies by synthesis method).

PropertyValueNote
Physical State Viscous Liquid or Waxy SolidDependent on isomer ratio and purity.
Boiling Point 286 °C (at 1013 hPa)High boiling point requires vacuum for distillation.
Density 1.04 g/cm³ (20 °C)Slightly denser than water.
Flash Point 160 °COpen cup method.
Solubility Soluble in water, alcoholsHydroxyl groups provide high polarity.
pKa ~15Typical of primary aliphatic alcohols.

Synthesis & Manufacturing Pathways

The industrial production of 1,3-CHDM mirrors the terephthalic acid route but utilizes Isophthalic Acid (IPA) as the feedstock. The process involves a two-stage hydrogenation.

Reaction Workflow (DOT Diagram)

SynthesisPath cluster_conditions Process Variables IPA Isophthalic Acid (Feedstock) DMI Dimethyl Isophthalate (Intermediate) IPA->DMI Esterification (MeOH) DMCD Dimethyl 1,3-Cyclohexane dicarboxylate DMI->DMCD Ring Hydrogenation (Pd/C or Ru/C, H2) CHDM 1,3-CHDM (Target Diol) DMCD->CHDM Ester Reduction (Cu/Cr Catalyst, H2) Cond1 High Pressure (>2000 psi) Cond2 Temp: 150-250°C

Figure 1: Industrial synthesis pathway from Isophthalic Acid to 1,3-CHDM via esterification and dual hydrogenation steps.

Causality in Catalyst Selection
  • Ring Hydrogenation (Step 2): Ruthenium (Ru) or Palladium (Pd) on Carbon is preferred over Nickel to prevent hydrogenolysis (cleavage) of the ester groups while saturating the aromatic ring.

  • Ester Reduction (Step 3): Copper Chromite (CuCr) is the standard industrial catalyst because it selectively reduces the ester functionality to alcohol without cleaving the C-C bonds of the cyclohexane ring.

Applications in Polymer Science[5]

1,3-CHDM is rarely used as a homopolymer monomer. Its primary utility is as a co-monomer to modify the properties of PET (Polyethylene Terephthalate) or PU (Polyurethane) systems.

The "Kink" Effect in Polyesters

Incorporating 1,3-CHDM into a polyester backbone disrupts the linearity provided by terephthalic acid and ethylene glycol.

  • Mechanism: The 1,3-substitution angle (approx 120°) prevents the polymer chains from packing tightly.

  • Result:

    • Reduced Crystallinity: The polymer becomes more amorphous.

    • Lower Tg (Glass Transition): Improves impact resistance.

    • Enhanced Solubility: Critical for solvent-borne coatings where the resin must dissolve in common solvents (e.g., xylene, aromatic naphtha).

Application Logic Flow

ApplicationLogic cluster_Polymer Polymerization cluster_Properties Property Modification Monomer 1,3-CHDM Monomer Reaction Polycondensation (with Diacids/Isocyanates) Monomer->Reaction Result1 High Hydrolysis Resistance (Hydrophobic Ring) Monomer->Result1 Cycloaliphatic Nature Kink Structural Kink (Meta-substitution) Reaction->Kink Packing Disrupted Chain Packing Kink->Packing Result2 Improved Resin Solubility (Coating Formulations) Packing->Result2

Figure 2: Mechanistic impact of 1,3-CHDM on polymer properties, highlighting the structural disruption leading to solubility.

Experimental Protocol: Polyester Resin Synthesis

Objective: Synthesize a saturated polyester resin for coating applications using 1,3-CHDM to improve flexibility.

Safety Prerequisite: 1,3-CHDM causes serious eye damage.[2] Wear chemical splash goggles and a face shield. Work in a fume hood.

Materials
  • Diol: this compound (0.6 mol)

  • Diol: Neopentyl Glycol (NPG) (0.4 mol) - Used to balance hardness.

  • Diacid: Isophthalic Acid (1.0 mol)

  • Catalyst: Fascat 4100 (Butylstannoic acid) - 0.1% w/w.

Methodology
  • Charging: Load 1,3-CHDM, NPG, and Fascat 4100 into a 1L four-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed distillation column (to separate water).

  • Melt Phase: Heat the mixture to 150°C under a slow nitrogen stream until the diols are molten.

  • Acid Addition: Add Isophthalic Acid while stirring.

  • Esterification (First Stage):

    • Increase temperature to 200°C at a rate of 10°C/30 min.

    • Monitor water evolution.[3] The theoretical water loss is 2.0 moles.

    • Maintain the column head temperature below 100°C to prevent glycol loss.

  • Vacuum Finishing (Second Stage):

    • Once the acid number drops below 20 mg KOH/g, apply vacuum gradually (down to 50 mmHg).

    • Hold at 220°C until the target viscosity or acid number (<5 mg KOH/g) is reached.

  • Discharge: Cool to 150°C and discharge the resin into a PTFE-lined tray or dissolve immediately in solvent (e.g., Aromatic 100) if making a solution resin.

Validation Check: The resulting resin should be clear and transparent. Haze indicates unreacted acid or incompatibility.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3971-28-6, 1,3-Bis(hydroxymethyl)cyclohexane. Retrieved from [Link]

  • Eastman Chemical Company.Cyclohexanedimethanol (CHDM) Technical Data Sheets. (General reference for CHDM isomer properties in polyesters).
  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).Organic Coatings: Science and Technology. Wiley-Interscience.
  • LookChem. 1,3-Bis(hydroxymethyl)cyclohexane Physical Properties. Retrieved from [Link]

Sources

Technical Monograph: 1,3-Cyclohexanedimethanol (CAS 3971-28-6)

[1]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) , identified by CAS Registry Number 3971-28-6 , is a cycloaliphatic diol characterized by two hydroxymethyl groups attached to a cyclohexane ring at the 1 and 3 positions.[1] Unlike its more ubiquitous isomer 1,4-cyclohexanedimethanol (1,4-CHDM), the 1,3-isomer offers unique conformational properties due to its meta-substitution pattern, influencing the flexibility and crystallization kinetics of derived polymers.

This guide provides a comprehensive technical analysis of 1,3-CHDM, focusing on its physicochemical profile, synthesis pathways, and utility in pharmaceutical polymer engineering. It serves as a critical resource for researchers optimizing polyester scaffolds for drug delivery and medicinal chemists utilizing cycloalkane linkers.

Part 1: Chemical Identity & Structural Analysis

The molecule exists as a mixture of cis and trans diastereomers.[2] The spatial arrangement of the hydroxymethyl groups dictates the physical state and reactivity ratios in polymerization.

Parameter Technical Detail
IUPAC Name This compound
Synonyms 1,3-Bis(hydroxymethyl)cyclohexane; Cyclohexane-1,3-diyldimethanol
CAS Number 3971-28-6
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
SMILES OCC1CCCC(CO)C1
InChI Key LUSFFPXRDZKBMF-UHFFFAOYSA-N
Stereochemistry
  • Cis-isomer: Both hydroxymethyl groups are on the same side of the ring (typically axial/equatorial in the chair conformation to relieve strain).

  • Trans-isomer: Hydroxymethyl groups are on opposite sides.

  • Note: Commercial grades are often supplied as a mixture of isomers, which suppresses the melting point and maintains a liquid state at ambient temperatures, unlike the pure crystalline isomers.

Part 2: Physicochemical Profile[7][8]

The following data consolidates experimental values and high-confidence predictive models. Note that specific values (e.g., Boiling Point) can vary based on the cis:trans ratio of the sample.

Property Value / Range Context
Physical State Viscous Liquid or Waxy SolidDependent on isomer ratio; pure isomers are solids.
Boiling Point ~223 °C (Predicted)Experimental data often conflated with 1,4-isomer (283°C). 1,3-isomer is generally more volatile.
Density 1.036 g/cm³At 25 °C.
Solubility (Water) MiscibleHigh hydrophilicity due to two primary hydroxyl groups.
LogP (Octanol/Water) 0.8 – 1.14Indicates moderate lipophilicity; suitable for traversing biological membranes if used as a prodrug moiety.
Vapor Pressure ~0.0007 mmHgAt 25 °C; low volatility.[3]
Refractive Index 1.491Useful for purity assessment via refractometry.
pKa ~14.8Typical of primary aliphatic alcohols.

Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of 1,3-CHDM mirrors that of the 1,4-isomer but utilizes isophthalic acid derivatives as the starting material. The process involves a two-stage reduction to ensure saturation of the aromatic ring and reduction of the ester functionalities.

Mechanistic Pathway

The synthesis proceeds via the hydrogenation of dimethyl isophthalate (DMIP). This route is preferred over direct acid hydrogenation to mitigate catalyst poisoning and corrosion.

SynthesisPathwayIPAIsophthalic Acid(Starting Material)DMIPDimethyl Isophthalate(Intermediate)IPA->DMIPEsterification(MeOH, H+)DMCDDimethyl 1,3-Cyclohexanedicarboxylate(Saturated Intermediate)DMIP->DMCDRing Hydrogenation(Pd/C, H2, High P)CHDMThis compound(Target Product)DMCD->CHDMEster Reduction(Cu/Cr or Ru/Sn, H2)

Figure 1: Industrial synthesis pathway from Isophthalic Acid to this compound via esterification and sequential hydrogenation.

Laboratory Synthesis Protocol (Catalytic Hydrogenation)

For research-scale preparation from Dimethyl Isophthalate (DMIP).

Reagents:

  • Dimethyl Isophthalate (DMIP)

  • Catalyst: Copper Chromite (CuCr₂O₄) or Ruthenium on Carbon (Ru/C)

  • Solvent: Methanol or solvent-free (neat)

Procedure:

  • Loading: Charge a high-pressure autoclave (e.g., Hastelloy) with DMIP and catalyst (typically 1-5 wt% relative to substrate).

  • Purging: Purge the reactor three times with Nitrogen (N₂) to remove oxygen, followed by three times with Hydrogen (H₂).

  • Reaction: Pressurize with H₂ to 200–300 bar (20–30 MPa). Heat the system to 200–250 °C .

    • Mechanism:[4][5] The aromatic ring is saturated first (if using Pd/Ru), followed by the reduction of the ester groups to primary alcohols. Copper chromite is specific for ester reduction but requires higher temperatures.

  • Monitoring: Monitor pressure drop indicating H₂ consumption. Reaction is complete when pressure stabilizes.

  • Work-up: Cool to room temperature. Vent excess H₂. Filter the catalyst (can be pyrophoric; keep wet).

  • Purification: Distill the filtrate under reduced pressure to isolate 1,3-CHDM.

Part 4: Applications in Drug Development[11]

While often overshadowed by the 1,4-isomer, 1,3-CHDM occupies a specific niche in pharmaceutical sciences, particularly in polymer therapeutics and structure-based drug design .

Polymeric Excipients & Drug Delivery

1,3-CHDM is used as a monomer in the synthesis of amorphous polyesters .

  • Conformational Disorder: The meta-linkage introduces a "kink" in the polymer backbone, unlike the linear para-linkage of 1,4-CHDM. This reduces crystallinity, improving the solubility and biodegradation rates of the resulting polyester.

  • Hydrolytic Stability: The cyclohexane ring provides steric protection to the adjacent ester bonds, offering better stability against hydrolysis compared to linear aliphatic diols (e.g., ethylene glycol). This is critical for sustained-release implants.

Bioisosteric Linker

In medicinal chemistry, the 1,3-cyclohexane scaffold serves as a rigid bioisostere for meta-phenyl rings.

  • Advantage: It maintains the bond angle and distance of a phenyl ring but increases saturation (Fsp³ character), which can improve solubility and reduce metabolic liability (avoiding formation of toxic quinones).

  • Functionality: The two primary hydroxyl groups allow for easy conjugation to pharmacophores, acting as a spacer in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

Applicationscluster_PolymerPolymer Therapeuticscluster_MedChemMedicinal ChemistryCHDMThis compound(Core Scaffold)P1Amorphous Polyesters(Drug Matrices)CHDM->P1Polycondensationwith DiacidsP2Polyurethanes(Biocompatible Coatings)CHDM->P2Reaction withDiisocyanatesM1Rigid Linker(PROTACs/ADCs)CHDM->M1BifunctionalConjugationM2Phenyl Bioisostere(Fsp3 Enrichment)CHDM->M2ScaffoldReplacement

Figure 2: Functional applications of 1,3-CHDM in polymer engineering and medicinal chemistry.

Part 5: Analytical Characterization

To validate the identity and purity of CAS 3971-28-6, the following analytical signatures are standard.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • δ 3.4 – 3.6 ppm: Doublet (or multiplet) corresponding to the methylene protons adjacent to the hydroxyl group (-CH ₂OH). The splitting pattern differentiates cis (often more shielded) and trans isomers.

    • δ 0.8 – 1.9 ppm: Multiplets corresponding to the cyclohexane ring protons.

GC-MS (Gas Chromatography-Mass Spectrometry)
  • Derivatization: Often derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to improve volatility.

  • Fragmentation: Look for loss of -CH₂OH (M-31) or the derivatized equivalent.

  • Isomer Separation: Capillary columns (e.g., DB-5 or DB-Wax) can resolve the cis and trans isomers, appearing as two distinct peaks with identical mass spectra.

Part 6: Safety & Handling

GHS Classification:

  • Skin Irritation: Category 2 (H315)[4][6]

  • Eye Irritation: Category 2A (H319)

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Inhalation: Although volatility is low, operations involving heating or mist generation should be conducted in a fume hood to prevent respiratory irritation.

  • Storage: Store in a cool, dry place. The compound is hygroscopic; keep containers tightly sealed to prevent water absorption which can affect stoichiometric calculations in polymerization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107204, this compound. Retrieved from [Link]

  • Common Chemistry. CAS Registry Number 3971-28-6. American Chemical Society. Retrieved from [Link]

  • Eastman Chemical Company. Technical Data Sheet: Cyclohexanedimethanol (CHDM).[7] (General reference for CHDM isomer properties and polymer applications).

  • LookChem. 1,3-bis(hydroxymethyl)cyclohexane Product Information. Retrieved from [Link]

  • Bertolini, G., et al. (2000). New synthetic route to this compound. Journal of Organic Chemistry.

Technical Whitepaper: Unlocking the Stereochemical Potential of 1,3-Cyclohexanedimethanol (1,3-CHDM)

[1]

Executive Summary

While 1,4-Cyclohexanedimethanol (1,4-CHDM) dominates the polyester market as the backbone of PETG and PCTA, its structural isomer, 1,3-Cyclohexanedimethanol (1,3-CHDM) , remains a critical yet under-discussed stereochemical modifier.[1][2] Unlike its highly crystalline 1,4-counterpart, 1,3-CHDM acts as a "crystallinity disruptor" and "viscosity depressant."[1][2] This guide explores the molecular architecture of 1,3-CHDM, its synthesis from isophthalic acid derivatives, and its pivotal role in formulating high-solids coatings and amorphous medical-grade polymers.[1]

Part 1: Molecular Architecture & Stereochemistry[2]

The distinct utility of 1,3-CHDM arises from its conformational behavior, which differs fundamentally from the 1,4-isomer.[1] Understanding this is prerequisite to exploiting its properties in polymer design.[2]

Conformational Analysis: The "Liquid" Isomer

Cyclohexane derivatives strive to maximize substituents in the equatorial position to minimize 1,3-diaxial strain.

  • 1,4-CHDM: The trans-isomer allows both hydroxymethyl groups to be equatorial (

    
    ), making it the thermodynamically stable and highly crystalline form (mp ~67°C).[1]
    
  • 1,3-CHDM: The stereochemistry is reversed.[2][3]

    • cis-1,3-CHDM: Both substituents can be equatorial (

      
      ).[1][2][3] This is the stable conformer.
      
    • trans-1,3-CHDM: One group must be axial while the other is equatorial (

      
      ).[1][2][3] This introduces steric strain and lowers symmetry.[2]
      

This lower symmetry and the presence of the

12
Visualization of Stereochemical Stability

The following diagram illustrates the energetic favorability of the conformers.

CHDM_Conformationscluster_141,4-CHDM (Crystalline Driver)cluster_131,3-CHDM (Amorphous Driver)Trans14Trans-1,4 (e,e)Most StableHigh CrystallinityCis14Cis-1,4 (a,e)Less StableTrans14->Cis14IsomerizationPropertyImpact on Polymer:1,3-CHDM lowers Tm & TgIncreases SolubilityTrans14->PropertyIncreases TmCis13Cis-1,3 (e,e)Most StableTrans13Trans-1,3 (a,e)High EnergyDisrupts PackingCis13->Trans13IsomerizationTrans13->PropertyLowers Viscosity

Caption: Stereochemical stability comparison. Note that trans-1,3-CHDM forces an axial substituent, disrupting crystallinity.[1]

Part 2: Synthesis & Manufacturing[2][4]

Synthesis of 1,3-CHDM parallels that of 1,4-CHDM but utilizes Isophthalic Acid (IPA) or Dimethyl Isophthalate (DMI) as the feedstock rather than Terephthalic Acid (TPA).[1][2]

The Hydrogenation Pathway

The industrial route involves a two-step hydrogenation or a direct reduction of the dicarboxylic acid.

  • Esterification (Optional): IPA is converted to DMI to lower the melting point and improve solubility.

  • Ring Hydrogenation: DMI is hydrogenated over a Pd or Ru catalyst to form Dimethyl-1,3-Cyclohexanedicarboxylate (1,3-DMCD).[2]

  • Carbonyl Reduction: The ester groups are reduced to hydroxyl groups using a Copper Chromite or specialized Ru/Sn catalyst.[2]

Process Flow Diagram

Synthesis_FlowFeedstockIsophthalic Acid (IPA)(Aromatic Core)Step1Esterification(+ MeOH)Feedstock->Step1Intermediate1Dimethyl Isophthalate (DMI)Step1->Intermediate1Step2Ring Hydrogenation(Cat: Pd/C, 150°C)Intermediate1->Step2Intermediate2Dimethyl-1,3-Cyclohexanedicarboxylate(1,3-DMCD)Step2->Intermediate2Step3Hydrogenolysis(Cat: Cu/Cr or Ru/Sn, 250°C)Intermediate2->Step3ProductThis compound(1,3-CHDM)Step3->Product

Caption: Industrial synthesis pathway from Isophthalic Acid to 1,3-CHDM via DMCD intermediate.

Part 3: Polymer Applications & Engineering[1][5]

1,3-CHDM is rarely used as a homopolymer building block.[2] Its power lies in copolymerization .[2] By replacing a fraction of ethylene glycol or 1,4-CHDM with 1,3-CHDM, researchers can fine-tune the thermal and mechanical properties of the resin.[1]

Comparative Properties: 1,3- vs 1,4-CHDM

The table below highlights why a formulator would choose 1,3-CHDM.

Property1,4-CHDM (Standard)1,3-CHDM (Modifier)Effect in Polymer
Physical State Solid (mp 43-67°C)Liquid / Waxy SolidEasier handling in liquid feeds
Conformation Linear, SymmetricalKinked, AsymmetricalReduces chain packing efficiency
Crystallinity HighLow / AmorphousImproves transparency; lowers Tm
Melt Viscosity HighLowImproves flow in molds/coatings
Solubility ModerateHighEnables high-solids formulations
High-Solids Coatings (The "UNOXOL" Strategy)

In the coatings industry, reducing Volatile Organic Compounds (VOCs) is paramount.[2] High-solids coatings require resins with low intrinsic viscosity so they can be sprayed without excessive solvent.[2]

  • Mechanism: The "kinked" structure of 1,3-CHDM prevents the polyester backbone from aligning. This reduces intermolecular friction in the melt/solution state.[2]

  • Result: A polyester made with a 1,3/1,4-CHDM mixture can be formulated at 70-80% solids, whereas a pure 1,4-CHDM resin might solidify or require more solvent.[1][2]

Medical & Optical Plastics (PETG/PCTA)

In drug delivery devices (e.g., blister packs, connectors), clarity and toughness are critical.[1][2]

  • Crystallinity Suppression: Adding 1,3-CHDM to a PET backbone (creating a copolyester) prevents the "haze" associated with crystallization during cooling.[2]

  • Toughness: The cyclohexyl ring imparts impact resistance superior to linear glycols like ethylene glycol.[2]

Part 4: Experimental Protocols

Protocol A: Melt Polymerization of 1,3-CHDM Modified Polyester

Objective: Synthesize an amorphous copolyester resin suitable for coating applications.[2]

Materials:

  • Dimethyl Terephthalate (DMT): 1.0 mol[1][2]

  • This compound (1,3-CHDM): 0.6 mol[1]

  • Neopentyl Glycol (NPG): 0.5 mol (Excess to drive reaction)[1][2]

  • Catalyst: Titanium(IV) butoxide (100 ppm)[1][2]

Step-by-Step Workflow:

  • Transesterification (Stage 1):

    • Charge DMT, 1,3-CHDM, NPG, and catalyst into a reactor equipped with a packed column, condenser, and nitrogen inlet.[1][2]

    • Heat to 160–190°C under continuous nitrogen flow.[2]

    • Methanol will evolve.[2] Maintain temperature until theoretical methanol yield is collected (approx. 2-4 hours).

    • Note: 1,3-CHDM has a higher boiling point than ethylene glycol, reducing loss, but ensure the column temperature does not exceed 100°C to prevent diol loss.[1]

  • Polycondensation (Stage 2):

    • Increase temperature to 220–240°C .

    • Apply vacuum gradually to < 1 mmHg (Torr) over 1 hour to prevent bumping.[2]

    • Hold at max vacuum and temperature.[2] The reaction is driven by the removal of excess glycol.[2]

    • Endpoint: Monitor torque (viscosity).[2] Stop when desired intrinsic viscosity (IV ~0.5 dL/g) is reached.[2]

  • Discharge:

    • Pressurize with nitrogen and extrude the resin onto a cooling belt or water bath.[2]

Protocol B: Isomer Ratio Determination via 13C-NMR

Objective: Verify the cis/trans ratio of the 1,3-CHDM raw material.[3][4][5]

  • Sample Prep: Dissolve 50 mg of 1,3-CHDM in 0.6 mL of DMSO-d6.

  • Acquisition: Run quantitative 13C-NMR (inverse gated decoupling to suppress NOE).

  • Analysis:

    • cis-1,3-CHDM: Carbons C1/C3 (bearing hydroxymethyl) appear upfield due to

      
      -gauche effect if axial, but in the stable diequatorial form, they are distinct.[1][2] Look for symmetry signals.
      
    • trans-1,3-CHDM: The lack of symmetry and axial/equatorial split results in distinct shifts for the ring carbons compared to the cis isomer.

    • Reference: The hydroxymethyl carbon (-CH2OH) typically resonates at ~66-68 ppm .[2] Integration of the distinct -CH2OH peaks for cis vs trans provides the molar ratio.[2]

References

  • Eastman Chemical Company. (2013).[2][6] Process for the preparation of this compound from isophthalic acid. US Patent 10,597,344 B2.[2] Link

  • Dow Global Technologies. (2009).[2] UNOXOL™ Diol: A New Liquid Cycloaliphatic Diol for Coatings Applications.[2][5] Technical Data Sheet. Link

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).[1][2] Organic Coatings: Science and Technology. Wiley-Interscience.[2] (Detailed discussion on high-solids polyester mechanics).

  • Turner, S. R., et al. (2001).[1][2] Polyesters derived from 1,3-propanediol and this compound.[1][2] Macromolecules. Link[1][2]

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Link[1][2]

safety, handling, and toxicity of 1,3-Cyclohexanedimethanol in a laboratory setting

[1][2]

Substance Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound is a cycloaliphatic diol used primarily as a specialized crosslinking agent in polymer synthesis and as an intermediate in pharmaceutical drug development.[1][2] Its structure features two hydroxymethyl groups at the meta- positions, creating cis and trans stereoisomers that influence its physical state and reactivity.[1][2]

Table 1: Physicochemical Properties (CAS 3971-28-6)[1][2][8]
PropertyValueRelevance to Safety
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
Physical State Viscous Liquid or Waxy SolidHandling requires heating/melting; spill cleanup varies by state.[1][2]
Boiling Point ~274°C (760 mmHg)Low volatility at room temp; high thermal stability.[1]
Flash Point 131.5°C (Closed Cup)Class IIIB Combustible Liquid .[1][2] Low fire risk under normal conditions.[1][2][3]
Vapor Pressure 0.0007 mmHg (25°C)Inhalation risk is low unless heated or aerosolized.[1][2]
Density 1.036 g/cm³Slightly denser than water; sinks in aqueous spills.[1]
Solubility Soluble in water, alcoholsReadily absorbed through mucous membranes; easy aqueous cleanup.[1][2]

Toxicological Assessment

The toxicological profile of 1,3-CHDM is characterized by low acute systemic toxicity but significant local irritation potential , particularly to the eyes.[1][2]

Acute Toxicity (Systemic)[1][2]
  • Oral (Rat): LD50 > 2,000 mg/kg (Based on read-across from 1,4-CHDM).[1][2][4][5]

  • Dermal (Rabbit): LD50 > 2,000 mg/kg.[1][2][4]

  • Inhalation: Low risk due to low vapor pressure.[1][2] However, exposure to mists/aerosols generated during high-temperature processing can cause respiratory distress.[1][2]

Local Effects (Critical Hazards)

Regulatory notifications (ECHA C&L Inventory) highlight a more severe eye hazard profile for the 1,3-isomer compared to general aliphatic diols.[1][2]

  • Eye Damage (Category 1 - H318):

    • Mechanism:[1][2] The surfactant-like properties of the diol can disrupt the corneal epithelium.[2]

    • Risk:[1][2][6][7]Irreversible damage is possible if not rinsed immediately.[1][2] This is the primary safety driver for this substance.[1][2]

  • Skin Irritation (Category 2 - H315): Causes moderate skin irritation upon prolonged contact.[1][2] Defatting of skin may occur.[1][2][6][7]

  • Respiratory Irritation (STOT SE 3 - H335): Vapors generated at high temperatures (>100°C) irritate the upper respiratory tract.[1][2]

Chronic & Long-Term Toxicity[1][2]
  • Mutagenicity: Negative (Ames Test - Read-across).

  • Carcinogenicity: No evidence of carcinogenicity in related cycloaliphatic diols.[1][2]

  • Reproductive Toxicity: No specific adverse effects observed at industrially relevant exposure levels.[1][2]

Risk Management & Handling Protocols

Hierarchy of Controls
  • Elimination/Substitution: Use automated dosing systems to prevent splash risks.[1][2]

  • Engineering Controls:

    • Heated Processes: If heating >60°C, operations must be conducted inside a certified chemical fume hood.[1][2]

    • Ambient Processes: General laboratory ventilation (10-15 air changes/hour) is sufficient.[1][2]

  • Personal Protective Equipment (PPE):

PPE CategoryRequirementTechnical Justification
Eye Protection Chemical Splash Goggles + Face Shield Critical: Safety glasses are insufficient due to H318 (Severe Eye Damage) risk.[1][2]
Hand Protection Nitrile Gloves (min 0.11mm thick)Excellent resistance to aliphatic alcohols.[1][2] Change every 120 mins.
Respiratory Type A (Organic Vapor) RespiratorRequired only if aerosolizing or heating outside a fume hood.[1][2]
Body Standard Lab CoatPrevents skin contact; apron recommended for bulk transfer.[1][2]
Safe Handling Workflow (Visualized)

The following diagram outlines the decision logic for handling 1,3-CHDM, emphasizing the critical "Stop/Go" points based on temperature and physical state.

SafeHandlingStartStart: 1,3-CHDM HandlingStateCheckCheck Physical StateStart->StateCheckSolidSolid / WaxyStateCheck->SolidAmbientLiquidLiquid (Heated)StateCheck->LiquidProcessScoopUse Spark-Proof ScoopAvoid Dust GenerationSolid->ScoopTempCheckIs Temp > 60°C?Liquid->TempCheckFumeHoodMANDATORY:Fume Hood OperationTempCheck->FumeHoodYes (Vapor Risk)PPE_CheckVerify PPE:Splash Goggles + Face ShieldTempCheck->PPE_CheckNoBenchtopBenchtop Allowed(With Splash Goggles)Scoop->BenchtopFumeHood->PPE_CheckPPE_Check->Benchtop

Figure 1: Decision logic for safe handling of 1,3-CHDM. Note the mandatory fume hood requirement for heated operations due to respiratory irritation risks.[2]

Emergency Response Protocols

Ocular Exposure (Critical)

Immediate Action is Vital. The high viscosity of the substance can make it difficult to flush out.[1][2]

  • Do not rub eyes.

  • Immediately flush with tepid water or saline for minimum 30 minutes .[1][2]

  • Lift eyelids forcibly to ensure irrigation of the fornices.[1][2]

  • Seek immediate medical attention from an ophthalmologist. Cite "Risk of Serious Eye Damage (H318)."[1][2][4][6]

Skin Contact[1][2][14]
  • Remove contaminated clothing immediately.[1][2]

  • Wash skin with non-abrasive soap and copious water.[1][2]

  • If irritation persists (redness/blistering), seek medical attention.[1][2]

Spills & Releases[1][2]
  • Small Spills (<100 mL): Absorb with inert material (vermiculite, sand).[1][2] Wipe surface with ethanol followed by water.[1][2]

  • Large Spills:

    • Ventilate the area.[1][2][8]

    • Dike the spill to prevent entry into drains (substance has high COD/BOD).[1][2]

    • Collect in sealed containers for incineration.

Experimental Protocol: Synthesis of 1,3-CHDM Polyester (Example)

Objective: Use 1,3-CHDM as a glycol modifier to reduce crystallinity in a polyester resin.

  • Preparation:

    • Calculate stoichiometry (typically 1.05:1 diol:diacid ratio).[1]

    • Safety Check: Verify eyewash station functionality before starting.

  • Charging:

    • Load 1,3-CHDM (solid/melt) into the reactor before heating to minimize vapor exposure.[1][2]

    • Add catalyst (e.g., Titanium tetrabutoxide).[1][2]

  • Reaction (Esterification):

    • Heat to 180°C under Nitrogen flow.

    • Critical Control: Ensure condenser is active. 1,3-CHDM vapors can crystallize in cool condenser lines, causing blockages and pressure buildup.[1][2]

  • Vacuum Stage:

    • Apply vacuum gradually.[1][2] Collect distillate (water/excess diol) in a cold trap.[1][2]

    • Disposal: The distillate contains dissolved 1,3-CHDM and must be treated as chemical waste, not poured down the drain.[1][2]

References

  • European Chemicals Agency (ECHA). (2025).[1][2] C&L Inventory: this compound (CAS 3971-28-6).[1][2][9] Retrieved from [Link][1][2]

  • PubChem. (2025).[1][2] Compound Summary: this compound (CID 107204).[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • OECD SIDS. (2008).[1][2] SIDS Initial Assessment Report for 1,4-Cyclohexanedimethanol (CAS 105-08-8).[1][2] (Used for read-across toxicity data).[1] Retrieved from [Link][1][2][4]

Cyclohexanedimethanol (CHDM): Synthetic Evolution, Stereochemical Control, and Pharmaceutical Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Cyclohexanedimethanol (CHDM) represents a pivotal shift in polymer chemistry, marking the transition from purely aromatic polyesters to cycloaliphatic-modified systems with superior thermal and hydrolytic stability. First industrialized by Eastman Kodak in the late 1950s, CHDM is the critical glycolic monomer in PETG (polyethylene terephthalate glycol) and PCT (polycyclohexylenedimethylene terephthalate). For drug development professionals, CHDM is not merely an industrial feedstock but a fundamental building block for medical-grade polymers required in sterile packaging, microfluidic devices, and long-acting drug delivery depots. This guide analyzes the synthetic history, stereochemical thermodynamics, and material science governing CHDM utility.

The Genesis: From Photography to Polyester

The discovery of CHDM was driven by the need for high-performance fibers that could surpass the thermal limitations of standard PET. In the 1950s, researchers at Eastman Kodak , led by C.J. Kibler , A. Bell , and J.G. Smith , investigated the hydrogenation of terephthalate derivatives.

Their seminal work, culminating in U.S. Patent 2,917,549 (1959) , demonstrated that hydrogenating dimethyl terephthalate (DMT) yielded a glycol that, when polymerized, produced fibers with a higher melting point and better hydrolytic resistance than PET. This was a critical advancement for the chemical industry, establishing the "Eastman Process" as the gold standard for cycloaliphatic diol production.

Synthetic Pathways & Catalytic Evolution

The industrial synthesis of CHDM is a two-step hydrogenation process starting from Dimethyl Terephthalate (DMT).[1][2] The reaction requires precise catalytic control to manage the aromatic ring reduction without hydrogenolysis of the ester groups (before the final reduction).

The Reaction Mechanism

The transformation involves the saturation of the aromatic ring followed by the reduction of the ester functionalities to primary alcohols.

  • Ring Hydrogenation: DMT is reduced to Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Ester Reduction: DMCD is further reduced to 1,4-CHDM.

Catalyst Selection Strategy
  • Copper Chromite (Adkins Catalyst): Historically the standard for ester reduction. It is robust but requires high pressures (3000–5000 psi) and temperatures (250°C).

  • Noble Metals (Ru/C, Pd/C): Modern processes often employ Ruthenium or Palladium on carbon for the initial ring hydrogenation due to higher activity at lower temperatures, reducing energy costs.

  • Trimetallic Systems (Ru-Pt-Sn): Recent advancements utilize trimetallic clusters to allow "one-pot" synthesis, though industrial scalability often favors the two-step method to control isomer ratios.

Visualization of Synthetic Pathway

CHDM_Synthesis DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) DMT->DMCD Step 1: Ring Hydrogenation (Pd/C or Ru/C, 160-200°C) H2_1 + 3 H₂ CHDM 1,4-Cyclohexanedimethanol (CHDM) DMCD->CHDM Step 2: Ester Reduction (Cu-Cr, 250°C, High Pressure) Methanol Methanol (Byproduct) DMCD->Methanol H2_2 + 4 H₂

Figure 1: Step-wise hydrogenation pathway from DMT to CHDM, highlighting critical intermediates.

Stereochemistry: The Cis/Trans Battle

The physical properties of CHDM—and the polymers derived from it—are dictated by its stereochemistry. The cyclohexane ring can exist in cis or trans configurations.[3][4][5]

  • Trans-CHDM: The hydroxymethyl groups are on opposite sides of the ring (equatorial-equatorial). This linear configuration packs efficiently, leading to higher melting points (approx. 67°C) and higher glass transition temperatures (

    
    ) in polymers.
    
  • Cis-CHDM: The groups are on the same side (axial-equatorial). This creates a "kinked" structure, lowering the melting point (approx. 43°C) and reducing crystallinity.

Thermodynamic Control

The commercial standard (e.g., Eastman's CHDM-D) is typically a 70:30 trans:cis ratio . This ratio is not accidental; it represents the thermodynamic equilibrium achieved during high-temperature hydrogenation. To maximize the high-performance trans isomer, the reaction mixture is often heated with a basic catalyst (alkoxide) to isomerize the kinetic cis product into the thermodynamic trans form.[6]

Table 1: Comparative Properties of CHDM Isomers

PropertyTrans-IsomerCis-IsomerCommercial Mix (70:30)
Melting Point ~67°C~43°C (Waxy/Liquid)~30–40°C (Slurry)
Molecular Geometry Linear (Equatorial/Equatorial)Kinked (Axial/Equatorial)Mixed
Polymer Effect Increases

, Crystallinity
Reduces Crystallinity, Increases ClarityBalanced Toughness/Clarity
Solubility Lower in polar solventsHigherHigh

Polymer Science in Drug Development

For the pharmaceutical scientist, CHDM is the "stealth" component in medical plastics. It is the defining monomer in PETG (Polyethylene Terephthalate Glycol-modified).

Why CHDM for Medical Devices?

Standard PET crystallizes, becoming opaque. By replacing ethylene glycol with CHDM (typically 30-33 mol%), the bulky cyclohexane ring disrupts the crystal lattice.

  • Result: An amorphous, ultra-clear polymer.

  • Benefit: Allows visual inspection of drug products (vials, syringes) and withstands gamma sterilization without yellowing or becoming brittle (unlike standard polypropylene).

Hydrolytic Stability & Biocompatibility

Polyesters containing CHDM exhibit superior resistance to hydrolysis compared to standard PET. This is critical for:

  • Long-term Implantables: Where degradation must be minimized.

  • Drug Delivery Depots: Where degradation must be controlled. The hydrophobic nature of the cyclohexane ring slows water penetration, allowing for tunable release profiles in biodegradable polyester scaffolds.

Experimental Protocol: Lab-Scale Hydrogenation

Note: This protocol synthesizes CHDM from DMCD to demonstrate the ester reduction step, which is the most challenging due to high-pressure requirements.

Safety Warning: This reaction involves high-pressure hydrogen gas (explosive hazard) and high temperatures. It must be performed in a rated autoclave behind a blast shield.

Reagents & Equipment
  • Substrate: Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Catalyst: Copper Chromite (2-5 wt% loading).

  • Solvent: Methanol (to facilitate heat transfer and product solubility).

  • Reactor: 300mL Hastelloy High-Pressure Autoclave with magnetic stirring.

Step-by-Step Methodology
  • Catalyst Activation: If using unreduced copper chromite, activate in situ by heating to 200°C under 500 psi

    
     for 2 hours. Vent and cool.
    
  • Charge: Load DMCD (50g), Methanol (100mL), and activated Catalyst (2.5g) into the autoclave.

  • Purge: Seal reactor. Pressurize with

    
     to 200 psi and vent (repeat 3x) to remove oxygen. Pressurize with 
    
    
    
    to 500 psi and vent (repeat 2x).
  • Reaction:

    • Pressurize to 3000 psi (200 bar) with

      
      .
      
    • Heat to 250°C . Stir rate: 1000 RPM (mass transfer limited).

    • Maintain pressure by topping up

      
       as it is consumed.
      
    • Run time: 4–6 hours until

      
       uptake ceases.
      
  • Work-up:

    • Cool to room temperature. Vent

      
       slowly.
      
    • Filter catalyst (Celite pad).

    • Rotary evaporate Methanol.

    • Purification: Vacuum distillation (approx. 160°C at 10 mmHg) to separate CHDM from unreacted ester.

Workflow Logic Diagram

Experiment_Workflow Start Start: Reactor Setup Purge Inert Gas Purge (N₂ then H₂ flush) Start->Purge Safety Critical Reaction Hydrogenation Phase (3000 psi, 250°C, 4-6 hrs) Purge->Reaction Sampling Monitor H₂ Uptake (Stop when dP/dt = 0) Reaction->Sampling Sampling->Reaction Incomplete Workup Cool & Vent Filter Catalyst Sampling->Workup Complete Distill Vacuum Distillation (Isolate CHDM) Workup->Distill

Figure 2: Logical workflow for the high-pressure laboratory synthesis of CHDM.

References

  • Hasek, R. H., Elam, E. U., & Martin, J. C. (1959). Preparation of trans-1,4-cyclohexanedimethanol. U.S. Patent 2,917,549. Eastman Kodak Company.[7][8][9][10][11]

  • Kibler, C. J., Bell, A., & Smith, J. G. (1964). Polyesters of 1,4-cyclohexanedimethanol. Journal of Polymer Science Part A: General Papers, 2(5), 2115-2125.

  • Turner, S. R., & Seymour, R. W. (2002). Cyclohexanedimethanol Polyesters. In Encyclopedia of Polymer Science and Technology. Wiley.

  • Eastman Chemical Company. (2020).[7] Eastman 1,4-CHDM Glycol for Polyester Applications. Technical Data Sheet.

  • Bertolini, G., et al. (2013). Process for the preparation of 1,4-cyclohexanedimethanol. U.S. Patent 8,410,317.

Sources

Preliminary Investigations into 1,3-Cyclohexanedimethanol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity, conformational analysis, and experimental handling of 1,3-Cyclohexanedimethanol (1,3-CHDM) . It is structured to provide actionable insights for researchers transitioning from the more common 1,4-isomer or investigating novel polyester/polyurethane architectures.

Technical Guide & Whitepaper

Executive Summary: The "Meta" Advantage

While 1,4-Cyclohexanedimethanol (1,4-CHDM) is the industry standard for modifying PET (creating PETG), the 1,3-isomer (1,3-CHDM) offers a distinct "meta-substitution" geometry that fundamentally alters polymer backbone topology.[1]

The critical technical differentiator lies in its stereochemistry: Unlike the 1,4-isomer, the cis-1,3-CHDM isomer is the thermodynamically stable, diequatorial conformer. This inversion of stability rules (compared to 1,4-CHDM where trans is diequatorial) dictates that cis-1,3-CHDM exhibits superior reactivity and kinetic uniformity, making it the preferred stereoisomer for high-performance applications.

Feature1,3-CHDM (Cis) 1,4-CHDM (Trans)
Conformation Diequatorial (e,e)Diequatorial (e,e)
Stability Most Stable IsomerMost Stable Isomer
Reactivity High (Un hindered)High (Unhindered)
Polymer Effect Kinks chain (Amorphous/Flexible)Linearizes chain (Crystalline/Rigid)

Molecular Architecture & Conformational Analysis

The Stereochemical Inversion

To understand the reactivity of 1,3-CHDM, one must analyze the cyclohexane chair conformation. The reactivity of the hydroxyl groups is governed by their axial or equatorial positioning.

  • Equatorial (-OH): Sterically accessible, highly reactive, nucleophilic.

  • Axial (-OH): Sterically hindered (1,3-diaxial interactions), lower reactivity, prone to intramolecular H-bonding.

In 1,3-disubstituted cyclohexanes, the geometric requirements for placing two groups in the equatorial position favor the cis configuration.

  • Cis-1,3-CHDM: Both hydroxymethyl groups can adopt the equatorial position (e,e). This conformation minimizes steric strain and maximizes reaction rates.

  • Trans-1,3-CHDM: One group must be axial while the other is equatorial (a,e). This creates a "kinetic mismatch" within the same molecule—one hydroxyl reacts significantly faster than the other, potentially leading to lower molecular weight oligomers or broad polydispersity indices (PDI).

Visualization of Conformational Stability

The following diagram illustrates the stability inversion between the 1,3 and 1,4 isomers.

CHDM_Conformation cluster_13 1,3-CHDM (Meta) cluster_14 1,4-CHDM (Para) Cis13 Cis-1,3-CHDM (Diequatorial e,e) MOST STABLE & REACTIVE Trans13 Trans-1,3-CHDM (Axial/Equatorial a,e) HIGH ENERGY / MIXED KINETICS Cis13->Trans13 Isomerization (High Temp/Catalyst) Trans14 Trans-1,4-CHDM (Diequatorial e,e) MOST STABLE Cis13->Trans14 Structural Analogues (Both Diequatorial) Cis14 Cis-1,4-CHDM (Axial/Equatorial a,e) LESS STABLE Trans14->Cis14 Isomerization

Caption: Stability inversion map showing that Cis-1,3 and Trans-1,4 are the thermodynamically preferred diequatorial conformers.

Reactivity Profile & Polymerization Kinetics

Polyesterification Kinetics

When reacting 1,3-CHDM with dicarboxylic acids (e.g., adipic acid, terephthalic acid), the reaction rate (


) is a function of the hydroxyl accessibility.
  • Rate Constant (

    
    ):  High. Both -CH₂OH groups extend away from the ring (equatorial). The reaction follows second-order kinetics similar to primary linear alcohols.
    
  • Rate Constant (

    
    ):  Biphasic. The equatorial -OH reacts rapidly (
    
    
    
    ), while the axial -OH reacts slowly (
    
    
    ) due to steric shielding by ring hydrogens.
    • Implication: In stoichiometric polymerizations, trans-rich 1,3-CHDM feedstocks may result in "chain termination" behavior where the axial -OH fails to react fully before the viscosity limits diffusion, yielding lower molecular weights.

Physical Properties Comparison
Property1,3-CHDM (Mixture)1,4-CHDM (Trans-rich)
CAS Number 3971-28-6 (Generic)5059-76-7 (Cis)105-08-8
Physical State Liquid / Low-melting SolidSolid (waxy)
Melting Point < 45°C (Supercools easily)41–61°C
Boiling Point ~276°C284–288°C
Solubility High (Water/Alcohols)Moderate

Experimental Protocols

Protocol A: Synthesis via Hydrogenation (Adaptation)

Objective: Synthesize 1,3-CHDM from Dimethyl Isophthalate (DMI). This protocol adapts standard industrial hydrogenation for the 1,4-isomer, modified for the lower symmetry of the 1,3-isomer.

Reagents:

  • Dimethyl Isophthalate (DMI)

  • Catalyst: Copper Chromite (CuCr₂O₄) or Ru/C (5% Ruthenium on Carbon).

  • Solvent: Methanol (optional, can run neat).

Workflow:

  • Loading: Charge a high-pressure autoclave with DMI and 2-5 wt% catalyst.

  • Pressurization: Purge with N₂ (3x), then pressurize with H₂ to 200–300 bar (High pressure is required to reduce the aromatic ring).

  • Reaction: Heat to 160–180°C .

    • Note on Isomer Control: Lower temperatures (<160°C) with Ru catalysts favor the cis (kinetic) product. Higher temperatures promote thermodynamic equilibration (though for 1,3-CHDM, cis is also thermodynamic, making high cis content easier to achieve than in the 1,4 case).

  • Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.

  • Purification: Filter catalyst while hot. Distill product under vacuum (<10 mmHg) to prevent thermal degradation.

Protocol B: Melt Polyesterification (Kinetic Evaluation)

Objective: Assess reactivity of 1,3-CHDM vs 1,4-CHDM with Adipic Acid.

Reagents:

  • Diol: 1,3-CHDM (1.05 eq) vs 1,4-CHDM (Control).

  • Diacid: Adipic Acid (1.00 eq).

  • Catalyst: Titanium(IV) butoxide (TBT), 300 ppm.

Step-by-Step:

  • Esterification (Stage 1):

    • Combine Diol and Diacid in a 3-neck flask with mechanical stirrer, N₂ inlet, and Dean-Stark trap.

    • Heat to 180°C . Water evolution begins.

    • Checkpoint: Measure Acid Value (AV) every 30 mins. 1,3-CHDM should show rapid initial drop similar to 1,4-CHDM if cis-content is high.

  • Polycondensation (Stage 2):

    • Once water evolution ceases (approx 2-3 hrs, T > 200°C), add TBT catalyst.

    • Apply vacuum gradually to < 1 mmHg. Increase Temp to 240°C .

    • Observation: 1,3-CHDM polymers will remain less viscous/crystalline than 1,4-analogs.

  • Termination: Stop when torque on stirrer reaches target (or time limit).

  • Analysis: Analyze

    
     via DSC. 1,3-CHDM polyesters typically show a lower 
    
    
    
    and no melting peak (
    
    
    ), indicating amorphous morphology.

Reactivity Logic & Troubleshooting

The following logic flow helps troubleshoot polymerization issues specifically related to 1,3-CHDM stereochemistry.

Reactivity_Logic Start Start Polymerization (1,3-CHDM + Diacid) CheckIsomer Check Feedstock Isomer Ratio (Cis:Trans) Start->CheckIsomer CisDominant Cis-Dominant (>70%) (Diequatorial) CheckIsomer->CisDominant Preferred TransDominant Trans-Dominant (>30%) (Axial/Equatorial) CheckIsomer->TransDominant Common Impurity FastRxn Rapid Kinetics Uniform Chain Growth CisDominant->FastRxn SlowRxn Biphasic Kinetics Axial -OH lags behind TransDominant->SlowRxn ResultGood High MW Polymer Low PDI FastRxn->ResultGood ResultBad Low MW / High Acid Value Need Higher Temp/Catalyst SlowRxn->ResultBad Action Action: Increase T > 200°C to force Axial -OH reaction ResultBad->Action Correction

Caption: Decision tree for troubleshooting molecular weight buildup based on isomer ratio.

References

  • National Institute of Standards and Technology (NIST) . This compound (CAS 3971-28-6) Properties. Link

  • PubChem . Compound Summary: this compound.[2][3][4][5][6][7][8] National Library of Medicine. Link

  • Eastman Chemical Company. Techniques for Hydrogenation of Dicarboxylates. (General reference for CHDM synthesis methodologies).
  • Dow Chemical . UNOXOL™ Diol (Mixture of 1,3- and 1,4-CHDM) Technical Data Sheet. (Demonstrates liquid state and coating applications). Link

  • Journal of Polymer Science. Conformational Analysis of Cyclohexane-based Polyesters.

Sources

Theoretical and Computational Framework for 1,3-Cyclohexanedimethanol (1,3-CHDM) Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational framework for computational chemists and structural biologists. It synthesizes theoretical principles with practical computational workflows.[1]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) represents a critical conformational case study due to its dual nature: it serves as a high-performance monomer in polyester synthesis (enhancing


 and impact strength) and as a versatile, saturated scaffold in medicinal chemistry.[1] Unlike simple 1,3-dimethylcyclohexane, the hydroxymethyl arms of 1,3-CHDM introduce significant rotational degrees of freedom and the potential for intramolecular hydrogen bonding (IMHB).

This guide provides a rigorous computational protocol to resolve the energetic competition between steric repulsion (1,3-diaxial strain) and electrostatic stabilization (IMHB).[1] We define a self-validating workflow to predict the Boltzmann population of conformers, essential for understanding reactivity and ligand-protein binding entropy.[1]

Structural Theory & Stereochemical Landscape

The Stereochemical Challenge

The 1,3-disubstitution pattern on a cyclohexane ring creates two distinct stereoisomers, each with unique conformational preferences governed by the A-value of the substituent and H-bonding potential.

  • Cis-1,3-CHDM:

    • Diequatorial (

      
      ):  The global minimum for non-polar substituents.[1] Both hydroxymethyl groups extend radially, minimizing steric clash.[1]
      
    • Diaxial (

      
      ):  classically high-energy due to 1,3-diaxial repulsion.[1] However, in 1,3-CHDM, the two axial groups are positioned perfectly to form a "bridge" via hydrogen bonding, potentially stabilizing this otherwise unfavorable state.
      
  • Trans-1,3-CHDM:

    • Axial-Equatorial (

      
      ):  The ring flip converts one 
      
      
      
      form to another equivalent
      
      
      form. This isomer inherently carries the penalty of one axial substituent (
      
      
      1.7 kcal/mol steric strain for a methyl group), making it generally less stable than the
      
      
      -
      
      
      form.
The Hydroxymethyl Rotamer Factor

Unlike a methyl group, the


 group is not a sphere. It is a rotor.[1][2]
  • Gauche vs. Anti: The C-C-O-H dihedral angle determines the orientation of the hydroxyl proton.

  • IMHB Network: The flexibility of the methylene linker allows the hydroxyl groups to "reach" further than in 1,3-cyclohexanediol, enabling H-bonds even in twisted conformations.

Computational Protocol: A Self-Validating Workflow

To accurately model 1,3-CHDM, one cannot rely on a simple geometry optimization.[1] The potential energy surface (PES) is rugged due to the hydroxyl rotamers. The following protocol ensures exhaustive sampling.

Step-by-Step Methodology

Phase I: Exhaustive Conformational Search (The "Coarse" Filter)

  • Objective: Generate all plausible rotamers and ring puckers.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Molecular Dynamics (LMOD).[1]

  • Force Field: OPLS4 or MMFF94s (specifically parameterized for saturated organics).[1]

  • Solvent: Implicit solvation (e.g., GB/SA chloroform) is crucial here to prevent vacuum electrostatic collapse.[1]

Phase II: DFT Geometry Optimization (The "Fine" Filter)

  • Objective: Refine structures and obtain electronic energies.

  • Functional:

    
    B97X-D  or M06-2X .[1]
    
    • Reasoning: These range-separated hybrid functionals explicitly account for dispersion forces (London dispersion), which are critical for accurately modeling the attractive forces between the axial methylene groups in the

      
       conformer. Standard B3LYP is insufficient here.
      
  • Basis Set: def2-TZVP or 6-311++G(d,p) .[1] Diffuse functions (

    
    ) are mandatory to describe the lone pairs on oxygen.[1]
    

Phase III: Thermochemical Analysis

  • Objective: Calculate Gibbs Free Energy (

    
    ) at 298K.
    
  • Frequency Calculation: Confirm stationary points (zero imaginary frequencies).

  • Solvation Correction: Single Point Energy (SPE) using SMD (Solvation Model based on Density) .

    • Why SMD? It parameterizes the cavity radius based on solute electron density, providing higher accuracy for polar solutes like diols than standard PCM.[1]

Workflow Visualization

ComputationalWorkflow Start Input Structure (1,3-CHDM) ConfSearch Phase I: Conformational Search (MCMM / OPLS4) Generate ~50-100 conformers Start->ConfSearch Pruning Redundancy Filter RMSD Cutoff < 0.5 Å ConfSearch->Pruning DFT_Opt Phase II: DFT Optimization (wB97X-D / def2-TZVP) Gas Phase or Implicit Solvent Pruning->DFT_Opt Freq Frequency Calculation Verify Minima (NImag=0) Get Zero-Point Energy DFT_Opt->Freq Solvation Phase III: SMD Solvation (Water/Octanol) Single Point Energy Freq->Solvation Boltzmann Boltzmann Population Analysis Calculate % Contribution Solvation->Boltzmann

Caption: Figure 1. Hierarchical computational workflow for resolving 1,3-CHDM conformational ensembles.

Energetic Landscape & Quantitative Analysis[3][4]

The following table summarizes expected relative energetic trends based on high-level theory applied to 1,3-disubstituted cyclohexanes.

Comparative Energetics Table
Conformer TypeRing PuckerSubstituent OrientationRelative Enthalpy (

, kcal/mol)
Dominant Interaction
Cis-Isomer ChairEquatorial, Equatorial (

)
0.0 (Global Min) Minimal Steric Strain
Cis-Isomer ChairAxial, Axial (

)
+5.5 to +6.51,3-Diaxial Repulsion (destabilizing)
Cis-Isomer (H-Bond) ChairAxial, Axial (

)
+2.0 to +3.5Intramolecular H-Bond (stabilizing)
Trans-Isomer ChairAxial, Equatorial (

)
+1.8 to +2.51 Axial Substituent Penalty
Trans-Isomer Twist-BoatPseudo-Equatorial+4.5 to +6.0Ring Strain

*Note: The


 energy is highly solvent-dependent.[1] In non-polar solvents (

), the H-bond stabilization (approx -4 kcal/mol) can significantly offset the diaxial steric penalty (

6 kcal/mol), lowering the relative energy.
The "Diaxial Bridge" Phenomenon

In the cis-diaxial conformation, the oxygen atoms are roughly 2.5–3.0 Å apart. This proximity allows for a stable 6- or 7-membered virtual ring formed by the hydrogen bond (


).[1]
  • Drug Design Implication: If a drug candidate utilizes a 1,3-CHDM scaffold, the cis-diaxial conformer mimics a compact, "caged" pharmacophore, whereas the cis-diequatorial conformer mimics a linear, extended linker.

Application in Drug Development: Scaffold Logic

Using 1,3-CHDM as a bioisostere requires understanding how it positions functional groups in 3D space compared to aromatic rings (flat) or alkyl chains (flexible).[1]

Decision Matrix for Scaffold Hopping

When replacing a phenyl ring or a flexible chain with 1,3-CHDM:

  • Vector Angle: The cis-(

    
    ) isomer provides a vector angle of 
    
    
    
    120° between substituents.[1]
  • Solubility: The exposed hydroxyls in the (

    
    ) form enhance water solubility (
    
    
    
    ).[1]
  • Entropy: The ring structure reduces the entropic penalty of binding compared to a linear alkyl diol.[1]

Mechanistic Pathway for Ligand Design

DrugDesignLogic cluster_conf Conformational Selection Target Target Binding Pocket Scaffold 1,3-CHDM Scaffold Target->Scaffold Analyze Geometry Linear Requirement: Extended Reach Result_Linear Select Cis-(e,e) (Global Minimum) Linear->Result_Linear Compact Requirement: Compact/Bridged Result_Compact Select Cis-(a,a) (Stabilized by IMHB) Compact->Result_Compact Scaffold->Linear Distance > 5Å Scaffold->Compact Distance < 4Å

Caption: Figure 2. Logic flow for selecting specific 1,3-CHDM conformers based on binding pocket requirements.

References

  • Wiberg, K. B., et al. (1999).[1] Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes.[1] Journal of Organic Chemistry.[1][3]

  • Abraham, R. J., et al. (1996).[1] Conformational analysis.[1][2][3][4][5][6][7] Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2.[1]

  • PubChem. (2025).[1][8] this compound Compound Summary. National Library of Medicine.[1] [1]

  • Dixon, D. A., et al. (2024).[1] Benchmark Study of Density Functional Theory Methods in Geometry Optimization. Journal of Physical Chemistry A. [1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. Journal of Physical Chemistry B. [1]

Sources

understanding the basic chemistry of 1,3-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a cycloaliphatic diol (CAS: 3971-28-6 for cis, 3971-29-7 for trans) that serves as a critical structural modifier in high-performance polyesters and polyurethanes. Unlike its linear isomer 1,4-CHDM, which facilitates chain packing and crystallinity, 1,3-CHDM introduces a "kink" (meta-substitution geometry) into the polymer backbone. This angulation disrupts crystalline domains, enhancing transparency, solubility, and impact resistance in the final resin.

This guide provides a rigorous technical analysis of 1,3-CHDM, focusing on its stereochemical stability, synthetic pathways from isophthalic acid, and its distinct reactivity profile compared to the 1,4-isomer.

Molecular Architecture & Stereochemistry

The physicochemical behavior of 1,3-CHDM is governed by the conformational analysis of the cyclohexane ring. Understanding the stability of its isomers is prerequisite for controlling reaction kinetics and polymer morphology.

Conformational Analysis: The "Cis-Stability" Inversion

A common misconception is assuming trans isomers are always more stable in disubstituted cyclohexanes. For 1,3-substitution, the opposite is true.[1]

  • Cis-1,3-CHDM: Both hydroxymethyl groups can occupy equatorial positions simultaneously (diequatorial,

    
    ). This minimizes 1,3-diaxial steric strain, making the cis isomer thermodynamically favored.
    
  • Trans-1,3-CHDM: One group must be axial while the other is equatorial (

    
    ). The axial substituent introduces significant steric repulsion with the ring protons at C5, raising the ground state energy.
    

This contrasts sharply with 1,4-CHDM, where the trans isomer is diequatorial (


) and more stable.
Visualization of Stereochemical Stability

stereochemistry cluster_cis Cis-1,3-CHDM (Thermodynamically Stable) cluster_trans Trans-1,3-CHDM (Less Stable) cis_conf Diequatorial (e,e) No 1,3-diaxial strain Most Stable Conformer trans_conf Axial-Equatorial (a,e) High 1,3-diaxial strain Higher Energy State cis_conf->trans_conf Isomerization (Requires Catalyst/Heat)

Figure 1: Conformational energy landscape of 1,3-CHDM isomers. The cis isomer adopts the low-energy diequatorial conformation, unlike the 1,4-series where trans is preferred.

Synthetic Pathways & Production[2][3]

Industrial synthesis of 1,3-CHDM predominantly follows the catalytic hydrogenation of isophthalic acid (IPA) or dimethyl isophthalate (DMI). The choice of feedstock dictates the reaction conditions and catalyst selection.

Catalytic Hydrogenation Mechanism

The reduction occurs in two distinct phases:

  • Ring Hydrogenation: Saturation of the aromatic ring to form 1,3-cyclohexanedicarboxylate.

  • Ester Reduction: Reduction of the carboxyl/ester groups to primary hydroxyls.

Catalyst Selection:

  • Ruthenium on Carbon (Ru/C): Highly active for ring hydrogenation at lower temperatures (130–160°C).

  • Copper Chromite (CuCr): Standard for ester reduction but requires high pressure (200–300 bar) and temperature (200°C+).

  • Bimetallic Systems (Pd/Ru): Used to tune the cis/trans ratio in the intermediate stage.

synthesis_pathway cluster_feedstock cluster_intermediate cluster_product IPA Isophthalic Acid (IPA) (Aromatic C8H6O4) CHDA 1,3-Cyclohexanedicarboxylic Acid (Saturated Intermediate) IPA->CHDA H2, Ru/C Ring Saturation 130-160°C CHDM This compound (Cis/Trans Mixture) CHDA->CHDM H2, CuCr or Ru-Sn Carboxyl Reduction 200-250°C CHDA->CHDM Direct Hydrogenation (One-pot variants)

Figure 2: Step-wise catalytic hydrogenation pathway from Isophthalic Acid to 1,3-CHDM.

Physicochemical Profile

The following data summarizes the key physical properties of 1,3-CHDM. Note the influence of the isomer ratio on melting range.

PropertyValue / DescriptionRelevance
Molecular Formula C

H

O

Diol functionality
Molecular Weight 144.21 g/mol Stoichiometry calculations
Boiling Point ~222°C (at 760 mmHg)High processing stability
Melting Point 45–55°C (Mixture)Low MP aids melt blending
Density 1.036 g/cm³Polymer density estimation
Solubility Soluble in water, alcoholsEasy formulation in polar systems
Flash Point ~131°CSafety in high-temp reactors

Reactivity & Polymerization Effects[5]

The "Kink" Effect in Polyesters

In polyethylene terephthalate (PET) modification, 1,4-CHDM is used to create PETG, which is less crystalline than PET but still retains some order due to the linear nature of the 1,4-linkage.

1,3-CHDM acts as a stronger crystallization disruptor. The 120° bond angle of the 1,3-substitution (meta-geometry) introduces a permanent "kink" in the polymer chain. This prevents the efficient chain packing required for crystallization.

  • Result: Polymers modified with 1,3-CHDM typically exhibit lower Melting Temperatures (Tm) and slower crystallization rates than those with 1,4-CHDM.

  • Benefit: Ideal for transparent applications where haze (caused by crystallites) must be eliminated, or for flexible coatings where rigidity is undesirable.

Reactivity of Primary Hydroxyls

Both hydroxyl groups in 1,3-CHDM are primary (–CH


OH).
  • Equivalence: Unlike glycerol or other polyols with mixed primary/secondary OH groups, 1,3-CHDM shows relatively equal reactivity at both ends.

  • Steric Shielding: The cyclohexane ring provides steric bulk near the reaction site, which can improve the hydrolytic stability of the resulting ester bonds compared to linear aliphatic diols (like 1,4-butanediol).

Experimental Protocols (Self-Validating)

Protocol 6.1: Isomer Ratio Determination via H-NMR

Objective: Quantify the Cis:Trans ratio of a 1,3-CHDM sample.[2]

Principle: The chemical shift of the ring protons differs due to magnetic anisotropy.[3] In the cis (diequatorial) isomer, the axial protons at C2 (between the substituents) are in a distinct magnetic environment compared to the trans isomer.

Methodology:

  • Sample Prep: Dissolve 10 mg of 1,3-CHDM in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    .
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (min 300 MHz).
    
  • Analysis:

    • Focus on the hydroxymethyl protons (–CH

      
      OH) region (3.2 – 3.6 ppm).
      
    • Look for the splitting of the ring methine protons (–CH –CH

      
      OH).
      
    • Validation: The cis isomer (symmetric) typically yields a simpler splitting pattern. The trans isomer (asymmetric) breaks symmetry, often resulting in more complex multiplets.

    • Integration: Integrate the distinct methine signals.

    • Calculation: Ratio =

      
      
      
Protocol 6.2: Lab-Scale Purification (Recrystallization)

Objective: Enrich the cis isomer from a commercial mixture.

  • Solvent Selection: Use a mixture of Ethyl Acetate and Hexane (start with 1:1).

  • Dissolution: Dissolve the crude mixture in hot ethyl acetate (~60°C).

  • Precipitation: Slowly add hexane until slight turbidity appears.

  • Cooling: Allow to cool slowly to 4°C.

  • Filtration: The solid precipitate will be enriched in the higher-melting isomer (typically the more symmetric cis form in high-purity contexts, though mixed crystals are common).

  • Validation: Verify enrichment using Protocol 6.1.

References

  • Eastman Chemical Company. (n.d.). This compound (CHDM) Technical Data Sheet. Retrieved from

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shinde, S., et al. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for conformational analysis of 1,3-disubstituted cyclohexanes).

Sources

Methodological & Application

Application Note: 1,3-Cyclohexanedimethanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the application of 1,3-Cyclohexanedimethanol (1,3-CHDM) in high-performance polymer synthesis.[1] While its isomer 1,4-CHDM is the industry standard for modifying polyethylene terephthalate (PET), 1,3-CHDM is a critical "conformational disruptor" used to engineer amorphous regions, improve solubility, and enhance flexibility in advanced materials.

Introduction: The Structural Advantage of 1,3-CHDM

This compound is a cycloaliphatic diol often overshadowed by its 1,4-isomer. However, in precision polymer engineering, 1,3-CHDM offers unique steric properties.[1] Unlike the linear, symmetrical 1,4-CHDM which promotes crystallinity and high melting points, 1,3-CHDM introduces a "kink" in the polymer backbone.[1]

Key Differentiators
Feature1,4-CHDM (Standard)1,3-CHDM (Specialty)
Conformation Linear, SymmetricalAngular (Kinked)
Primary Effect Increases

, Promotes Crystallinity
Suppresses Crystallinity, Increases Solubility
State at RT Solid (Waxy)Liquid or Low-Melting Solid (Isomer dependent)
Application PETG bottles, FibersHigh-solids coatings, Optical resins, Flexible PUs

Stereochemistry Note: 1,3-CHDM exists as cis (diequatorial or diaxial) and trans (equatorial-axial) isomers.[1] The commercial grade is typically a mixture.[1] The cis isomer is thermodynamically more stable in the 1,3-configuration, whereas the trans isomer is more stable in the 1,4-configuration.[1] This inversion of stability is crucial for understanding reactivity and final polymer morphology.[1]

Material Science Fundamentals

The "Kink" Effect in Polyesters

Incorporating 1,3-CHDM into a polyester backbone (e.g., reacting with Terephthalic Acid) prevents the efficient packing of polymer chains.[1]

  • Mechanism: The 1,3-substitution pattern creates a bond angle that disrupts the lattice structure.[1]

  • Result: This lowers the melting temperature (

    
    ) and slows crystallization rates, making it ideal for transparent, amorphous thermoplastics  or low-temperature cure coatings .[1]
    
Hard Segment Disruption in Polyurethanes

In polyurethanes, 1,3-CHDM acts as a chain extender or soft-segment modifier.[1]

  • Mechanism: It interferes with the hydrogen bonding alignment between urethane linkages (hard segments).[1]

  • Result: This yields polyurethanes with higher optical clarity (reduced domain separation) and improved solubility in less toxic solvents (e.g., MEK vs. DMF).[1]

Protocol A: Synthesis of Amorphous Copolyesters

Objective: Synthesize a high-molecular-weight, amorphous copolyester using 1,3-CHDM to modify crystallinity. Target Application: Optical films or drug-delivery matrix (biodegradable if aliphatic diacids are used).[1]

Reagents & Equipment[1][2][3]
  • Monomers: Dimethyl Terephthalate (DMT), 1,3-CHDM (excess), Ethylene Glycol (optional comonomer).[1]

  • Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (100-300 ppm).[1]

  • Equipment: Stainless steel autoclave or glass reactor with mechanical stirrer, nitrogen inlet, and vacuum line (< 1 mmHg capability).

Step-by-Step Methodology

1. Transesterification (Ester Interchange)

  • Charge: Load DMT and 1,3-CHDM into the reactor. Use a molar ratio of 1:1.2 to 1:2.0 (Diacid:Diol).[1][2] The excess diol is required to drive the equilibrium.[1]

  • Catalyst: Add TBT (150 ppm relative to theoretical polymer yield).

  • Reaction: Heat to 180–200°C under continuous Nitrogen flow.

  • Observation: Methanol evolution indicates reaction progress.[1] Maintain temp until theoretical methanol yield is collected (approx. 2-4 hours).

  • Critical Check: Ensure the column temperature does not exceed 65°C to prevent loss of 1,3-CHDM (B.P. ~280°C, but volatile under flow).[1]

2. Polycondensation

  • Ramp: Increase temperature to 260–275°C .

  • Vacuum: Gradually apply vacuum over 45 minutes to reach < 1 mmHg (Torr) . Caution: Rapid vacuum application causes foaming.[1]

  • Reaction: Hold at max temp and full vacuum for 2-3 hours. The viscosity will rise significantly.[1]

  • Torque Monitoring: Stop reaction when stirrer torque reaches the target value (correlated to

    
     > 20,000  g/mol ).
    

3. Discharge

  • Break vacuum with Nitrogen.[1] Extrude the polymer melt into a water bath and pelletize.[1]

Workflow Diagram (Polyester)

PolyesterSynthesis cluster_0 By-Product Removal Start Raw Material Charge (DMT + 1,3-CHDM + Catalyst) Step1 Transesterification 180-200°C, N2 Flow Start->Step1 Check1 Methanol Removal Complete? Step1->Check1 Methanol Methanol (Distillate) Step1->Methanol Check1->Step1 No Step2 Polycondensation 260-275°C, <1 mmHg Vacuum Check1->Step2 Yes Step3 Viscosity/Torque Monitoring Step2->Step3 ExcessDiol Excess 1,3-CHDM (Vacuum Trap) Step2->ExcessDiol End Discharge & Pelletize Step3->End Target Torque Reached

Caption: Melt phase polycondensation workflow for 1,3-CHDM based polyesters.

Protocol B: Polyurethane Chain Extension

Objective: Use 1,3-CHDM as a chain extender to tune the hard segment of a thermoplastic polyurethane (TPU).[1] Target Application: Transparent medical tubing or flexible coatings.[1]

Reagents
  • Prepolymer: MDI-based prepolymer (e.g., 4,4'-Methylene diphenyl diisocyanate reacted with Polytetramethylene ether glycol).[1]

  • Chain Extender: 1,3-CHDM (Dried, water content < 0.05%).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (Optional, 0.01%).[1]

  • Solvent: DMF or MEK (if solution polymerization).[1]

Step-by-Step Methodology

1. Prepolymer Preparation (If not purchased) [1]

  • React Polyol with excess Diisocyanate (NCO/OH ratio ~ 2:[1]1) at 80°C for 2 hours.

  • Titrate %NCO to confirm theoretical endpoint.

2. Chain Extension Calculation

  • Calculate the required mass of 1,3-CHDM (

    
    ) to react with remaining isocyanate groups.[1]
    
  • Formula:

    
    [1]
    
  • Note:

    
     g/eq.[1] Maintain an Isocyanate Index of 1.02–1.05.[1]
    

3. Extension Reaction

  • Temperature: Heat prepolymer to 60–80°C .

  • Addition: Add 1,3-CHDM. Because 1,3-CHDM is often liquid or low-melting, it mixes faster than solid extenders like HQEE.[1]

  • Mixing: Vigorously mix (high shear) for 30-60 seconds until homogeneous.

  • Curing: Pour into pre-heated Teflon molds. Cure at 100°C for 16-24 hours.

Workflow Diagram (Polyurethane)

PUSynthesis cluster_mech Mechanism Raw Prepolymer (NCO Terminated) Calc Calculate Stoichiometry (Isocyanate Index 1.02) Raw->Calc Mix High Shear Mixing Add 1,3-CHDM @ 60-80°C Calc->Mix Cure Thermal Curing 100°C, 24h Mix->Cure HardSeg Hard Segment Formation (Urethane Linkages) Mix->HardSeg Final TPU Elastomer Cure->Final Disrupt 1,3-CHDM Kinking (Disrupts H-Bonding) HardSeg->Disrupt

Caption: Two-step polyurethane synthesis utilizing 1,3-CHDM as a chain extender.

Troubleshooting & Validation

Quality Control Table
ParameterMethodTarget SpecificationTroubleshooting
Intrinsic Viscosity (IV) Ubbelohde Viscometer (Phenol/TCE)0.6 – 0.8 dL/gLow IV: Increase vacuum time or check for moisture in monomers.[1]
Glass Transition (

)
DSC (2nd Heat, 10°C/min)60°C – 85°C (Formulation dependent)Low

: Too much aliphatic comonomer or degradation.[1]
Color (b)*Colorimeter< 2.0 (Clear/White)Yellowing: Oxidation (O2 leak) or Catalyst degradation (Ti).[1] Add phosphorus stabilizer.[1]
Composition H-NMR (CDCl3/TFA)Confirm 1,3-CHDM ratioCheck for loss of diol during vacuum stage.
Validation of Structure

To verify the incorporation of 1,3-CHDM versus 1,4-CHDM, use Carbon-13 NMR .[1]

  • 1,3-CHDM: Distinct shifts for ring carbons due to lower symmetry.[1]

  • Isomer Ratio: Integration of ring protons in H-NMR can distinguish cis vs trans content, which correlates to the final

    
     of the polymer.
    

References

  • Eastman Chemical Company. (n.d.).[1] this compound vs 1,4-CHDM: Structural Properties. Retrieved from (General Reference for CHDM properties).[1]

  • Turner, S. R., et al. (2004).[1] Polyesters based on 1,4-cyclohexanedimethanol.[1][2][3][4][5][6] Encyclopedia of Polymer Science and Technology. Wiley.[1] Link[1]

  • Google Patents. (2011).[1] US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.[7] Retrieved from

  • Berti, C., et al. (2008).[1][2] Influence of molecular structure and stereochemistry of the 1,4-cyclohexylene ring on thermal and mechanical behavior. Macromolecular Chemistry and Physics. Link[1]

  • Wicks, Z. W., et al. (2007).[1] Organic Coatings: Science and Technology. (Discussion on polyol selection for polyurethane coatings). Link[1]

Sources

Application Note: Precision Polycondensation Strategies for 1,3-Cyclohexanedimethanol (1,3-CHDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

While 1,4-cyclohexanedimethanol (1,4-CHDM) is the industry standard for modifying PET (creating PETG) to increase toughness and clarity, its structural isomer 1,3-cyclohexanedimethanol (1,3-CHDM) remains an underutilized but potent monomer.

Why 1,3-CHDM? Unlike the linear symmetry of the 1,4-isomer, 1,3-CHDM introduces a distinct "kink" into the polymer backbone. This structural irregularity disrupts chain packing more effectively than the 1,4-isomer, leading to:

  • Superior Amorphous Clarity: Ideal for optical coatings and transparent resins where crystallization causes haze.

  • Enhanced Flexibility: The meta-substitution pattern lowers the Glass Transition Temperature (

    
    ) relative to para-substituted analogs, improving impact resistance.
    
  • Solubility: Polymers derived from 1,3-CHDM often exhibit better solubility in common organic solvents, facilitating coating applications.

This guide details the protocols for synthesizing polyesters and polyurethanes using 1,3-CHDM, with a specific focus on stereochemical control and reaction kinetics.

Scientific Foundation: The Stereochemical Imperative

To successfully polymerize 1,3-CHDM, one must understand its conformational thermodynamics, which is the inverse of the 1,4-isomer.

The Isomer Stability Inversion

In cyclohexane derivatives, the diequatorial conformation is thermodynamically preferred due to minimal steric strain (1,3-diaxial interactions).

  • 1,4-CHDM: The trans isomer can adopt the stable diequatorial (e,e) conformation.

  • 1,3-CHDM: The cis isomer can adopt the stable diequatorial (e,e) conformation. The trans isomer is forced into an axial-equatorial (a,e) conformation.

Implication for Protocol: High-temperature melt polycondensation will thermodynamically equilibrate the monomer. For 1,3-CHDM, this favors the cis isomer.[1] If your application requires specific thermal properties, you must monitor the cis/trans ratio via NMR, as the cis (diequatorial) form generally yields higher thermal stability but different packing density than the trans form.

Protocol A: Melt Polycondensation (Amorphous Polyester)

Objective: Synthesis of Poly(1,3-cyclohexanedimethylene terephthalate) (P1,3CT) or copolyesters. Mechanism: Step-growth polymerization via Transesterification followed by Polycondensation.

Materials & Stoichiometry
ComponentRoleStoichiometryNotes
Dimethyl Terephthalate (DMT) Monomer A1.00 eqPreferred over Terephthalic Acid (PTA) to ensure homogeneity at lower temps.
1,3-CHDM Monomer B2.20 eqCritical: 10-20% excess required to drive equilibrium; 1,3-CHDM is less volatile than EG but difficult to remove in late stages.
Titanium(IV) Butoxide (TBT) Catalyst50-100 ppmHigh activity; essential for secondary OH groups if present, though CHDM has primary OH.
Irganox 1010 Antioxidant0.1 wt%Prevents yellowing during high-temp vacuum stage.
Experimental Workflow

Stage 1: Transesterification (Atmospheric Pressure)

  • Charge: Load DMT, 1,3-CHDM, and TBT into a 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser.

  • Inerting: Purge with

    
     x3 to remove 
    
    
    
    .
  • Ramp 1: Heat to 160°C . Methanol evolution begins.

  • Ramp 2: Gradually increase to 200°C over 2 hours.

    • Checkpoint: Monitor methanol collection. Reaction is ~95% complete when theoretical methanol volume is collected.

    • Observation: The mixture should remain clear. Haze indicates oligomer precipitation (unlikely with 1,3-CHDM).

Stage 2: Polycondensation (High Vacuum)

  • Catalyst Spike (Optional): If reaction stalls, add a second charge of catalyst (20 ppm).

  • Vacuum Ramp: Crucial Step. Do not apply full vacuum instantly.

    • 100 Torr (15 mins)

    • 10 Torr (15 mins)

    • <1 Torr (Final)

  • Temp Ramp: Increase temperature to 260°C-270°C .

  • Reaction: Hold at <1 Torr / 270°C for 2-4 hours.

  • Termination: Stop when torque (viscosity) plateaus.

  • Extrusion: Discharge polymer into ice water bath; pelletize.

Process Visualization (DOT Diagram)

PolycondensationWorkflow Start Raw Material Charge (DMT + 1,3-CHDM) Stage1 Transesterification 160-200°C, N2 Flow Start->Stage1 Catalyst (Ti) Methanol Remove Methanol Stage1->Methanol Byproduct Vacuum Vacuum Ramp (100 -> 10 -> <1 Torr) Stage1->Vacuum Oligomer Formation Stage2 Polycondensation 260-270°C Vacuum->Stage2 Excess Diol Removal Stage2->Stage2 Isomer Equilibration (Cis/Trans) End Discharge & Pelletize Stage2->End Viscosity Plateau

Caption: Step-growth workflow for 1,3-CHDM polyesters, highlighting the critical vacuum ramp to prevent monomer sublimation before oligomerization.

Protocol B: Polyurethane Prepolymer Synthesis

Objective: Synthesis of high-flexibility PU coatings or elastomers. Rationale: 1,3-CHDM acts as a chain extender or soft-segment modifier. Its kinked structure disrupts hard-segment crystallization, yielding softer, more elastic materials than 1,4-CHDM.

Protocol Steps
  • Drying: 1,3-CHDM is hygroscopic. Dry in a vacuum oven at 60°C for 12 hours. Water content must be <0.05%.

  • Pre-reaction: Melt 1,3-CHDM (MP approx 45-50°C) in the reactor at 60°C.

  • Isocyanate Addition: Add Diisocyanate (e.g., H12MDI for UV stability) dropwise under

    
    .
    
    • Ratio: NCO:OH = 1.05:1 (for moisture curing) or 1:1 (for thermoplastic PU).

  • Catalyst: Add Dibutyltin Dilaurate (DBTDL) (0.01%).

  • Exotherm Control: Maintain temp <80°C. 1,3-CHDM secondary hydroxyls are less reactive than primary, but the exotherm can still degrade the urethane bond if uncontrolled.

Characterization & Troubleshooting

Key Analytical Metrics
MethodParameterTarget/Observation
DSC

(Glass Transition)
Expect lower

(~60-75°C) compared to 1,4-CHDM analogs (~80-90°C).
1H-NMR Cis/Trans RatioPeaks at ~3.5-4.0 ppm (methylene protons). Cis/Trans integration confirms thermal history.
GPC PDI (Polydispersity)Target 2.0-2.2. Broad PDI (>2.5) indicates side reactions or poor stirring.
Troubleshooting Guide
  • Problem: Low Molecular Weight (Brittle Polymer).

    • Root Cause:[2][3][4][5] Stoichiometric imbalance. 1,3-CHDM may have sublimed during the vacuum ramp.

    • Fix: Use a packed column during Stage 1 to reflux the diol while letting methanol escape. Delay full vacuum until oligomer

      
      .
      
  • Problem: Yellowing.

    • Root Cause:[2][3][4][5] Titanium catalyst degradation or oxidation.

    • Fix: Add phosphorus stabilizer (TEPA) at the end of Stage 1. Switch to Antimony (Sb) if color is critical (though Sb is slower).

References

  • Turner, S. R., et al. (2004). "Polyesters based on 1,4-cyclohexanedimethanol."[1][2][4][5][6][7][8][9][10][11] Journal of Polymer Science Part A: Polymer Chemistry. (Provides the foundational kinetics for CHDM systems).

  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience.
  • Bertry, J. L., et al. (2022). "1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties." Polymer Bulletin. (Detailed melt polycondensation protocols applicable to CHDM isomers). Retrieved from [Link]

  • Tsai, G. S., et al. (2019). "Enzymatic polymerization of 1,3/1,4-CHDM with succinic acid." Journal of Applied Polymer Science.

Sources

Application Note: 1,3-Cyclohexanedimethanol (1,3-CHDM) in High-Performance Polymer Synthesis

[1]

Executive Summary & Strategic Rationale

While 1,4-Cyclohexanedimethanol (1,4-CHDM) is the industry standard for modifying polyethylene terephthalate (PET) into glycol-modified PET (PETG), the 1,3-CHDM isomer offers a distinct and often underutilized geometric advantage.[1]

The 1,4-isomer (para-substitution) promotes linearity and crystallinity, often raising the melting point (

11,3-CHDM (meta-substitution)1
  • Suppressing Crystallinity: Ideal for creating high-clarity, amorphous engineering thermoplastics.[1]

  • Improving Solubility: Enhances compatibility in coating formulations where solvent solubility is required.[1]

  • Tuning Impact Resistance: The conformational flexibility of the 1,3-linkage can improve energy dissipation compared to the rigid rod-like 1,4-linkage.[1]

This guide details the protocols for utilizing 1,3-CHDM in the synthesis of amorphous copolyesters and hydrolytically stable polyurethane precursors.[1]

Monomer Characterization & Handling[1]

Stereochemistry: The Hidden Variable

Like its 1,4-counterpart, 1,3-CHDM exists as a mixture of cis and trans isomers.[1]

  • Cis-1,3-CHDM: Diequatorial (more stable in 1,3-configuration).[1]

  • Trans-1,3-CHDM: Axial-equatorial.[1]

Impact: The ratio affects the free volume and glass transition temperature (

112quantify the isomer ratio via GC or NMR

Handling Precautions
  • Hygroscopicity: CHDM is hygroscopic.[1] Moisture content >0.5% will skew stoichiometry in polycondensation reactions.[1]

  • Sublimation: CHDM has a tendency to sublime at high temperatures under vacuum.[1] Protocols must account for monomer loss to preserve stoichiometry.[1]

Protocol A: Synthesis of High-Clarity Amorphous Copolyesters

Objective: Synthesize a copolyester (e.g., PCTA-type) using 1,3-CHDM to modify crystallinity. Mechanism: Melt Transesterification followed by Polycondensation.[1]

Materials
  • Diol: this compound (Dry, <0.1% H2O).[1]

  • Diacid/Diester: Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).[1]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    ).[1] Note: Ti-based catalysts are faster but can cause yellowing; keep loading <50 ppm Ti if color is critical.[1]
  • Stabilizer: Trimethyl phosphate (TMP) to sequester catalyst residues and improve color.[1]

Experimental Workflow

Step 1: Transesterification (EI Stage)

  • Charge reactor with DMT and 1,3-CHDM.[1]

    • Stoichiometry: Use a 1.2:1 to 1.5:1 molar excess of Diol to Diester.[1]

    • Causality: Excess diol drives the equilibrium forward and compensates for sublimation losses.[1]

  • Add Catalyst (e.g., 100 ppm based on theoretical polymer yield).[1]

  • Heat to 190–200°C under Nitrogen flow.

  • Observation: Methanol evolution begins.[1] Maintain temperature until theoretical methanol yield is collected (approx. 2–3 hours).

    • Critical Check: Ensure column temperature does not exceed 65°C to prevent loss of CHDM monomer with the methanol.[1]

Step 2: Pre-Polymerization (Vacuum Ramp) [1]

  • Increase temperature to 260°C .

  • Gradual Vacuum Application: Do not apply full vacuum immediately.[1]

    • Ramp pressure down from 760 Torr to 100 Torr over 30 minutes.

    • Causality: Sudden vacuum causes violent flashing and sublimation of the 1,3-CHDM monomer, destroying stoichiometry and molecular weight potential.

Step 3: Polycondensation (Finishing) [1]

  • Increase temperature to 280–290°C .

  • Reduce pressure to < 1 Torr (< 133 Pa) .

  • Agitate with high-torque stirrer. As viscosity builds, torque will increase.[1]

  • Endpoint: Stop when torque stabilizes or target Intrinsic Viscosity (IV) is reached (typically 0.6–0.8 dL/g).[1]

  • Discharge: Extrude into water bath and pelletize.

Data Visualization: 1,3-CHDM vs. 1,4-CHDM Properties
PropertyPolymer with 1,4-CHDMPolymer with 1,3-CHDMMechanistic Reason
Crystallinity High (Semi-crystalline)Low (Amorphous)1,3-kink disrupts chain packing.[1]
Melting Point (

)
~290°C (PCT homopolymer)None (or very low)Lack of long-range order.[1]
Transparency Opaque/TranslucentHigh Optical ClarityAbsence of crystallites scattering light.[1]
Processing Window Narrow (requires high heat)WideLower softening temp; less shrinkage.[1]

Protocol B: 1,3-CHDM Polyester Polyols for Polyurethanes

Objective: Create a hydrolytically stable soft segment for high-performance coatings or elastomers.[1] Application: Automotive coatings, outdoor-durable elastomers.[1]

Strategic Advantage

Standard aliphatic polyesters (e.g., adipates) suffer from hydrolysis.[1] The cyclohexane ring of 1,3-CHDM provides steric hindrance and hydrophobicity , protecting the ester linkage from water attack better than linear diols like 1,4-butanediol.

Synthesis Protocol
  • Reactants: Adipic Acid (or Isophthalic Acid for higher hardness) + 1,3-CHDM.[1]

  • Stoichiometry: Target specific molecular weight (e.g., 1000 or 2000 g/mol ).

    • Use the Carothers equation to calculate excess diol required for hydroxyl termination.[1]

  • Process:

    • Heat to 160–220°C.[1]

    • Use a packed column to remove water (esterification byproduct).[1]

    • Drive reaction until Acid Number is < 1.0 mg KOH/g .[1]

  • Result: A viscous, hydroxyl-terminated liquid/wax ready for reaction with Isocyanates (MDI/HDI).

Visualizing the Structure-Property Logic

GMonomer141,4-CHDM(Linear/Para)Packing14Efficient Chain Packing(Crystallites Form)Monomer14->Packing14StereochemistryMonomer131,3-CHDM(Kinked/Meta)Packing13Disrupted Packing(Free Volume Increase)Monomer13->Packing13StereochemistryProp14High TmOpaque/TranslucentChemical ResistancePacking14->Prop14ResultProp13Amorphous/ClearHigh Impact StrengthBetter SolubilityPacking13->Prop13Result

Caption: Impact of CHDM isomer substitution on polymer chain architecture and final macroscopic properties.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight (Low IV) Monomer imbalance due to sublimation.[1]Increase initial 1,3-CHDM excess; use a packed column during esterification; delay vacuum application.
Yellow Discoloration Catalyst degradation or oxidation.[1]Reduce Ti catalyst loading; add phosphorus stabilizer (TMP); ensure strict

blanket.
Haze in "Amorphous" Polymer Slow crystallization or impurities.[1]Ensure 1,3-CHDM purity; quench polymer rapidly after extrusion; check for residual catalyst haze.

References

  • Turner, S. R., et al. (2002).[1] Copolyesters of 1,3-cyclobutanediol and 1,4-cyclohexanedimethanol.[1][3] Macromolecules.[1][4][5][6][7] (Context: Comparative cycloaliphatic diol chemistry).[1]

  • Eastman Chemical Company. (2011).[1] Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.[1][7][8] U.S. Patent 7,956,154 B2.[1] (Authoritative source on mixed isomer polymerization).[1]

  • Wicks, Z. W., et al. (2007).[1] Organic Coatings: Science and Technology.[1] Wiley-Interscience.[1] (Reference for hydrolytic stability of cycloaliphatic polyesters).

  • Bertry, J. L., et al. (2022).[1] 1,4-Cyclohexanedimethanol-based polyesters derived from biomass.[1][5][6] Polymer Bulletin.[1][5] (General CHDM polymerization protocols).[1]

Application Note: Formulation of Industrial Coatings and Resins with 1,3-Cyclohexanedimethanol (1,3-CHDM)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the formulation, synthesis, and characterization of resins utilizing 1,3-Cyclohexanedimethanol (1,3-CHDM) . While the 1,4-isomer is the industry standard for high-crystallinity applications, the 1,3-isomer offers unique conformational properties—specifically a "kinked" geometry—that disrupts crystallinity. This results in resins with lower viscosity, improved solubility, and superior flexibility without sacrificing the hydrolytic stability inherent to cycloaliphatic structures. This guide provides self-validating protocols for High-Solids Polyester Resins and Polyurethane Dispersions (PUDs).

Introduction: The Stereochemical Advantage

In industrial coatings, the choice of polyol dictates the backbone architecture. Standard 1,4-CHDM is linear, promoting crystallinity and high melting points (


). In contrast, 1,3-CHDM  exists as a mixture of cis/trans isomers where the meta-substitution creates a structural "kink."
Mechanistic Insight
  • Viscosity Reduction: The structural asymmetry of 1,3-CHDM prevents efficient chain packing. In high-solids coatings, this allows for lower solvent demand (VOC reduction) while maintaining a manageable application viscosity.

  • Hydrolytic Stability: Like its 1,4-counterpart, the cyclohexane ring shields the ester linkages from hydrolytic attack, a significant advantage over linear aliphatic glycols (e.g., Adipic acid/1,6-Hexanediol systems).

  • Relevance to Drug Development: The biocompatibility of cycloaliphatic polyesters makes 1,3-CHDM a candidate for medical device coatings and drug-eluting polymer matrices where hydrolytic degradation profiles must be tuned.

Protocol A: Synthesis of High-Solids Saturated Polyester Resin

Objective: Synthesize a hydroxyl-terminated polyester resin suitable for melamine or isocyanate crosslinking. Target Properties: Hydroxyl Value (OHV): 100–110 mg KOH/g; Acid Value (AV): < 5 mg KOH/g.

Materials
  • Diol: this compound (1,3-CHDM) [Liquid/Low-melt solid]

  • Co-Diol: Neopentyl Glycol (NPG) (Optional, for Tg adjustment)[1]

  • Diacid: Isophthalic Acid (IPA) (Primary backbone for hardness)

  • Modifier: Adipic Acid (AA) (For flexibility)

  • Catalyst: Fascat 4100 (Butylstannoic acid) or Titanium-based equivalent.

  • Solvent: Xylene (for azeotropic distillation).

Step-by-Step Methodology
Phase 1: Esterification (Atmospheric)
  • Reactor Setup: Equip a 4-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, thermocouple, and a packed column leading to a Dean-Stark trap and condenser.

  • Charge: Load 1,3-CHDM (and NPG if using) and Isophthalic Acid. Ensure a 1.05:1.00 Diol:Diacid molar ratio excess to target hydroxyl termination.

    • Expert Note: 1,3-CHDM is often liquid or a soft paste. Unlike 1,4-CHDM (MP ~45-60°C), it can be pumped or poured, simplifying the charge.

  • Catalysis: Add 0.1% w/w catalyst (based on total charge).

  • Heating Profile:

    • Ramp to 150°C under

      
       sparge. Water evolution begins.
      
    • Slowly ramp to 210°C at a rate of 10°C/hour.

    • Critical Checkpoint: Monitor column head temperature. Keep it < 100°C to ensure only water, not glycol, is lost.

Phase 2: Vacuum Stripping & Finishing
  • Acid Value Check: When AV drops below 15 mg KOH/g, remove the packed column and switch to a direct condenser.

  • Vacuum Stage: Apply vacuum gradually (down to 50 mmHg) to remove residual water and drive the reaction to completion (Le Chatelier’s principle).

  • Endpoint: Stop reaction when AV < 5 mg KOH/g and viscosity stabilizes.

  • Dilution: Cool to 150°C and dilute with solvent (e.g., Aromatic 100 or MAK) to 80% solids.

Data Visualization: Synthesis Workflow

PolyesterSynthesis Start Raw Material Charge (1,3-CHDM + Diacids) Heat Ramp to 210°C (N2 Sparge) Start->Heat Water Water Removal (Dean-Stark) Heat->Water Esterification CheckAV Check Acid Value (Target < 15) Water->CheckAV CheckAV->Heat AV > 15 Vacuum Vacuum Stripping (50 mmHg) CheckAV->Vacuum AV < 15 FinalCheck Final QC (AV < 5, Viscosity) Vacuum->FinalCheck FinalCheck->Vacuum AV > 5 Dilute Dilute & Discharge FinalCheck->Dilute Spec Met

Caption: Figure 1. Two-stage melt polymerization workflow for 1,3-CHDM polyester resins with critical quality control checkpoints.

Protocol B: Hydrolytically Stable Polyurethane Dispersion (PUD)

Objective: Create a waterborne PUD for coating medical devices or high-performance textiles. Advantage: 1,3-CHDM provides a "soft segment" that is resistant to hydrolysis, unlike standard adipate polyesters.

Formulation Table
ComponentRoleWeight % (Approx)
Polyester Polyol Soft Segment (Synthesized in Protocol A, solvent-free)40.0%
Isophorone Diisocyanate (IPDI) Hard Segment (Aliphatic, non-yellowing)35.0%
DMPA Internal Emulsifier (Ionic center)4.0%
NMP or Acetone Processing Solvent15.0%
TEA Neutralizer3.0%
Hydrazine/EDA Chain Extender3.0%
Step-by-Step Methodology
  • Prepolymer Formation:

    • Dehydrate the 1,3-CHDM polyester polyol (from Protocol A, stripped of all solvent) at 100°C under vacuum for 1 hour.

    • Cool to 80°C. Add DMPA and IPDI.

    • Reaction: Maintain 80–90°C until the theoretical %NCO is reached (typically 3–4 hours).

    • Causality: The secondary hydroxyls of 1,3-CHDM react slower than primary glycols; ensure sufficient time or use a catalyst (DBTDL) if necessary.

  • Neutralization:

    • Cool prepolymer to 60°C.

    • Add Triethylamine (TEA) to neutralize the carboxylic acid groups on DMPA. This creates the ionic centers required for water dispersibility.

  • Dispersion (Phase Inversion):

    • High Shear: Increase agitation speed (Cowles blade recommended).

    • Add deionized water slowly. The mixture will transition from Water-in-Oil to Oil-in-Water.

  • Chain Extension:

    • Add the amine chain extender (diluted in water) immediately after dispersion.

    • Self-Validating Step: Monitor IR spectroscopy for the disappearance of the NCO peak (

      
      ).
      

Performance Characterization & Logic

To validate the inclusion of 1,3-CHDM, compare the resulting coating against a standard 1,4-CHDM or 1,6-Hexanediol control.

Comparative Properties Table
Property1,3-CHDM Resin1,4-CHDM ResinMechanistic Reason
Resin Viscosity LowHigh1,3-kink disrupts packing; 1,4-linear stacks efficiently.
Solubility (MEK) ExcellentGoodLower crystallinity = higher entropy of mixing.
Film Flexibility HighMediumConformational freedom of the meta-substitution.
Hardness HighVery HighBoth have rigid cyclohexane rings, but 1,4 packs tighter.
Hydrolytic Stability ExcellentExcellentHydrophobic ring shields ester bonds.
Data Visualization: Structure-Property Logic

StructureProperty Isomer 1,3-CHDM (Meta-substituted) Structure Asymmetric / Kinked Geometry Isomer->Structure Stability Hydrolytic Stability (Ring Shielding) Isomer->Stability Cycloaliphatic Nature Crystallinity Disrupted Crystallinity Structure->Crystallinity Viscosity Lower Melt Viscosity (High Solids Capable) Crystallinity->Viscosity Solubility Enhanced Solubility (Wider Solvent Window) Crystallinity->Solubility

Caption: Figure 2.[2] Causal relationship between the 1,3-CHDM stereochemistry and final coating performance metrics.

References

  • Eastman Chemical Company. (2020). Eastman CHDM-D (1,4-Cyclohexanedimethanol) Technical Data Sheet. Retrieved from [3]

  • RadTech. (2002). Liquid UV Curable Cyclohexanedimethanol Diacrylate Monomers. Technical Paper highlighting the liquidity of 1,3/1,4 mixtures.[4] Retrieved from

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Standard text for polyester synthesis mechanisms).
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

  • Google Patents. (2011). US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.[5] Retrieved from

Sources

Application Note: Research Applications of 1,3-Cyclohexanedimethanol (1,3-CHDM) in Next-Generation Plasticizer Development

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The global shift away from ortho-phthalates (e.g., DEHP, DINP) due to reproductive toxicity concerns has accelerated the search for bio-compatible, high-efficiency plasticizers. While 1,4-Cyclohexanedimethanol (1,4-CHDM) is a staple in polyester synthesis (e.g., PETG), its structural isomer, 1,3-Cyclohexanedimethanol (1,3-CHDM) , represents an underutilized scaffold for high-performance plasticizers.

Why 1,3-CHDM? Unlike the highly symmetrical 1,4-isomer, 1,3-CHDM possesses a "kinked" geometry that disrupts polymer chain packing more effectively. In plasticization, this asymmetry translates to:

  • Higher Free Volume: Enhanced suppression of the Glass Transition Temperature (

    
    ).
    
  • Lower Crystallinity: Reduced tendency for the plasticizer itself to crystallize at low temperatures.

  • Tunable Solvency: The ability to synthesize diesters (e.g., 1,3-CHDM di-2-ethylhexanoate) that mimic the performance of DEHP without the aromatic ring toxicity.

This guide details the synthesis, incorporation, and validation of 1,3-CHDM-based esters as non-phthalate plasticizers for PVC and biomedical polymers.

Part 2: Chemical Foundation & Mechanism

Structural Isomerism and Plasticization Efficiency

The efficiency of a plasticizer relies on its ability to insert itself between polymer chains (e.g., PVC), increasing free volume and facilitating chain mobility.

  • 1,4-CHDM (Trans): Linear, rigid. Tends to increase stiffness/crystallinity in polyesters.

  • 1,3-CHDM (Cis/Trans mix): Angled structure. The 1,3-substitution creates a "bent" molecular core that acts as a superior "spacer" between polymer chains, theoretically offering better low-temperature flexibility than its 1,4-counterpart.

Graphviz Diagram: Mechanism of Action

The following diagram illustrates the synthesis pathway and the mechanism by which 1,3-CHDM esters increase free volume in a PVC matrix.

PlasticizationMechanism cluster_mech Mechanism of Action CHDM This compound (Core Scaffold) Diester 1,3-CHDM Diester (Active Plasticizer) CHDM->Diester Esterification Acid Aliphatic Acid (e.g., 2-Ethylhexanoic Acid) Acid->Diester Catalyst Titanate Catalyst (200°C, Vacuum) Catalyst->Diester PVC_Flex Flexible PVC (Increased Free Volume) Diester->PVC_Flex  Intercalation   Lubricity Lubricity Theory: Reduces internal friction Diester->Lubricity GelTheory Gel Theory: Breaks dipole-dipole interactions Diester->GelTheory PVC_Rigid Rigid PVC Matrix (High Intermolecular Forces) PVC_Rigid->PVC_Flex  + Plasticizer  

Caption: Synthesis of 1,3-CHDM diesters and their dual-mechanistic action (Lubricity & Gel Theory) in plasticizing PVC matrices.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1,3-CHDM Di-2-ethylhexanoate

Objective: Synthesize a direct DEHP replacement using 1,3-CHDM and 2-ethylhexanoic acid.

Reagents:

  • This compound (98% purity, mixture of cis/trans).

  • 2-Ethylhexanoic acid (Excess, 2.4 molar eq).

  • Catalyst: Tetra-n-butyl titanate (TBT) (0.1 wt%).

  • Solvent: Xylene (for azeotropic water removal).

Methodology:

  • Setup: Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (with condenser), nitrogen inlet, and temperature probe.

  • Charging: Add 144.2 g (1.0 mol) of 1,3-CHDM and 346.1 g (2.4 mol) of 2-ethylhexanoic acid.

  • Catalysis: Purge with nitrogen for 15 mins. Add 0.5 g TBT catalyst.

  • Reaction: Heat to 180°C gradually. Reflux xylene to remove water via the Dean-Stark trap.

    • Critical Control Point: Maintain temperature <220°C to prevent discoloration.

  • Completion: Monitor Acid Value (AV). Reaction is complete when AV < 1.0 mg KOH/g (approx. 6-8 hours).

  • Purification:

    • Neutralize excess acid with 10% Na₂CO₃ solution.[1]

    • Wash with distilled water (3x) until pH is neutral.

    • Vacuum Distillation: Remove solvent and trace moisture at 100°C under reduced pressure (10 mmHg).

    • Filtration: Filter through Celite to remove catalyst residues.

Validation:

  • FTIR: Disappearance of broad -OH stretch (3300 cm⁻¹) and appearance of strong Ester C=O stretch (1735 cm⁻¹).

Protocol 2: Preparation of Plasticized PVC Films (Solvent Casting)

Objective: Create uniform films for mechanical and migration testing.

Formulation:

  • PVC Resin (K-value 70): 100 phr (parts per hundred resin).

  • Synthesized 1,3-CHDM Plasticizer: 40, 50, 60 phr.

  • Heat Stabilizer (Ca/Zn): 2 phr.

Methodology:

  • Dissolution: Dissolve PVC resin in Tetrahydrofuran (THF) at a 10% w/v concentration. Stir at 40°C for 2 hours until clear.

  • Blending: Add the calculated mass of 1,3-CHDM plasticizer and stabilizer to the solution. Stir for 30 mins.

  • Degassing: Sonicate the solution for 10 mins to remove micro-bubbles.

  • Casting: Pour solution into a glass Petri dish or Teflon mold.

  • Drying:

    • Ambient dry for 24 hours (fume hood).

    • Vacuum dry at 50°C for 12 hours to remove residual THF.

Part 4: Performance Characterization & Data Analysis

Migration Resistance (Leaching Test)

Plasticizer migration is a critical failure mode in medical tubing.

  • Method: ASTM D1239 equivalent.

  • Solvents: Distilled Water, n-Hexane (simulating fatty foods), 1% Ethanol.

  • Procedure: Weigh film (

    
    ), immerse in solvent for 24h at 23°C, dry, and re-weigh (
    
    
    
    ).
Mechanical Properties (Tensile Strength & Elongation)
  • Method: ASTM D638.[1]

  • Expectation: 1,3-CHDM esters should show higher elongation at break compared to 1,4-isomers due to the "kinked" structure providing better chain lubrication.

Comparative Data Summary (Simulated)

The following table contrasts the performance of 1,3-CHDM diester against industry standards.

Property1,3-CHDM Di-2-EH (Target)1,4-CHDM Di-2-EH (Reference)DEHP (Traditional)DINCH (Commercial)
Glass Transition (

)
-45°C-38°C-40°C-42°C
Tensile Strength (MPa) 18.521.019.018.0
Elongation at Break (%) 380%320%350%360%
Migration (n-Hexane) 4.2%3.8%8.5%4.0%
Cytotoxicity (ISO 10993) Pass (Grade 0)Pass (Grade 0)Fail (Grade 3)Pass (Grade 0)

Note: 1,3-CHDM diesters typically exhibit superior low-temperature flexibility (lower


) and higher elongation compared to the more rigid 1,4-analogs.

Part 5: Safety & Regulatory Considerations[2]

For drug development and medical device professionals, the safety profile is paramount.

  • Metabolism: 1,3-CHDM esters hydrolyze into 1,3-CHDM and the corresponding fatty acid. 1,3-CHDM is rapidly excreted and has a low bio-accumulation potential compared to phthalate metabolites.

  • Regulatory Status: While 1,4-CHDM is FDA-cleared for food contact (21 CFR 175.300), 1,3-CHDM derivatives may require specific migration studies for new medical device approvals (510(k)).

  • Toxicity: Unlike aromatic phthalates, cyclohexane-based esters do not activate the Peroxisome Proliferator-Activated Receptor (PPAR), minimizing hepatotoxicity risks.

References

  • Han, Y. K., et al. (2023).[2] "Synthesis of Cyclohexanedimethanol Pitch Based Plasticizer and Its Application to Poly(vinyl chloride) Fabrication." Polymer (Korea), 47(5), 637-644. Retrieved from [Link]

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kim, S., et al. (2018). "Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers." ScholarX/SKKU Research Repository. Retrieved from [Link]

Sources

Application Note: Enhancing Polymer Flexibility via 1,3-Cyclohexanedimethanol (1,3-CHDM) Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for polymer chemists and materials scientists seeking to modulate polymer modulus and crystallinity through cycloaliphatic modification.

Executive Summary: The "Isomeric Kink" Mechanism

While 1,4-Cyclohexanedimethanol (1,4-CHDM) is the industry standard for high-heat, crystalline polyesters (e.g., PCT), 1,3-Cyclohexanedimethanol (1,3-CHDM) offers a distinct rheological and structural advantage: Disorder.

The 1,3-substitution pattern introduces a structural "kink" into the polymer backbone that is geometrically distinct from the linear trans-1,4-isomer. This kink disrupts chain packing efficiency, thereby reducing crystallinity and increasing fractional free volume (FFV). The result is a polymer with enhanced flexibility, improved optical clarity (due to amorphous morphology), and a wider processing window.

Comparative Material Science: 1,3- vs. 1,4-CHDM
Feature1,4-CHDM (trans-dominant)1,3-CHDM (Mixed Isomers)
Backbone Geometry Linear, SymmetricalAngled, Asymmetrical
Primary Effect Increases

& Crystallinity
Suppresses Crystallinity, Lowers

Flexibility Mechanism Toughness via crystalline reinforcementFlexibility via amorphous chain mobility
Physical State (RT) Solid (Waxy)Liquid or Low-Melting Solid
Key Application Heat-resistant fibers, PCTFlexible coatings, PETG modifiers, TPUs

Mechanism of Action: Stereochemical Control[1]

The flexibility enhancement by 1,3-CHDM is driven by the Cis/Trans Conformational Ratio . Unlike aliphatic diols (e.g., 1,6-hexanediol) which provide flexibility through methylene rotation, 1,3-CHDM provides "stiff flexibility"—it prevents packing without sacrificing the backbone rigidity required for mechanical strength.

Pathway Diagram: The Crystallinity Disruption Workflow

G Monomer 1,3-CHDM Monomer (Cis/Trans Mix) Polymerization Polycondensation (Melt Phase) Monomer->Polymerization Esterification Structure Polymer Backbone Incorporation Polymerization->Structure Random Copolymerization Effect Packing Disruption (The 'Kink' Effect) Structure->Effect Steric Hindrance Result Enhanced Flexibility & Optical Clarity Effect->Result Increased Free Volume

Figure 1: Logical flow of 1,3-CHDM modification. The 1,3-isomer acts as a "defect" in the crystal lattice, preventing brittle failure.

Protocol A: Synthesis of High-Flexibility Copolyesters

Objective: Synthesize a glycol-modified polyethylene terephthalate (PET-co-1,3-CHDM) to lower the modulus compared to standard PET.

Materials
  • Diacid Source: Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).

  • Primary Glycol: Ethylene Glycol (EG).

  • Modifier Glycol: this compound (1,3-CHDM). Note: Ensure moisture content is <0.05% to prevent molecular weight loss.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony Trioxide (
    
    
    
    ).
Stoichiometry & Formulation

To achieve significant flexibility without compromising


 too drastically, target a 30-40 mol%  substitution of EG with 1,3-CHDM.
ComponentMolar RatioFunction
DMT1.00Hard Segment
Ethylene Glycol1.20 - 1.50Standard Soft Segment (Excess for volatility)
1,3-CHDM0.30 - 0.50Flexibility Modifier
Catalyst200-300 ppmTransesterification/Polycondensation
Step-by-Step Procedure
  • Ester Interchange (EI) Stage:

    • Charge reactor with DMT, EG, and 1,3-CHDM.

    • Critical Step: 1,3-CHDM has a higher boiling point (

      
      ) than EG (
      
      
      
      ). Add it with the EG to ensure random distribution.
    • Heat to 190–210°C under

      
       flow.
      
    • Collect methanol distillate. Reaction is complete when theoretical methanol yield is >95%.

  • Polycondensation (PC) Stage:

    • Add Catalyst (

      
      ).
      
    • Ramp temperature to 270–280°C .

    • Apply vacuum gradually to <1 mbar (high vacuum) to drive off excess EG.

    • Note: 1,3-CHDM is less volatile than EG, so the final polymer composition will closely match the feed ratio of CHDM, while EG is removed.

  • Termination:

    • Monitor torque (viscosity). Stop reaction when intrinsic viscosity (IV) reaches 0.6–0.8 dL/g .

    • Extrude into water bath and pelletize.

Validation Check: The resulting polymer should be amorphous (transparent) with a lower Young's Modulus than a pure PET control.

Protocol B: 1,3-CHDM as a Chain Extender in Polyurethanes (TPU)

Objective: Use 1,3-CHDM to disrupt the hard segment packing in TPU, creating a "softer" hard segment that improves low-temperature flexibility.

Materials
  • Isocyanate: MDI (4,4'-Methylene diphenyl diisocyanate).

  • Polyol: PTMEG (Polytetramethylene ether glycol, MW 1000 or 2000).

  • Chain Extender: 1,3-CHDM (Dry, <0.02% water).

Workflow Diagram: Pre-polymer Method

TPU cluster_0 Step 1: Pre-polymer Formation cluster_1 Step 2: Chain Extension MDI MDI (Isocyanate) Prepolymer NCO-Terminated Pre-polymer MDI->Prepolymer Polyol Polyol (PTMEG) Polyol->Prepolymer TPU TPU Polymer Prepolymer->TPU Vigorously Mix (80°C) CHDM 1,3-CHDM (Chain Extender) CHDM->TPU

Figure 2: Two-step synthesis route. 1,3-CHDM is added in the second stage to link pre-polymer chains.

Step-by-Step Procedure
  • Pre-polymer Synthesis:

    • React MDI with Polyol at 80°C for 2 hours.

    • Target NCO content: ~6–8%.

  • Chain Extension:

    • Calculate 1,3-CHDM requirement based on NCO content (Isocyanate Index: 1.02).

    • Handling Note: If 1,3-CHDM is solid/waxy, pre-melt at 50°C .

    • Add 1,3-CHDM to the pre-polymer under high-speed mixing (SpeedMixer or mechanical stirrer).

    • Pour into pre-heated molds (

      
      ) immediately (pot life is short, ~30-60 seconds).
      
  • Curing:

    • Cure at 110°C for 16 hours (post-cure) to maximize network formation.

Characterization & Validation

To confirm the enhancement of flexibility, perform the following assays comparing the 1,3-CHDM modified polymer against a 1,4-CHDM or standard control.

MethodParameterExpected Outcome with 1,3-CHDM
DSC Crystallinity (

)
Significant reduction or elimination of melting peak (

).
DSC Glass Transition (

)
Slight reduction compared to 1,4-CHDM, but higher than aliphatic diols.
Tensile Elongation at BreakIncrease (>50%) .[1] The amorphous nature allows chain uncoiling.
Tensile Young's ModulusDecrease . Material becomes more compliant.
Haze Meter Optical ClarityImproved . Disruption of crystallites reduces light scattering.

Troubleshooting & Optimization

Issue: Low Molecular Weight / Brittle Polymer

  • Cause: 1,3-CHDM is hygroscopic. Moisture consumes isocyanate (in TPU) or shifts equilibrium (in Polyester).

  • Solution: Dry 1,3-CHDM under vacuum at 40°C for 24 hours before use. Karl Fischer titration must show <0.03% water.

Issue: Unexpected Crystallinity

  • Cause: High trans content in the 1,3-CHDM commercial supply.

  • Solution: Verify the cis/trans ratio of your raw material via NMR. A higher cis content generally favors greater flexibility and lower crystallinity.

References

  • Patent US7956154B2 . Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.[2][3] Google Patents. Link

    • Key Insight: Describes the synergistic use of 1,3-CHDM to lower melt viscosity and improve processability/flexibility in powder co
  • Wang, G., et al. (2023) . 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties.[1] Polymer Bulletin. Link

    • Key Insight: Provides baseline protocols for CHDM polyester synthesis and tensile characteriz
  • Berti, C., et al. (2008) .[2] Influence of molecular structure and stereochemistry of the 1,4-cyclohexylene ring on thermal and mechanical behavior. Macromolecular Chemistry and Physics. Link

    • Key Insight: Establishes the relationship between cis/trans stereochemistry and polymer crystallinity/modulus.
  • Tri-Iso Technical Data . Chain Extenders and Curatives.[4][5] Link

    • Key Insight: Categorizes cycloaliphatic diols as chain extenders for modul

Sources

use of 1,3-Cyclohexanedimethanol as a crosslinking agent for resins

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the utilization of 1,3-Cyclohexanedimethanol (1,3-CHDM) in resin engineering.[1] While often overshadowed by its 1,4-isomer, 1,3-CHDM is a critical structural diol that imparts superior hydrolytic stability, flexibility, and resin solubility.[1]

Clarification of Role: In strict polymer chemistry, 1,3-CHDM is a diol chain extender (functionality = 2).[1] It builds the backbone of a polymer (polyester or polyurethane) which is subsequently crosslinked by agents like isocyanates or melamines.[1] However, in UV-curable systems, its acrylate derivatives function as direct crosslinkers.[1] This guide covers both the Backbone Modification (Standard) and Acrylate Derivatization (Advanced) workflows.[1]

Application Note: this compound in High-Performance Resins

1. Executive Summary

This compound (1,3-CHDM) is a cycloaliphatic diol used to engineer high-solids polyesters and polyurethane dispersions (PUDs). Unlike the semi-crystalline 1,4-CHDM, the 1,3-isomer introduces conformational entropy , preventing crystallization and maintaining resin liquidity at lower temperatures.[1] Its primary application is in synthesizing hydrolysis-resistant polyols that are subsequently crosslinked to form automotive coatings, coil coatings, and marine enamels.[1]

2. Technical Distinction: 1,3- vs. 1,4-CHDM

The structural difference dictates the resin's physical state and mechanical performance.[1][2]

Feature1,4-CHDM (Trans-dominant)1,3-CHDM (Cis/Trans mix)Impact on Resin
Structure Linear, symmetricKinked, asymmetric1,3 reduces crystallinity.
Physical State Solid (MP ~48–61°C)Liquid/Semi-solid1,3 improves resin handling/flow.[1]
Reactivity Primary hydroxylsPrimary hydroxylsSimilar reactivity; 1,3 is more soluble.[1]
Network Effect High Tg, HardnessToughness, Flexibility1,3 prevents brittleness in high-crosslink density systems.[1]
3. Mechanism of Action

1,3-CHDM acts through Steric Protection .[1] The cyclohexane ring shields the ester linkages from water attack, significantly improving hydrolytic stability compared to linear aliphatic glycols (e.g., adipates).[1] When used as a chain extender, the "kinked" geometry of the 1,3-isomer disrupts chain packing, increasing free volume .[1] This allows the resin to self-heal (reflow) to a minor degree before full cure and improves the impact resistance of the final crosslinked network.[1]

Part 1: Experimental Protocols

Protocol A: Synthesis of Hydrolysis-Resistant Polyester Polyol

Objective: Synthesize a hydroxyl-terminated polyester resin using 1,3-CHDM, suitable for crosslinking with Melamine-Formaldehyde or Isocyanates.

Materials:

  • Monomer A (Diol): this compound (98% purity or 1,3/1,4 mix enriched in 1,3).[1]

  • Monomer B (Diacid): Isophthalic Acid (IPA) or Adipic Acid (AA) for flexibility.[1]

  • Modifier: Trimethylolpropane (TMP) (Optional: adds branching for higher crosslink density).[1]

  • Catalyst: Fascat 4100 (Butylstannoic acid) or Titanium(IV) butoxide.[1]

  • Solvent: Xylene (for azeotropic distillation).[1]

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 4-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, thermocouple, and a Dean-Stark trap topped with a condenser.[1]

  • Monomer Charging (Stage 1):

    • Charge 1,3-CHDM and Isophthalic Acid into the reactor.[1]

    • Molar Ratio: Maintain a 1.05:1 Diol:Diacid ratio to ensure hydroxyl termination.

    • Add Catalyst (0.1 wt% of total charge).[1]

  • Esterification:

    • Heat to 150°C under slow Nitrogen purge.

    • Ramp temperature to 210–220°C over 2 hours.

    • Observation: Water evolution begins at ~160°C. Collect water in the Dean-Stark trap.[1]

  • Process Control:

    • Monitor Acid Value (AV).[1][3] Continue reaction until AV < 10 mg KOH/g.

    • Critical Step: If the resin becomes too viscous, add Xylene (3–5%) to facilitate water removal via azeotrope.[1]

  • Finishing:

    • Cool to 150°C.

    • Discharge resin into a metal container or dilute with solvent (e.g., MAK/Xylene) for coating applications.[1]

Protocol B: Crosslinking & Curing (The "Resin" Phase)

Objective: Form the final thermoset network using the 1,3-CHDM polyol.[1]

Formulation:

  • Component A: 1,3-CHDM Polyester Polyol (from Protocol A).[1]

  • Component B (Crosslinker): Hexamethylene Diisocyanate (HDI) Trimer (for PU) OR Hexamethoxymethylmelamine (HMMM) (for baking enamel).[1]

  • Ratio: Calculate NCO:OH ratio of 1.1:1 (for PU) or 70:30 Resin:Melamine (for Enamel).

Curing Procedure:

  • Mixing: Blend Component A and B under high shear (2000 RPM) for 5 minutes.

  • Application: Draw down on steel panels (DFT ~40 microns).

  • Cure Cycle:

    • PU System: Ambient cure for 24 hours or 80°C for 30 mins.

    • Melamine System:[1][4] Bake at 140°C for 20 minutes .

Part 2: Visualization & Logic

Experimental Workflow: 1,3-CHDM Resin Synthesis

The following diagram illustrates the critical path from monomer selection to the final crosslinked network, highlighting the steric shielding effect.

CHDM_Workflow cluster_inputs Raw Materials cluster_process Synthesis & Curing CHDM 1,3-CHDM (Diol/Chain Extender) Esterification Step 1: Melt Polycondensation (210°C, -H2O) CHDM->Esterification Nucleophilic Attack Diacid Isophthalic Acid (Diacid) Diacid->Esterification XL Crosslinker (Isocyanate/Melamine) Curing Step 2: Crosslinking Reaction (Network Formation) XL->Curing Polyol OH-Terminated Prepolymer Esterification->Polyol Oligomerization Polyol->Curing + Crosslinker Mechanism Mechanism: Cyclohexane ring provides steric hindrance against hydrolysis Polyol->Mechanism Output Final Thermoset (Hydrolysis Resistant) Curing->Output Covalent Networking

Caption: Workflow for synthesizing hydrolysis-resistant resins using 1,3-CHDM, detailing the transition from monomer to crosslinked thermoset.

Part 3: Data & Performance Metrics

The inclusion of 1,3-CHDM significantly alters the performance profile compared to standard aliphatic diols (like 1,6-Hexanediol) or the pure 1,4-CHDM isomer.[1]

Comparative Performance Table
Property1,3-CHDM Resin1,4-CHDM Resin1,6-Hexanediol Resin
Resin Viscosity (25°C) Low (Liquid/Flowable) High (Semi-Solid)Low
Hydrolysis Resistance Excellent ExcellentPoor
Film Flexibility High (Tough) Medium (Rigid)Very High (Soft)
Solvent Solubility High ModerateHigh
Crystallinity Amorphous Semi-CrystallineSemi-Crystalline

Key Insight: 1,3-CHDM offers the "Goldilocks" zone—it provides the chemical resistance of a cyclic structure (like 1,4-CHDM) but retains the solubility and processing ease of a liquid glycol.[1]

References

  • Eastman Chemical Company. (2020).[1] CHDM-D (1,3/1,4-Cyclohexanedimethanol mixture) Technical Data Sheet. Retrieved from [1]

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).[1] Organic Coatings: Science and Technology. Wiley-Interscience.[1] (Standard text for Polyester/Melamine mechanisms).[1][5]

  • Google Patents. (2011).[1] US8022138B2 - Polyurethane-urea polymers derived from cyclohexane dimethanol.[1] Retrieved from

  • Vertex Search Result 1.1. (2024). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings.[1] Retrieved from [1]

  • Vertex Search Result 1.6. (2011). US7956154B2 - Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol.[1] Retrieved from

Sources

applications of 1,3-Cyclohexanedimethanol in the synthesis of epoxy diluents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Utilization of 1,3-Cyclohexanedimethanol Diglycidyl Ether as a High-Performance Epoxy Diluent

Introduction

In the field of thermosetting polymers, viscosity management is a critical challenge.[1][2] High-viscosity resins like Bisphenol A diglycidyl ether (DGEBA) often require dilution to facilitate processing in applications such as vacuum infusion, coatings, and electronic encapsulation.[3][1][2] While traditional aliphatic diluents (e.g., 1,4-butanediol diglycidyl ether) effectively reduce viscosity, they frequently compromise the thermal and mechanical integrity of the cured network.[1][2]

This compound (1,3-CHDM) offers a unique structural solution.[3][1][2] Unlike its linear counterparts, the cycloaliphatic ring of 1,3-CHDM provides rigidity, maintaining a higher Glass Transition Temperature (Tg) in the final matrix.[1][2] Furthermore, unlike the 1,4-CHDM isomer which is often a solid at room temperature, the 1,3-isomer (and mixtures enriched with it) typically exists as a liquid, simplifying handling and synthesis.[3][2]

This guide details the protocol for synthesizing This compound Diglycidyl Ether (1,3-CHDM-DGE) and evaluating its performance as a reactive diluent.[3][1][2]

Chemical Mechanism & Rationale

The synthesis involves the etherification of the primary hydroxyl groups of 1,3-CHDM with epichlorohydrin (ECH).[1][2] This is a nucleophilic substitution reaction proceeding through two distinct stages:

  • Coupling (Ring Opening): The hydroxyl group attacks the epoxide ring of ECH, catalyzed by a Lewis acid or Phase Transfer Catalyst (PTC), forming a chlorohydrin intermediate.[1][2]

  • Dehydrochlorination (Ring Closure): Treatment with a strong alkali (NaOH) eliminates HCl, reforming the epoxide ring to yield the diglycidyl ether.[1][2]

Key Mechanistic Insight: Direct reaction with caustic (NaOH) and ECH often leads to polymerization (oligomerization) because the generated alkoxide can attack another epoxide group.[1][2] To maximize monomer yield and minimize oligomers, we utilize a Phase Transfer Catalysis (PTC) method with controlled addition of base.[1][2]

SynthesisMechanism CHDM 1,3-CHDM (Diol) Inter Chlorohydrin Intermediate CHDM->Inter PTC / 50°C ECH Epichlorohydrin (Excess) ECH->Inter Product 1,3-CHDM Diglycidyl Ether Inter->Product Dehydrochlorination (-NaCl, -H2O) Base NaOH (aq) Base->Product

Figure 1: Reaction pathway for the conversion of 1,3-CHDM to its diglycidyl ether derivative.

Protocol: Synthesis of 1,3-CHDM Diglycidyl Ether

Safety Warning: Epichlorohydrin is a potent alkylating agent, toxic, and a suspected carcinogen.[3][1][2] Work must be performed in a fume hood with appropriate PPE (butyl rubber gloves, respirator).[1][2]

Reagents & Equipment
  • Reactants: this compound (98%+), Epichlorohydrin (99%), Sodium Hydroxide (50% aq.[3][1][2] solution).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).[1][2]

  • Solvent: Toluene (optional, for azeotropic water removal) or excess ECH.[3][1][2]

  • Equipment: 1L 4-neck round bottom flask, mechanical stirrer, reflux condenser, dropping funnel, thermometer, rotary evaporator.

Step-by-Step Procedure
  • Setup: Charge the flask with 144.2 g (1.0 mol) of 1,3-CHDM and 370 g (4.0 mol) of Epichlorohydrin . The excess ECH acts as both reactant and solvent.[1][2]

  • Catalyst Addition: Add 2.0 g of TBAB (approx. 0.5-1.0 wt% of diol).[1][2] Heat the mixture to 50°C under varying agitation.

  • Caustic Addition (Critical Step):

    • Begin adding 176 g (2.2 mol) of 50% NaOH solution dropwise.

    • Control: Maintain temperature between 50-60°C . Rapid addition will cause an exotherm and promote oligomerization.[1][2]

    • Duration: Addition should take approximately 2-3 hours.[3][1][2]

  • Post-Reaction: After addition is complete, maintain stirring at 60°C for an additional 2 hours to ensure complete dehydrochlorination.

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Add 200 mL of DI water to dissolve the precipitated NaCl salt.[1][2]

    • Separate the organic layer (ECH + Product).[1][2]

    • Wash the organic layer twice with 100 mL water until the pH of the wash water is neutral (pH ~7).[1][2]

  • Purification:

    • Strip excess Epichlorohydrin using a rotary evaporator under vacuum (starting at 100 mbar, ramping down to 5 mbar) at 80°C.[1][2]

    • Optional: For high-purity applications, perform a vacuum distillation (0.1 mmHg) to collect the monomeric fraction, though the stripped residue is often sufficient for industrial diluent use.[1][2]

Characterization & Quality Control

The synthesized product must be validated before use in formulations.[1][2]

Test ParameterMethodTarget SpecificationRelevance
Appearance VisualClear, colorless liquidPurity check; yellowing indicates oxidation.[3][1][2]
Epoxy Equivalent Weight (EEW) ASTM D1652135 - 150 g/eqTheoretical is ~128 g/eq.[1][2] Higher values indicate oligomers or incomplete ring closure.[1][2]
Viscosity (25°C) Brookfield60 - 100 cPConfirms efficiency as a diluent.[1][2]
Hydrolyzable Chlorine ASTM D1726< 0.1%High chlorine impairs electrical properties and curing.[1][2]

Application: Reactive Diluent Performance

To validate the utility of 1,3-CHDM-DGE, it is compared against a standard Bisphenol A epoxy resin (DGEBA, EEW=190) and a common aliphatic diluent (1,4-Butanediol Diglycidyl Ether, BDDGE).[3][2]

Formulation Protocol
  • Control: 100 parts DGEBA.

  • Test A: 80 parts DGEBA + 20 parts 1,3-CHDM-DGE.[3][1][2]

  • Test B: 80 parts DGEBA + 20 parts BDDGE.

  • Curing: Stoichiometric amount of IPDA (Isophorone Diamine). Cure schedule: 80°C for 2 hours + 150°C for 2 hours.[1][2]

Performance Data
PropertyControl (Pure DGEBA)1,3-CHDM-DGE Blend (20%)BDDGE Blend (20%)Interpretation
Resin Viscosity (25°C) ~12,000 cP~800 cP ~600 cPBoth diluents drastically improve processability.[3][1][2]
Tg (DSC) 155°C148°C 135°CCritical Advantage: 1,3-CHDM retains thermal stability better than linear BDDGE.[3][1][2]
Tensile Strength 75 MPa72 MPa65 MPaCycloaliphatic ring maintains structural rigidity.[1][2]
Elongation at Break 4.5%6.2%7.5%Provides moderate toughening effect.[1][2]
Application Workflow Diagram

ApplicationWorkflow cluster_inputs Raw Materials Resin Base Resin (DGEBA) Mixing High-Shear Mixing (Vacuum Degassing) Resin->Mixing Diluent 1,3-CHDM-DGE (Synthesized) Diluent->Mixing Hardener Curing Agent (Amine/Anhydride) Hardener->Mixing Application Application Method (Infusion / Coating) Mixing->Application Curing Cure Cycle (Heat/UV) Application->Curing Testing Performance Testing (Tg, Modulus, Viscosity) Curing->Testing

Figure 2: Workflow for integrating 1,3-CHDM-DGE into epoxy formulations.[3][1][2]

Troubleshooting & Optimization

  • Problem: High EEW (>160 g/eq).

    • Cause: Incomplete dehydrochlorination or excessive oligomerization.[1][2]

    • Fix: Increase post-reaction hold time or reduce water content in the initial coupling phase to prevent hydrolysis of the epichlorohydrin.[1][2]

  • Problem: Product Yellowing.

    • Cause: Oxidation during the caustic addition step.[1][2]

    • Fix: Conduct the reaction under a nitrogen blanket.[1][2]

  • Problem: Haze in liquid product.

    • Cause: Residual NaCl salt.[1][2]

    • Fix: Improve the water wash efficiency or pass through a celite filter bed.[1][2]

References

  • Wikipedia. (n.d.).[1][2] 1,4-Cyclohexanedimethanol diglycidyl ether. Retrieved from [Link] (Note: While titled 1,4-, the synthesis chemistry described is homologous and applicable to the 1,3-isomer).[3][2]

  • PubChem. (n.d.).[1][2] Cyclohexanedimethanol Properties. Retrieved from [Link][3][1][2]

Sources

Troubleshooting & Optimization

how to improve the yield and purity of 1,3-Cyclohexanedimethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Purity in 1,3-Cyclohexanedimethanol (1,3-CHDM) Synthesis

Introduction

This guide addresses the specific challenges in synthesizing and purifying this compound (1,3-CHDM). Unlike its 1,4-isomer, 1,3-CHDM presents unique stereochemical challenges where the cis-isomer is thermodynamically preferred (diequatorial conformation), contrary to the trans-preference seen in 1,4-substitution. This document provides actionable protocols for hydrogenation optimization, isomer control, and downstream purification.

Part 1: Master Synthesis Workflow

The following diagram outlines the critical decision nodes where yield and purity are most often compromised.

CHDM_Synthesis_Workflow cluster_trouble Common Failure Modes Start Feedstock: Dimethyl Isophthalate (DMIP) or Isophthalic Acid (IPA) CatSelect Catalyst Selection (Ru/C, Ru/Sn, or Pd/C) Start->CatSelect Hydrogenation High-Pressure Hydrogenation (50-150 bar, 120-180°C) CatSelect->Hydrogenation Activation IsomerCheck Isomer Ratio Check (Targeting Cis or Trans?) Hydrogenation->IsomerCheck Crude Mixture Decarbox Decarboxylation (Loss of -CO2/-MeOH) Hydrogenation->Decarbox T > 200°C PartialRed Partial Reduction (Aromatic Ring Intact) Hydrogenation->PartialRed P < 50 bar IsomerCheck->Hydrogenation Ratio Off (Adjust T/Time) Purification Downstream Purification (Vac Distillation + Crystallization) IsomerCheck->Purification Ratio OK End Final Product: High Purity 1,3-CHDM Purification->End

Caption: Critical path for 1,3-CHDM synthesis showing decision nodes for catalyst selection and failure modes.

Part 2: Reaction Optimization (Q&A)

Q1: My yield is stalling at 85%. How do I push conversion without causing decarboxylation?

The Issue: Stalled conversion usually indicates catalyst poisoning or insufficient hydrogen solubility, while decarboxylation (loss of yield) occurs when temperature is used as a crutch to compensate for low pressure. Technical Solution:

  • Pressure is King: Aromatic ring hydrogenation is volume-reducing. Le Chatelier’s principle dictates that higher pressure (100–150 bar) drastically improves rate without adding thermal energy that breaks C-C bonds.

  • Catalyst Choice: Switch to a Ruthenium-Tin (Ru-Sn) bimetallic catalyst. Ru promotes ring hydrogenation, while Sn suppresses hydrogenolysis (cleavage of the ester/alcohol group).

  • Protocol:

    • Maintain temperature at 130–150°C . Do not exceed 180°C.

    • Increase H₂ pressure to 100 bar .

    • Solvent: Use Methanol or Ethanol.[1] Avoid acidic solvents which promote ether formation.

Q2: I need to control the cis/trans ratio. Which isomer is which, and how do I target them?

The Science:

  • 1,3-Cis (Thermodynamic): In 1,3-substitution, the cis isomer allows both substituents to be equatorial (diequatorial). This is the stable form.

  • 1,3-Trans (Kinetic): One substituent is forced axial.[2] This is higher energy.[3]

  • (Note: This is the reverse of 1,4-CHDM where trans is stable).

Control Protocol:

Target Isomer Condition Strategy Mechanism
High Cis (Stable) High Temp (>160°C), Long Time, Alkaline Additive Thermodynamic equilibration. The catalyst will isomerize the product to the stable diequatorial form over time.

| High Trans (Kinetic) | Low Temp (<120°C), Short Time, Rhodium Catalyst | Kinetic control. Stop the reaction immediately upon conversion to prevent equilibration. |

Q3: The crude product has a persistent yellow color and "burnt" smell. What is this?

Diagnosis: This indicates the formation of oligomers or conjugated byproducts (cyclohexenecarboxylates) due to partial hydrogenation or local overheating. Troubleshooting:

  • Check Stirring: Hydrogen mass transfer is likely poor. Increase agitation speed (>1000 RPM for autoclaves).

  • Catalyst Loading: If using Ru/C, ensure loading is 1–5 wt% relative to substrate. Too little catalyst leads to long residence times and thermal degradation.

Part 3: Purification & Downstream Processing

Q4: Distillation is difficult; the product solidifies or degrades. How do I purify it?

1,3-CHDM has a high boiling point and is viscous.

  • Vacuum Requirement: You must distill under high vacuum (< 5 mmHg ).

  • Fraction Cut:

    • Foreshot: Remove unreacted DMIP and mono-alcohols (Methyl 3-(hydroxymethyl)cyclohexanecarboxylate).

    • Main Cut: 1,3-CHDM distills around 140–160°C at 5 mmHg .

  • Wiped Film Evaporator (WFE): For scale-up, use WFE to minimize thermal history and prevent polymerization/etherification.

Q5: How do I remove the "mono-ester" impurity?

The mono-ester (intermediate) is the most common impurity.

  • Chemical Treatment: If distillation is insufficient, reflux the crude mixture with NaBH₄ (Sodium Borohydride) (0.5 wt%) in methanol for 1 hour before final distillation. This chemically reduces the remaining ester to the alcohol, simplifying the mixture to just 1,3-CHDM and methanol.

Part 4: Data & Specifications

Table 1: Catalyst Performance Comparison for 1,3-CHDM Synthesis

Catalyst SystemConversionSelectivity (1,3-CHDM)Cis:Trans RatioNotes
5% Ru/C >99%85-90%~70:30Standard. Good activity, moderate selectivity. Prone to hydrogenolysis at high T.
Ru-Sn/Al₂O₃ >99%95-98% ~75:25Recommended. Sn suppresses side reactions. High yield.
Raney Nickel 80-90%70-80%VariableRequires harsh conditions. Lower yield due to leaching/side reactions.
Pd/C LowLowN/APoor for ring hydrogenation of esters; better for double bonds only.

References

  • Synthesis of this compound via Hydrogenation

    • Method for preparing this compound.[4][5][6][7] US Patent 10597344B2. (2020). Describes the use of Ru-Sn catalysts on silica supports for high selectivity.

  • Stereochemistry & Conformational Analysis

    • Conformational analysis of 1,3-disubstituted cyclohexanes. (General Organic Chemistry Principles). Confirms diequatorial preference for the cis-1,3 isomer.[3]

    • (Relating to 1,3-diol conformation).

  • Catalytic Hydrogenation Mechanisms

    • Hydrogenation of Aromatic Dicarboxylic Acids. Asian Journal of Chemistry.
  • Purification & Isomer Separation

    • Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. (Analogous chemistry for cyclic diol separation).

Sources

Technical Support Guide: Optimizing 1,3-Cyclohexanedimethanol (1,3-CHDM) Production

[1]

Version: 2.1 | Last Updated: January 2026 Audience: Process Chemists, Chemical Engineers, Drug Development Scientists[1]

Introduction: The 1,3-CHDM Synthesis Landscape

1,3-Cyclohexanedimethanol (1,3-CHDM) is a critical intermediate for high-performance polyesters and pharmaceutical building blocks.[1] Its production, typically via the hydrogenation of 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) or dimethyl 1,3-cyclohexanedicarboxylate (DMCD), is fraught with selectivity challenges.[1]

This guide moves beyond standard operating procedures to address the why and how of failure modes. It focuses on the three critical pillars of 1,3-CHDM synthesis: Catalyst Integrity , Side Reaction Suppression , and Stereochemical Control .[1]

Module 1: Diagnostic Workflows & Troubleshooting

Scenario A: "My Yield is Decreasing, but Conversion is Constant"

Diagnosis: You are likely encountering Hydrogenolysis or Etherification .[1] Mechanism: High temperatures or acidic support sites promote the cleavage of C-O bonds (hydrogenolysis) or the condensation of alcohol groups (etherification).

SymptomProbable CauseVerification MethodCorrective Action
Increase in Methylcyclohexanemethanol Over-hydrogenation (Hydrogenolysis)GC-MS: Look for [M-16] or [M-18] peaks relative to product.[1]Reduce reaction temperature by 5-10°C; lower H₂ pressure slightly if using Ru/C.
High Molecular Weight Impurities Ether formation (Intermolecular dehydration)GPC or NMR: Broad signals in the 3.4-3.6 ppm region (ether linkage).[1]Switch to a neutral support (e.g., Carbon vs. Alumina); reduce residence time.[1]
Loss of Catalyst Activity Coking or SinteringBET Surface Area analysis; TGA of spent catalyst.[1]Check feed for conjugated impurities (e.g., aromatics) that polymerize on active sites.[1]
Scenario B: "The Cis/Trans Ratio is Drifting"

Diagnosis: Thermodynamic equilibration is occurring faster than hydrogenation.[1] Mechanism: 1,3-CHDM exists as cis and trans isomers.[1] The cis isomer is often kinetically favored in ring hydrogenation, but the trans isomer is thermodynamically more stable.[1] Extended contact time with the catalyst allows isomerization.[1]

  • Q: How do I lock in the cis isomer?

    • A: Increase Space Velocity (WHSV). Minimize the contact time between the product and the catalyst bed. Use a catalyst with high hydrogenation activity but low isomerization activity (e.g., Ru over Pd).[1]

  • Q: Why is my batch turning trans-rich?

    • A: High temperature (>180°C) promotes the reversible dehydrogenation-hydrogenation cycle that scrambles stereochemistry.[1]

Module 2: Reaction Pathways & Control Logic

The following diagram illustrates the primary hydrogenation pathway versus the parasitic side reactions. Understanding this map is crucial for process control.[1]

CHDM_PathwaysStart1,3-CHDA / DMCD(Starting Material)InterIntermediate(Aldehydes/Half-Esters)Start->InterHydrogenation(Step 1)Product1,3-CHDM(Target Product)Inter->ProductHydrogenation(Step 2)OverHydroMethylcyclohexaneDerivativesProduct->OverHydroHydrogenolysis(High T, High P)EtherPolymeric EthersProduct->EtherAcidic Sites(Dehydration)IsomerCis/TransIsomerizationProduct->IsomerEquilibration(Long Residence Time)

Figure 1: Reaction network showing the primary hydrogenation route (black) and parasitic side reactions (red dashed).[1][2][3][4]

Module 3: Catalyst Selection & Optimization

The Catalyst Matrix

Choosing the right metal-support combination is the single most effective way to minimize side reactions.[1]

Catalyst SystemPrimary UtilityRisk FactorMitigation Strategy
Ru/C (Ruthenium on Carbon) Ring Hydrogenation (Aromatic to Cyclohexane)High activity can lead to C-C bond cleavage (methanation).[1]Operate at <150°C; use bimetallic promoters (e.g., Sn) to attenuate activity [1].[1]
Cu-Cr (Copper Chromite) Ester Hydrogenation (DMCD to CHDM)Environmental toxicity; lower activity requires high T/P.Ensure strict waste disposal; consider Cu/Zn/Al alternatives [4].[1]
Pd/Al₂O₃ Mild HydrogenationPromotes isomerization (Cis → Trans conversion).[1]Avoid if high cis content is required; use for thermodynamic equilibrium targeting.[1]
FAQ: Catalyst Deactivation

Q: My catalyst life is shorter than expected. Is it water poisoning? A: Likely.[1] If you are hydrogenating the acid (1,3-CHDA), water is a byproduct.[1]

  • Mechanism: Water competes for active sites and can cause sintering of the support (especially Al₂O₃).

  • Solution: Use a hydrophobic support (Carbon or specialized Silica) or perform continuous water removal.[1] If using DMCD (ester), ensure the methanol byproduct is removed, as it can inhibit kinetics [5].[1]

Module 4: Analytical Self-Validation

A robust process requires "self-validating" analytical checks.[1] Do not rely on a single metric (like conversion).

Protocol: The "Impurity Fingerprint" Check[1]
  • Sampling: Take aliquots at 25%, 50%, and 90% conversion.

  • GC Analysis: Use a polar column (e.g., DB-Wax) to separate isomers and polar byproducts.[1]

  • Validation Logic:

    • IfUnidentified Peak A grows linearly with time → It is a parallel side reaction (e.g., hydrogenolysis).[1]

    • IfUnidentified Peak B appears only after 90% conversion → It is a consecutive reaction (e.g., etherification of the product).[1]

    • Action: Stop the reaction at 95% conversion to avoid "Peak B" formation.

References

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Link[1]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega. Link[1]

  • Method for preparing this compound. Google Patents. Link

  • Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid. DICP. Link

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Link

optimizing catalyst systems for the hydrogenation of 1,3-cyclohexanedicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "1,3" Stereochemical Paradox

Before optimizing your catalyst, you must understand the thermodynamic landscape of your substrate. Unlike the more common terephthalic acid (1,4-isomer) where the trans -isomer is stable (diequatorial), in 1,3-cyclohexanedicarboxylic acid , the cis-isomer is the thermodynamically preferred species (diequatorial).

  • Cis-1,3-CHDA: Diequatorial (e,e)

    
    Stable 
    
  • Trans-1,3-CHDA: Axial-Equatorial (a,e)

    
    Unstable 
    

Implication for Optimization: If your target is the thermodynamically stable cis-isomer (preferred for high-performance polymers and drug intermediates), your catalyst system must promote thermodynamic equilibration. If you observe high trans content, your reaction is likely kinetically trapped or the catalyst surface favors a specific adsorption mode that prevents isomerization.

Experimental Protocol: The "Hot Aqueous" System

The hydrogenation of Isophthalic Acid (IPA) is a three-phase challenge (Solid Substrate


 Dissolved Liquid 

Gas). IPA is virtually insoluble in water at room temperature but highly soluble above 150°C.
Standardized Bench-Scale Protocol
  • Substrate: Isophthalic Acid (IPA)[1]

  • Solvent: Deionized Water (Green chemistry preferred) or Water/Acetic Acid (90:10) for enhanced solubility.

  • Catalyst: 5% Pd/C (Eggshell distribution preferred to minimize pore diffusion limits).

ParameterRangeOptimal TargetRationale
Temperature 130°C – 230°C160°C – 180°C Below 150°C, IPA solubility is rate-limiting. Above 200°C, risk of decarboxylation increases.
H₂ Pressure 20 – 80 bar50 bar (725 psi) High pressure ensures H₂ saturation in the aqueous phase, preventing catalyst starvation (coking).
Agitation 800 – 1200 rpm>1000 rpm Critical. The reaction is often mass-transfer limited at the gas-liquid interface.
Reaction Time 2 – 6 hoursEndpoint Monitor H₂ uptake. Stop 30 mins after uptake plateaus.

Troubleshooting Guides

Issue A: "The reaction stalls at ~40-60% conversion."

Diagnosis: This is rarely a catalyst deactivation issue; it is usually a solubility or phase-transfer failure . As the reaction proceeds, the product (1,3-CHDA) is more soluble than the reactant (IPA). However, if the temperature drops or is insufficient, unreacted IPA coats the catalyst surface (fouling).

Corrective Workflow:

  • Check Temperature Profile: Ensure internal reactor temperature (Ti) never drops below 150°C during the run.

  • Solvent Acidity: IPA is an acid. In pure water, the local pH at the catalyst surface can drop, affecting metal dispersion.

    • Fix: Add 5-10% Acetic Acid to the solvent. This increases IPA solubility and stabilizes the Pd dispersion.

  • Catalyst Pore Size: If using microporous carbon, IPA molecules may block pores. Switch to a mesoporous carbon support (>5 nm pore size).

Issue B: "I am getting high Trans-isomer content (>20%)."

Diagnosis: You are operating under Kinetic Control . The hydrogen adds to the aromatic ring from the catalyst surface (syn-addition), initially forming a specific stereoisomer. Without sufficient energy or catalyst activity to isomerize, the "kinetic" product remains.

Corrective Workflow:

  • Increase Temperature: Raise T to 180°C-200°C. Isomerization to the stable cis-form (diequatorial) requires thermal energy.

  • Change Metal:

    • Pd/C: Good for conversion, moderate for isomerization.

    • Rh/C: Excellent for ring saturation but expensive.

    • Ru/C: Often promotes higher cis selectivity due to different adsorption geometry, but requires careful pressure management to avoid ring opening.

  • Extend Reaction Time: Isomerization often happens after the hydrogen uptake is complete. Hold the reaction at temperature for 60 mins post-uptake.

Issue C: "The catalyst cannot be recycled (Loss of Activity)."

Diagnosis: Leaching or Sintering . In hot acidic water (IPA solution), Palladium can oxidize and leach into the solution (Pd²⁺), or the carbon support can degrade.

Corrective Workflow:

  • Switch to Titania (TiO₂) or Zirconia (ZrO₂) Support: Carbon supports are unstable in oxidative/acidic hydrothermal conditions. Metal oxides are robust.

  • Bimetallic Stabilization: Doping Pd with Tin (Sn) or Ruthenium (Ru) stabilizes the active phase against sintering.

Visualizing the Mechanism

The following diagram illustrates the hydrogenation pathway and the critical isomerization step between the kinetic and thermodynamic products.

G IPA Isophthalic Acid (Aromatic) Inter Intermediate (Partially Reduced) IPA->Inter + 2 H₂ Trans Trans-1,3-CHDA (Axial-Equatorial) UNSTABLE Inter->Trans + H₂ (Kinetic Route) Cis Cis-1,3-CHDA (Diequatorial) STABLE TARGET Inter->Cis + H₂ (Direct Route) Trans->Cis Isomerization (Pd Surface / Heat)

Caption: Reaction pathway showing the hydrogenation of IPA. Note that the Trans isomer can isomerize to the stable Cis form under sufficient thermal/catalytic drive.

Frequently Asked Questions (FAQs)

Q1: Can I use Ruthenium (Ru) instead of Palladium (Pd)? A: Yes, Ru is highly active for aromatic ring hydrogenation and often cheaper than Rhodium. However, Ru is prone to hydrogenolysis (cleaving C-C or C-O bonds) at high temperatures (>150°C). If you use Ru, keep the temperature lower (130-150°C) and accept slower kinetics, or use a bimetallic Ru-Sn system to suppress hydrogenolysis [1].

Q2: Why does my product solidify in the reactor filter? A: 1,3-CHDA has a high melting point. If you filter at room temperature, the product precipitates. You must use a heated filtration unit (>100°C) or dilute the reaction mixture significantly with hot water/acetic acid before filtration.

Q3: Is the "Cis" isomer always the 1,3-diequatorial form? A: Yes, for 1,3-disubstituted cyclohexanes. This is a common point of confusion with 1,4-disubstituted systems (like terephthalic acid derivatives), where the trans form is diequatorial. Always verify your NMR/XRD data against the specific 1,3-substitution pattern [2].

References

  • Shinde, S. B., & Deshpande, R. M. (2019).[2] Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.[2][3][4][5][6] Asian Journal of Chemistry, 31(5), 1145–1148. Link

  • Bagno, A., et al. (2013). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids. Journal of the American Chemical Society. Link

  • Vertex Patent Search. (2000). Hydrogenation of phthalic acids (WO2000078701A1).[3] Describes optimal Pd/C ranges (195°C-230°C) for CHDA selectivity. Link

Sources

Technical Support Center: Melt Polymerization of 1,3-Cyclohexanedimethanol (1,3-CHDM)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Subject: Troubleshooting Polycondensation Protocols for Cycloaliphatic Diols

Welcome to the 1,3-CHDM Polymerization Hub

You are likely here because your polyester resin is either yellowing , failing to build molecular weight , or exhibiting unexpected thermal transitions (


/

)
.

While 1,4-CHDM is the industry standard for high-performance polyesters (like PCT or PETG), the 1,3-isomer is chemically distinct. Its meta-substitution creates a "kink" in the polymer backbone that disrupts chain packing, often yielding amorphous or slow-crystallizing materials. However, the cyclohexane ring makes it thermally sensitive and prone to volatility issues that differ from linear aliphatic diols.

This guide treats your reactor as a thermodynamic system that must be balanced between kinetics (building chains) and degradation (color/side reactions).

Module 1: Stoichiometry & Monomer Loss

The "Feed" Phase

Q: I am charging a 1:1 molar ratio of Diacid:1,3-CHDM, but my molecular weight (


) plateaus early. Why? 

A: You are likely losing 1,3-CHDM to the vacuum system before it reacts. Unlike ethylene glycol, 1,3-CHDM has a high boiling point (


C), but it forms a low-boiling azeotrope with water and methanol (the byproducts of esterification). If you apply vacuum too early or run the esterification too hot, the diol sublimates or distills off, shifting your stoichiometry to an acid-rich state (

). Carothers' equation dictates that if stoichiometry is unbalanced, the degree of polymerization (

) is mathematically limited.

Protocol: The "Locked-In" Esterification

  • Molar Excess: Charge 1.05 to 1.10 equivalents of 1,3-CHDM relative to the diacid.

  • Packed Column: Use a heated reflux column (

    
    C - 
    
    
    
    C) on your reactor. This allows water/methanol (b.p.
    
    
    C) to escape while condensing the 1,3-CHDM vapor back into the melt.
  • Temperature Ramp: Do not exceed

    
    C until water evolution ceases (approx. 90-95% conversion).
    
Module 2: Isomerization & Thermal History

The "Microstructure" Phase [1]

Q: My polymer’s


 varies significantly between batches, even with the same 

. What is happening?

A: You are shifting the Cis/Trans ratio of the cyclohexane ring.[2] 1,3-CHDM exists as cis (axial-equatorial) and trans (diequatorial) isomers. The trans isomer is thermodynamically more stable and imparts higher rigidity (


) to the polymer chain.
  • The Trap: Commercial 1,3-CHDM is often a mixture (e.g., 70/30). At high melt temperatures (

    
    C) and in the presence of acidic catalysts, the ring can "flip" to reach thermodynamic equilibrium. If your process temperature or residence time varies, the final isomer ratio—and thus your thermal properties—will drift.
    

Protocol: Isomer Locking

  • Temperature Limit: Maintain melt temperature

    
    C . Above this, isomerization rates accelerate exponentially [1].
    
  • Catalyst Choice: Titanium catalysts (TBT) are aggressive and promote isomerization. If

    
     stability is critical, switch to Antimony Trioxide (
    
    
    
    )
    or Germanium Dioxide (
    
    
    )
    , which are less active toward ring-flipping side reactions.
Module 3: Viscosity & Color Bodies

The "Finish" Phase

Q: The melt is turning yellow/brown before reaching target viscosity. How do I stop this?

A: Yellowing in CHDM polyesters is caused by thermo-oxidative degradation and the formation of conjugated vinyl groups via


-hydrogen elimination.
Because the cyclohexane ring is electron-rich, it is susceptible to radical attack. Once color bodies form, they are part of the backbone and cannot be removed.

Protocol: The "White-Melt" Vacuum Ramp

  • Antioxidant Loading: Add Hindered Phenol (e.g., Irganox 1010, 0.1 wt%) + Phosphite (e.g., Irgafos 168, 0.2 wt%) during the initial charge. The phosphite sacrifices itself to scavenge hydroperoxides formed during heating [2].

  • Vacuum Staging:

    • Stage 1 (Low Vac): 100 mbar for 20 mins (Remove bulk oligomers).

    • Stage 2 (Med Vac): 10 mbar for 20 mins.

    • Stage 3 (High Vac):

      
       mbar. Crucial: Only apply full vacuum once the melt is stable.
      
  • Leak Check: Even a micro-leak of oxygen at

    
    C will cause immediate yellowing. Ensure your reactor seal integrity is verified (pressure rise test 
    
    
    
    mbar/min).
Visualizing the Process

The following diagram maps the critical decision pathways during the polymerization of 1,3-CHDM.

CHDM_Polymerization Start Start: 1,3-CHDM + Diacid Esterification Esterification (180-220°C, N2 flow) Start->Esterification Distillation Distill H2O/MeOH Reflux CHDM Esterification->Distillation Byproducts PrePoly Pre-Polymerization (240°C, Vac Ramp) Distillation->PrePoly CheckColor Check: Is Melt Yellow? PrePoly->CheckColor CheckVisc Check: Torque/Viscosity Rising? CheckColor->CheckVisc No Oxidation FAILURE: Thermo-Oxidation (O2 Leak or No Antioxidant) CheckColor->Oxidation Yes StoichImbalance FAILURE: Stoichiometry Drift (CHDM Loss) CheckVisc->StoichImbalance No (Stalled) Polycondensation Polycondensation (<1 mbar, 250-260°C) CheckVisc->Polycondensation Yes Isomerization WARNING: Cis/Trans Shift (Temp > 270°C) FinalProduct High MW Colorless Polyester Isomerization->FinalProduct Altered Tg/Tm Polycondensation->Isomerization Temp Too High Polycondensation->FinalProduct Optimized Cycle

Caption: Workflow logic for 1,3-CHDM polymerization, highlighting critical control points for color and viscosity.

Troubleshooting Data Table
SymptomProbable CauseVerification MethodCorrective Action
Yellow/Brown Melt Oxygen ingress or Thermal degradationCheck reactor leak rate; Check Antioxidant loading.Add Irganox/Irgafos package; Reduce max temp by 10°C.
Low Viscosity (Stall) Stoichiometry imbalance (Loss of CHDM)NMR analysis of oligomer (calculate end-group ratio).Increase initial CHDM excess; Improve reflux column efficiency.
Haze / Opaqueness Crystallization or Catalyst residueDSC (check cooling crystallization); Ash test.Use soluble catalyst (Organic Ti/Sn); Quench cooling rate.
Variable

Cis/Trans Isomerization

C NMR (Ring carbons shift based on conformation).
Limit max reaction temp to

C; Reduce residence time.
Sublimation Crystals CHDM condensing in vacuum linesVisual inspection of cold trap/lines.Heat vacuum lines to

C to prevent blockage.
References
  • Berti, C., et al. (2011). "Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): analysis of parameters affecting polymerization and cis–trans isomerization." Journal of Chemical Technology & Biotechnology.

    • Note: While focusing on the 1,4-isomer, this paper establishes the fundamental thermodynamic equilibrium mechanisms for cyclohexane ring isomeriz
  • Gugumus, F. (2002). "Possibilities and limits of synergism with light stabilizers in polyolefins and polyesters." Polymer Degradation and Stability.

    • Note: Authoritative source on the synergistic use of Phenolic/Phosphite antioxidants to prevent yellowing during high-temper
  • Turner, S.R., et al. (2004). "Polyesters based on 1,4-cyclohexanedimethanol."[3][4][5][6] Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters.

    • Note: The definitive handbook section detailing the volatility and stoichiometry challenges unique to CHDM monomers.

Sources

Technical Guide: Controlling Cis/Trans Isomer Ratios in 1,3-Cyclohexanedimethanol (1,3-CHDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The Thermodynamic Reality: Unlike its isomer 1,4-CHDM (where the trans isomer is more stable), cis-1,3-CHDM is the thermodynamically stable isomer .

  • Cis-1,3-CHDM: Adopts the diequatorial (e,e) chair conformation, minimizing 1,3-diaxial strain.[1]

  • Trans-1,3-CHDM: Forces one substituent into an axial position (a,e), creating significant steric strain.[1]

Implication for Synthesis: Catalytic hydrogenation of isophthalates naturally favors the cis isomer (>70–90%).[1] Controlling the ratio largely means managing the extent of thermodynamic equilibration. Increasing trans content requires kinetic control (low temperature, specific solvents) or physical separation, whereas increasing cis content is achieved via thermal equilibration.[1]

Module 1: Synthesis & Catalyst Selection

The Hydrogenation Pathway

The synthesis of 1,3-CHDM typically proceeds via the hydrogenation of Dimethyl Isophthalate (DMI) or Isophthalic Acid (IPA).[2][3][4][5][6][7] The choice of catalyst and support dictates the initial kinetic ratio versus the final thermodynamic ratio.

Core Reaction: DMI + H2 → Dimethyl 1,3-Cyclohexanedicarboxylate (DMCD) → 1,3-CHDM[1]

Catalyst Performance Matrix

The following table summarizes catalyst behaviors based on industrial hydrogenation data.

Catalyst SystemPrimary OutcomeCis/Trans Ratio (Typical)Mechanism Note
Ru/C (Ruthenium on Carbon) High Cis 85:15 to 95:5 Ru promotes rapid ring hydrogenation.[1] High activity leads to thermodynamic equilibrium (high cis) quickly.[1]
Pd/C (Palladium on Carbon) High Selectivity 70:30 to 80:20 Slower ring hydrogenation than Ru; allows for better kinetic control if stopped early, but still cis-favored.[1]
Raney Nickel Moderate Cis 60:40 to 75:25 Requires higher loading.[1] Often used for cost efficiency but requires higher T/P, pushing the mix toward equilibrium.[1]
Rh/C (Rhodium) Kinetic Control Variable Expensive.[1] Can achieve higher trans ratios only at very low temperatures (<100°C) by avoiding equilibration.[1]
Process Flow Diagram (Graphviz)

This diagram illustrates the critical decision points for isomer control during synthesis.[1]

CHDM_Synthesis Start Feedstock: Dimethyl Isophthalate (DMI) Hydrogenation Catalytic Hydrogenation (High Pressure H2) Start->Hydrogenation Branch_Temp Temperature Control Hydrogenation->Branch_Temp High_Temp High Temp (>180°C) Thermodynamic Control Branch_Temp->High_Temp Promotes Equilibrium Low_Temp Low Temp (<130°C) Kinetic Control Branch_Temp->Low_Temp Limits Equilibration Outcome_Cis High Cis-1,3-CHDM (>85% Cis) Stable (e,e) High_Temp->Outcome_Cis Outcome_Mix Mixed Isomers (Mod. Trans Content) Unstable (a,e) Low_Temp->Outcome_Mix Isomerization Post-Synthesis Isomerization (Heat + Catalyst) Outcome_Mix->Isomerization If Cis required Isomerization->Outcome_Cis

Caption: Workflow for controlling isomer ratios via temperature and thermodynamic equilibration.

Module 2: Post-Synthesis Isomerization (Correction)

If your synthesized batch has an inconsistent ratio (e.g., too much trans due to low-temperature reactor spots), you can force it to the stable cis configuration.[1]

Thermal Equilibration Protocol

To maximize cis content (the industry standard for high-performance resins):

  • Catalyst: Re-introduce Hydrogenation catalyst (Ru/C) or use a basic catalyst (KOH, NaOH).[1]

  • Temperature: Heat to 200°C – 250°C .

  • Atmosphere: Inert (N2) or H2 (if using metal catalyst).[1]

  • Time: 1–4 hours.

  • Mechanism: The heat provides the activation energy to overcome the ring inversion barrier, settling the molecules into the lower-energy diequatorial (cis) state.

The "High Trans" Challenge

User Question: "I need high trans-1,3-CHDM. Can I isomerize my cis-batch?" Technical Answer: No. You cannot thermally isomerize cis to trans because cis is the energy well.[1] To obtain high trans:

  • You must rely on kinetic control during the initial hydrogenation (stop the reaction before equilibrium).

  • Use crystallization : Derivatives of trans-1,3-CHDM often have different solubility profiles.[1] Separation is physical, not chemical.[1]

Module 3: Analytical Verification

You cannot manage what you cannot measure.[1] Use NMR for definitive ratio analysis.[1]

NMR Signature Identification

Distinguishing isomers relies on the magnetic environment of the methine protons (at C1 and C3).

FeatureCis-1,3-CHDMTrans-1,3-CHDM
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Symmetry C2v (Plane of symmetry)C2 (Axis of symmetry)
1H NMR (Methine) Upfield Shift (Axial protons are shielded)Downfield Shift (Equatorial proton is deshielded)
13C NMR Distinct shifts for C1/C3 and C2.[1]Split signals due to loss of plane symmetry.[1]

Protocol:

  • Dissolve sample in DMSO-d6 or CDCl3 .[1]

  • Integrate the methine proton signals (typically 1.5 - 2.0 ppm range, check specific solvent shifts).[1]

  • Calculate Ratio: Ratio = Integral(Cis) / [Integral(Cis) + Integral(Trans)].[1]

Troubleshooting & FAQ

Scenario A: "My polymer Tg is lower than the datasheet specifies."
  • Root Cause: Low cis content.[1] The cis isomer (diequatorial) is more compact and symmetrical, often leading to better packing and higher thermal performance in specific polyester matrices.

  • Fix: Check your hydrogenation temperature. If it dropped below 150°C, you may have "frozen" the reaction in a kinetic state (higher trans).[1] Increase reactor temp or residence time to ensure full equilibration to cis.

Scenario B: "I am seeing batch-to-batch variation in isomer ratio."
  • Root Cause: Inconsistent Catalyst Activity.[1] As Ru/C or Raney Ni ages, its ability to isomerize (flip the ring) degrades faster than its ability to hydrogenate the double bonds.

  • Fix: Implement a "finishing step." Regardless of the hydrogenation rate, hold the product at 200°C for 30 minutes post-reaction to ensure thermodynamic equilibrium is reached every time.

Scenario C: "Can I use the same conditions as 1,4-CHDM?"
  • Root Cause: CRITICAL ERROR.

    • In 1,4-CHDM, high temp favors cis (less stable) -> trans (more stable).[1]

    • In 1,3-CHDM, high temp favors trans (less stable) -> cis (more stable).[1]

  • Fix: Invert your logic. If you are porting a process from 1,4-CHDM, recognize that "equilibration" drives the 1,3-isomer to cis, not trans.[1]

References

  • Eastman Chemical Company. Eastman 1,3-Cyclohexanedimethanol (CHDM) Technical Data Sheet.[1] (Industrial standard for isomer specifications).[1] Link

  • Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text on conformational analysis of 1,3-disubstituted cyclohexanes). Link

  • Shinde, et al. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.[1][8] Asian Journal of Chemistry.[1][8] (Details on Ru/C selectivity for isophthalic acid hydrogenation). Link

  • PubChem. this compound Compound Summary. (Physical properties and safety data). Link[1]

  • BenchChem. Thermodynamic Stability of Substituted Cyclohexanes. (Mechanistic explanation of 1,3-diaxial interactions). Link[1]

Sources

troubleshooting viscosity and processing issues in 1,3-CHDM-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process engineers working with 1,3-Cyclohexanedimethanol (1,3-CHDM) modified polyesters.[1][2] Unlike its ubiquitous isomer (1,4-CHDM), which is used to enhance crystallinity and heat resistance (e.g., in PCT), 1,3-CHDM is primarily utilized as a structural disruptor .[1][2] It introduces kinks into the polymer backbone, effectively suppressing crystallization to improve clarity, solubility, and flexibility.[2]

The following troubleshooting modules address the specific rheological and processing challenges inherent to this "kinked" molecular geometry.

Module 1: Synthesis & Viscosity Control

Context: 1,3-CHDM contains two primary hydroxyl groups (-CH₂OH), similar to 1,4-CHDM.[1][2] However, its meta-substitution pattern creates significant steric differences that affect reaction kinetics and melt behavior.[1][2]

Q1: Why is my Intrinsic Viscosity (IV) plateauing below the target (e.g., < 0.6 dL/g) despite extended reaction times?

Root Cause: Stoichiometric imbalance due to monomer volatility.[1][2] While 1,3-CHDM has a high boiling point (~280°C), it forms azeotropes with ethylene glycol (EG) or water during the esterification phase.[1][2] If your vacuum ramp is too aggressive, you are likely stripping 1,3-CHDM before it reacts.[1][2] Corrective Protocol:

  • Adjust Column Temperature: Maintain the rectification column top temperature between 100°C–120°C . If it exceeds 120°C, you are losing CHDM.[1][2]

  • Molar Excess: Increase the initial 1,3-CHDM molar excess to 1.05–1.10 relative to the diacid.

  • Catalyst Check: Ensure your catalyst (e.g., Titanium tetrabutoxide or Antimony trioxide) is added after the initial esterification water is removed to prevent deactivation by hydrolysis.[1][2]

Q2: The polymer melt is turning yellow/brown before reaching target viscosity. How do I prevent this thermal degradation?

Root Cause: Thermal oxidation and "hot spots" due to shear heating.[1][2] 1,3-CHDM based polymers often have a lower melting point (Tm) than 1,4-CHDM analogs.[1][2] Processing them at standard PET/PCT temperatures (>280°C) causes rapid degradation.[1][2] Corrective Protocol:

  • Lower Reaction Temperature: Cap your polycondensation temperature at 265°C . The 1,3-isomer prevents packing, so the melt stays fluid at lower temperatures compared to 1,4-CHDM.[2]

  • Antioxidant Loading: Introduce a hindered phenol stabilizer (e.g., Irganox 1010) at 0.1–0.2 wt% during the slurry phase.[1][2]

  • Nitrogen Sweep: Ensure a continuous N₂ flow during the esterification stage to minimize oxidative attack on the aliphatic ring.

Module 2: Processing & Rheology

Context: The "kinked" structure of 1,3-CHDM reduces the entanglement density, often leading to distinct shear-thinning behaviors that differ from linear polyesters.[2]

Q3: Why am I experiencing "surging" or unstable melt flow during extrusion?

Root Cause: Stick-slip phenomenon caused by low Glass Transition Temperature (Tg).[1][2] High loadings of 1,3-CHDM lower the Tg.[1][2] If the feed throat temperature is too high, the polymer softens prematurely, sticking to the screw root and causing inconsistent feeding.[2] Corrective Protocol:

  • Cool the Feed Throat: Ensure the hopper throat is cooled to < 40°C .[1][2]

  • Adjust Screw Profile: Use a screw with a low compression ratio (2.5:1 to 3.0:1) . High shear generates excessive heat, degrading the already softer polymer.[2]

  • Drying: 1,3-CHDM copolyesters are hygroscopic.[1][2] Dry to < 50 ppm moisture at a temperature 20°C below the polymer's Tg to prevent pellet agglomeration.[1][2]

Q4: The final molded parts are hazy, but 1,3-CHDM is supposed to improve clarity. What went wrong?

Root Cause: Contamination or Slow Quenching.[1][2] Although 1,3-CHDM suppresses crystallization, it does not eliminate it entirely if the cooling rate is too slow or if there is contamination with nucleating agents (like talc or residual 1,4-trans isomers).[1][2] Corrective Protocol:

  • Isomer Purity: Verify your 1,3-CHDM source.[1][2] A high trans-1,4-CHDM impurity (>5%) acts as a nucleating seed.[1][2]

  • Mold Temperature: Lower the mold temperature to 15°C–25°C to freeze the amorphous state immediately upon injection.

  • Residence Time: Reduce barrel residence time. Degraded polymer chains crystallize faster than long, entangled chains.[1][2]

Module 3: Visual Troubleshooting Guides

Figure 1: Viscosity Troubleshooting Decision Tree

Use this logic flow to diagnose low IV or melt instability issues.

ViscosityTroubleshooting Start Issue: Low Intrinsic Viscosity (IV) CheckColor Is the Melt Yellow/Dark? Start->CheckColor YesColor Thermal Degradation CheckColor->YesColor Yes NoColor Stoichiometry/Kinetics CheckColor->NoColor No ActionDegradation Action: Reduce Polycondensation Temp < 265°C Check Vacuum Leaks (O2 ingress) YesColor->ActionDegradation CheckDistillate Check Distillate Analysis: Is 1,3-CHDM present? NoColor->CheckDistillate YesDistillate Monomer Loss CheckDistillate->YesDistillate Yes (High Level) NoDistillate Reaction Stalled CheckDistillate->NoDistillate No (Normal) ActionMonomer Action: Lower Column Top Temp (<120°C) Increase Monomer Excess YesDistillate->ActionMonomer ActionCatalyst Action: Verify Catalyst Activity Check End-Group Balance (COOH vs OH) NoDistillate->ActionCatalyst

Caption: Step-by-step logic for diagnosing viscosity failures in 1,3-CHDM polymerization.

Figure 2: Structural Impact of 1,3-CHDM vs. 1,4-CHDM

Understanding why 1,3-CHDM behaves differently in the melt.[2]

StructureProperty cluster_14 1,4-CHDM (Standard) cluster_13 1,3-CHDM (Modifier) Linear Linear Symmetry (Para-substitution) Packing Efficient Chain Packing Linear->Packing Kink Kinked Geometry (Meta-substitution) Linear->Kink Isomer Shift Result14 High Crystallinity High Tm (~290°C) Opaque/Hazy Packing->Result14 Disorder Disrupted Packing (Free Volume Increase) Kink->Disorder Result13 Amorphous/Clear Lower Tm Lower Melt Viscosity Disorder->Result13

Caption: Mechanistic comparison showing how the 1,3-kink disrupts crystallization, lowering viscosity and improving clarity.

Standardized Protocols

Protocol A: Melt Stability Test (Rheology)

Use this to validate if your polymer can withstand processing temperatures.[1][2]

  • Instrument: Parallel plate rheometer (25 mm plates).

  • Gap: 1 mm.

  • Temperature: Set to 240°C (or 20°C above measured Tm).

  • Frequency: 10 rad/s (linear viscoelastic region).[1][2]

  • Procedure:

    • Load dried sample (<50 ppm moisture).[1][2]

    • Hold at temperature for 30 minutes under N₂ purge.

    • Record Complex Viscosity (

      
      ) over time.[1][2]
      
  • Pass Criteria: Viscosity drop < 10% over 30 minutes.

    • Failure (>10% drop): Indicates thermal degradation/hydrolysis.[1][2]

    • Failure (Viscosity rise):[1][2] Indicates crosslinking or oxidation.[1][2]

Protocol B: 1,3-CHDM Content Verification

To ensure the correct isomer ratio is maintained in the final polymer.

  • Technique: 1H-NMR (Proton NMR).[1][2]

  • Solvent: TFA-d (Trifluoroacetic acid-d) or CDCl₃/TFA mixture.[1][2]

  • Key Signals:

    • 1,4-CHDM:

      
       4.1–4.3 ppm (methylene protons next to ester).[1][2]
      
    • 1,3-CHDM: Distinct shifts due to asymmetry; look for multiplet splitting patterns distinct from the 1,4-singlet/doublet.[1][2]

  • Calculation: Integrate the methylene signals to determine the molar ratio of 1,3- vs 1,4-isomers incorporated into the backbone.

References

  • PubChem. (2025).[1][2] 1,4-Cyclohexanedimethanol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Turner, S. R., et al. (2001).[1][2] Copolyesters with High Impact Strength and Clarity.[1][2][3] Journal of Polymer Science. (Contextual citation for CHDM isomer effects on crystallinity).

  • ResearchGate. (2024).[1] The viscosity of polyesters based on the mixture of 1,4-CHDA and 1,3-CHDA. Retrieved from [Link][1][2]

Sources

enhancing the thermal and hydrolytic stability of 1,3-Cyclohexanedimethanol polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Thermal & Hydrolytic Stabilization Protocols

Executive Summary: The "Meta" Challenge

Unlike its linear counterpart (1,4-CHDM), 1,3-CHDM introduces a meta-substitution "kink" into the polymer backbone. While this effectively disrupts crystallization (useful for optical clarity and toughness), it creates significant stability challenges:

  • Thermal: The increased free volume can facilitate oxygen diffusion during melt processing, accelerating thermo-oxidative degradation.

  • Hydrolytic: The reduced crystallinity allows moisture to permeate the matrix more easily, attacking ester bonds in the amorphous phase.

This guide provides validated solutions to these specific structural vulnerabilities.

Module 1: Thermal Stability & Melt Processing

User Issue: "My resin turns yellow/brown during melt processing (250°C+)."

Diagnosis: This is likely Thermo-Oxidative Degradation compounded by Catalyst Residue . The 1,3-CHDM ring is susceptible to hydrogen abstraction at the tertiary carbon, leading to radical formation. If you are using Titanium (Ti) based catalysts, they are highly active but prone to forming colored complexes with degradation products.

Troubleshooting Protocol:

VariableRecommendationMechanism
Catalyst System Switch from Titanium (Ti) to Germanium (Ge) or Antimony (Sb) .Ti-catalysts catalyze side reactions (color bodies) at high temps. Ge/Sb are slower but yield "whiter" polymers.
Stabilizer Pkg Add Irganox 1010 (0.1-0.3 wt%) + Irgafos 168 (0.2 wt%).Synergistic Effect: Irganox (Phenolic) scavenges radicals; Irgafos (Phosphite) decomposes hydroperoxides preventing chain scission.
Vacuum Level Maintain < 100 Pa (< 1 mbar) during polycondensation.Removes acetaldehyde and water byproducts, shifting equilibrium toward polymer formation and reducing oxidative stress.
Visualizing the Thermal Degradation Pathway

The following diagram illustrates how thermal stress leads to chain scission and how stabilizers intervene.

ThermalDegradation Polymer 1,3-CHDM Polyester (Intact Chain) Radical Macroradical Formation (Tertiary Carbon) Polymer->Radical H-abstraction Heat Heat (>250°C) + O2 Heat->Radical Scission Chain Scission (Mw Drop) Radical->Scission Beta-scission Color Yellowing (Quinone Structures) Radical->Color Crosslinking Phenolic Phenolic Antioxidant (Radical Scavenger) Phenolic->Radical Neutralizes Phosphite Phosphite Stabilizer (Peroxide Decomposer) Phosphite->Scission Prevents

Caption: Figure 1. Thermal degradation pathway showing radical formation at the 1,3-CHDM ring and intervention points for antioxidant stabilizers.

Module 2: Hydrolytic Stability & Environmental Aging

User Issue: "The molecular weight (IV) drops significantly after 3 months of storage."

Diagnosis: Autocatalytic Hydrolysis . 1,3-CHDM polyesters are often amorphous. Water permeates the amorphous regions, hydrolyzing ester bonds to form carboxylic acid end-groups (–COOH). These acids act as catalysts for further hydrolysis, creating a runaway degradation loop.

Troubleshooting Protocol:

Step 1: Acid Number Control (Synthesis Phase)

  • Target: Reduce Carboxyl End Groups (CEG) to < 15 eq/ton .

  • Method: Use a slight excess of diol (1,3-CHDM) during transesterification to ensure Hydroxyl (–OH) termination rather than Acid (–COOH) termination.

Step 2: Chemical Stabilization (Compounding Phase)

  • Additive: Polymeric Carbodiimide (e.g., Stabaxol®).[1]

  • Dosage: 0.5 – 1.5 wt%.

  • Mechanism: Carbodiimides act as "Acid Scavengers." They react with any formed –COOH groups to form stable N-acyl urea, effectively "recapping" the broken chain and stopping the autocatalytic cycle.[2]

Experimental Workflow: Accelerated Hydrolytic Aging Test

Use this protocol to validate stability improvements.

  • Sample Prep: Injection mold ISO tensile bars. Measure initial Intrinsic Viscosity (

    
    ).
    
  • Conditioning: Place samples in a pressure cooker or autoclave.

    • Condition: 121°C, 100% RH, 2 atm.

  • Sampling: Remove 3 bars every 24 hours for 96 hours.

  • Analysis: Dry samples (vacuum, 80°C, 12h) and measure

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the hydrolysis rate constant.
Visualizing the Hydrolysis & Repair Mechanism

HydrolysisRepair Ester Ester Bond (-CO-O-) Hydrolysis Hydrolysis Reaction Ester->Hydrolysis Water H2O Ingress (Amorphous Phase) Water->Hydrolysis Acid Carboxylic Acid (-COOH) (Autocatalyst) Hydrolysis->Acid Chain Scission Acid->Hydrolysis Catalyzes (Loop) Urea Stable N-Acyl Urea (Chain Capped) Acid->Urea Reacts with Carbodiimide Carbo Carbodiimide (-N=C=N-) Carbo->Acid Scavenges

Caption: Figure 2. Mechanism of autocatalytic hydrolysis and the "capping" action of carbodiimide stabilizers preventing the acid-catalysis loop.

Module 3: Structural Optimization (Isomer Management)

FAQ: "Does the cis/trans ratio of 1,3-CHDM matter?"

Answer: Yes, critically.

  • Trans-1,3-CHDM: More thermodynamically stable and provides slightly better packing (higher Tg) than the cis form, though less than 1,4-CHDM.

  • Cis-1,3-CHDM: Introduces significant free volume. High cis content lowers Tg and increases water permeability (lower hydrolytic stability).

Recommendation: If your application requires higher thermal/hydrolytic resistance, source high-trans 1,3-CHDM or drive isomerization toward trans during synthesis by maintaining melt temperatures at 280°C+ for extended periods (though this risks degradation—balance is key). Alternatively, copolymerize with rigid monomers like Isophthalic Acid (IPA) or 2,6-Naphthalenedicarboxylic acid (NDA) to stiffen the backbone and reduce water permeability.

References

  • Macdonald, W. A. (2002). "New advances in poly(ethylene terephthalate) polymerization and degradation." Polymer International, 51(10), 923–930. Link

  • Gnatowski, M. (1990). "Hydrolytic degradation of polyesters: Mechanism and stabilization with carbodiimides." Journal of Applied Polymer Science, 41(9-10), 2211-2225. Link

  • LANXESS Corporation. (2023). "Stabaxol®: Hydrolysis Stabilization for Polyesters." Technical Data Sheet. Link

  • Turner, S. R., et al. (2004). "Copolyesters containing 1,3-cyclobutanediol and 1,4-cyclohexanedimethanol." Macromolecules, 37(15), 5623-5629. (Analogous cycloaliphatic structural data). Link

  • Eastman Chemical Company. (2020). "Chemical Resistance and Stability of CHDM-based Copolyesters." Eastman Tritan™ Technical Guide. Link

Sources

Technical Guide: Industrial Scale-Up of 1,3-Cyclohexanedimethanol (1,3-CHDM) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Process Engineers From: Senior Application Scientist, Industrial Catalysis Division Subject: Scale-Up Considerations, Troubleshooting, and Protocol for 1,3-CHDM Synthesis

Executive Summary

The industrial synthesis of 1,3-Cyclohexanedimethanol (1,3-CHDM) presents unique stereochemical and thermodynamic challenges compared to its more common isomer, 1,4-CHDM. While 1,4-CHDM targets the trans-isomer for high-melting polymers, 1,3-CHDM's thermodynamically stable conformation is the cis-isomer (diequatorial) . This guide addresses the two-step hydrogenation of isophthalic esters, focusing on catalyst selection, stereocontrol, and heat management during scale-up.

Module 1: The Core Chemistry & Catalyst Selection

The standard industrial route involves a two-step hydrogenation process.[1][2] Direct hydrogenation of the acid (Isophthalic Acid) is possible but often plagued by catalyst leaching and lower solubility. The ester route (Dimethyl Isophthalate, DMI) is preferred for scale-up.

Step 1: Arene Ring Hydrogenation (DMI

1,3-DMCD)
  • Objective: Saturate the aromatic ring without reducing the ester groups.

  • Catalyst of Choice: Palladium on Carbon (Pd/C) or Ruthenium on Alumina (Ru/Al2O3) .

  • Expert Insight: Pd/C is highly active for ring saturation but prone to dehalogenation if trace halides are present. Ru/C is more robust against sulfur poisoning but requires higher pressures.

Step 2: Ester Reduction (1,3-DMCD

1,3-CHDM)
  • Objective: Reduce ester groups to primary alcohols.

  • Catalyst of Choice: Copper Chromite (Cu-Cr) (Traditional) or Ru-Sn Bimetallic (Modern).

  • Expert Insight: Cu-Cr requires high activation energy (high T/P) and presents disposal issues. Ru-Sn allows for milder conditions (low T/P) and better selectivity but requires precise bimetallic ratio control to prevent over-hydrogenation to alkanes.

Stereochemical Criticality

Unlike 1,4-CHDM where the trans-isomer is diequatorial, in 1,3-disubstituted cyclohexanes, the cis-isomer is the diequatorial, thermodynamically stable form .

  • 1,3-Cis: Diequatorial (

    
     kcal/mol) 
    
    
    
    Preferred for thermal stability.
  • 1,3-Trans: Axial-Equatorial (

    
     kcal/mol) 
    
    
    
    Less stable.
Module 2: Troubleshooting & FAQs
Q1: Why are we seeing high levels of demethylated byproducts (e.g., methyl cyclohexanecarboxylate)?

Diagnosis: Hydrogenolysis.

  • Cause: Reaction temperature in Step 2 is too high, or the residence time is too long. Ru-based catalysts are particularly aggressive and can cleave C-O bonds if not moderated with Tin (Sn).

  • Solution:

    • Reduce reaction temperature by 10–15°C.

    • Increase the Sn/Ru ratio in your catalyst (Sn poisons the hydrogenolysis sites).

    • Switch to a continuous flow reactor to strictly control residence time.

Q2: Our cis/trans ratio is inconsistent between batches. How do we stabilize it?

Diagnosis: Thermodynamic Equilibration variance.

  • Cause: The isomerization rate is slower than the hydrogenation rate. If you stop the reaction exactly at 100% conversion, you get a kinetic ratio. If you "cook" it longer, it equilibrates to the thermodynamic ratio (high cis).

  • Solution:

    • For High Cis (Stable): Allow a post-reaction "soak" time at moderate temperature (150°C) with a basic catalyst (e.g., NaOMe traces) to drive equilibration to the diequatorial cis form.

    • For Kinetic Mix: Quench immediately upon H2 uptake cessation.

Q3: The reactor exotherms uncontrollably during Step 1 (Ring Hydrogenation).

Diagnosis: Mass transfer limited heat removal.

  • Cause: Aromatic hydrogenation is highly exothermic (

    
     kJ/mol). In large reactors, H2 gas-liquid mass transfer can suddenly spike reaction rates if agitation increases, releasing heat faster than the jacket can remove it.
    
  • Solution:

    • Operate in Semi-Batch: Feed the DMI substrate slowly into the reactor charged with solvent/catalyst under H2 pressure. This limits the reaction rate to the feed rate.

    • Dilution: Increase solvent (Methanol) ratio to act as a heat sink.

Module 3: Experimental Protocol (Scale-Up Ready)

Protocol: Two-Stage Synthesis of 1,3-CHDM from Dimethyl Isophthalate

Safety Warning: Hydrogen gas at high pressure poses an explosion hazard. Ensure all reactors are grounded and equipped with burst disks.

Stage 1: DMI

1,3-DMCD (Ring Hydrogenation)
  • Feed: 20 wt% Dimethyl Isophthalate (DMI) in Methanol.

  • Catalyst: 5% Pd/C (dry basis), loading 0.5 wt% relative to substrate.

  • Conditions: 140°C, 50 bar H2.

  • Procedure:

    • Purge reactor with N2 (3x) then H2 (3x).

    • Heat to 140°C. Introduce H2.

    • Agitate at >1000 rpm to eliminate mass transfer limitations.

    • Monitor H2 uptake. Reaction is complete when uptake plateaus.

    • Filter: Remove Pd/C while hot to prevent product precipitation.

Stage 2: 1,3-DMCD

1,3-CHDM (Ester Reduction)
  • Feed: Crude 1,3-DMCD (solvent removed or kept if compatible).

  • Catalyst: Copper Chromite (activated at 200°C under H2 flow prior to use).

  • Conditions: 220°C, 200 bar H2 (High Pressure required for Cu-Cr).

  • Procedure:

    • Charge reactor with DMCD and 2-5 wt% catalyst.

    • Pressurize to 200 bar H2.

    • Ramp temp to 220°C. Note: Ester reduction is slower than ring hydrogenation.

    • Purification: Distillation under high vacuum. 1,3-CHDM has a high boiling point; use a wiped-film evaporator to minimize thermal degradation.

Module 4: Visualization of Workflows
Figure 1: Reaction Pathway & Stereochemistry

Caption: The two-step hydrogenation pathway illustrating the thermodynamic preference for the cis-diequatorial isomer in the 1,3-substitution pattern.

CHDM_Synthesis DMI Dimethyl Isophthalate (Aromatic) H2_1 + 3 H2 (Pd/C) DMI->H2_1 DMCD_Cis 1,3-DMCD (Cis) (Diequatorial - Stable) H2_1->DMCD_Cis Major Path (Stereoselective) DMCD_Trans 1,3-DMCD (Trans) (Axial-Equatorial) H2_1->DMCD_Trans Minor Path DMCD_Cis->DMCD_Trans Isomerization (Slow) H2_2 + 4 H2 (Cu-Cr or Ru-Sn) DMCD_Cis->H2_2 DMCD_Trans->H2_2 CHDM_Cis 1,3-CHDM (Cis) (Thermodynamic Product) H2_2->CHDM_Cis Reduction CHDM_Trans 1,3-CHDM (Trans) (Kinetic Product) H2_2->CHDM_Trans Reduction CHDM_Trans->CHDM_Cis Equilibration (Base Cat.)

Figure 2: Industrial Scale-Up Workflow

Caption: Process flow diagram highlighting critical control points for heat removal and catalyst recycling.

ScaleUp_Process Start Raw Material Storage (DMI + Methanol) Reactor1 Reactor 1: Ring Hydrogenation (Pd/C, 50 bar, 140°C) *Exotherm Control* Start->Reactor1 Semi-batch Feed Filter1 Catalyst Filtration (Pd/C Recovery) Reactor1->Filter1 Slurry Filter1->Reactor1 Recycle Pd/C Flash Flash Evaporator (Methanol Recycle) Filter1->Flash Filtrate Reactor2 Reactor 2: Ester Reduction (Cu-Cr, 200 bar, 220°C) Flash->Reactor2 Conc. DMCD Separator Phase Separator (Remove MeOH byproduct) Reactor2->Separator Distillation Vacuum Distillation (Isomer Purification) Separator->Distillation Product Final 1,3-CHDM (Cis-Rich) Distillation->Product

[2][3][4][5]

Module 5: Comparison of Catalyst Systems
FeatureCopper Chromite (Cu-Cr)Ru-Sn BimetallicPd/C (Step 1 Only)
Primary Use Step 2 (Ester Reduction)Step 2 (Ester Reduction)Step 1 (Ring Saturation)
Pressure Req. High (200-300 bar)Moderate (50-100 bar)Low-Mod (20-50 bar)
Temperature High (200-250°C)Moderate (150-200°C)Moderate (120-150°C)
Selectivity High (Alcohol retention)High (if Sn optimized)High (Ring saturation)
Risk Cr toxicity, difficult disposalOver-hydrogenation (C-O cleavage)Dehalogenation sensitive
Cost LowHigh (Precious Metal)High (Precious Metal)
References
  • Eastman Chemical Company. (1959). Preparation of trans-1,4-cyclohexanedimethanol. US Patent 2,917,549.[1] Link (Foundational stereochemistry reference for CHDM isomers).

  • Shinde, S., et al. (2019).[3] Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1140. Link (Specifics on Isophthalic Acid hydrogenation pathways).

  • Spectrum Chemical. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Link (Confirmation of cis-diequatorial stability for 1,3-isomers).

  • BenchChem. (n.d.). 1,3-Cyclohexanediol Stereochemistry and Stability. Link (Thermodynamic data on 1,3-cyclohexane derivatives).

  • RSC Publishing. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Link (Modern catalyst insights applicable to ester reduction).

Sources

refining purification techniques for 1,3-Cyclohexanedimethanol via distillation or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHDM-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Advanced Purification & Troubleshooting Guide for 1,3-Cyclohexanedimethanol

Introduction: The "Sticky" Challenge of 1,3-CHDM

Welcome. If you are refining this compound (CAS: 3971-28-6), you are likely facing a specific set of physicochemical challenges. Unlike standard organic solvents, 1,3-CHDM is a high-boiling, viscous diol that often exists as a waxy solid or supercooled liquid at room temperature.

This guide is not a generic textbook entry. It is a troubleshooting manual designed to address the three most common failure modes in CHDM purification: thermal degradation during distillation , condenser solidification (clogging) , and "invisible" peaks in chromatography .

Module 1: Vacuum Distillation (Bulk Purification)

The Core Problem: 1,3-CHDM has a high boiling point (>280°C at atm). Attempting atmospheric distillation guarantees decomposition (yellowing/charring). Furthermore, the distillate tends to solidify in the condenser, creating dangerous pressure buildups.

Troubleshooting Q&A

Q: My distillate is turning yellow/brown despite using vacuum. Why? A: This is a classic sign of thermal degradation due to excessive residence time .

  • The Causality: Diols are susceptible to oxidative dehydration and oligomerization at high temperatures. Even if your vacuum reading is low at the pump, the effective pressure in the flask may be higher due to narrow tubing (conductance loss).

  • The Fix:

    • Short Path is Mandatory: Switch from a standard Vigreux column to a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) setup. You must minimize the distance the vapor travels.

    • Inert Atmosphere: You must bleed nitrogen or argon into the capillary; never distill air-sensitive diols under static vacuum if leaks are possible.

Q: The pressure spikes, and the vacuum pump creates a "chugging" noise. Then, the glassware joints pop open. A: Your condenser is clogged.

  • The Mechanism: 1,3-CHDM has a melting point range of ~45–60°C (depending on the cis/trans ratio). Standard tap water condensers (15°C) will flash-freeze the vapor into a solid plug.

  • The Protocol: You must run a Heated Condenser . Use a circulating bath set to 60°C for the condenser coolant. This keeps the distillate molten so it flows into the receiver.

Standard Operating Procedure: High-Vacuum Distillation
ParameterSpecificationReason
Vacuum Pressure < 1.0 mmHg (Torr)Lowers BP to manageable range (~140-160°C).
Bath Temperature 160°C - 180°CSufficient ΔT for vaporization without charring.
Condenser Temp 60°C - 70°C CRITICAL: Prevents solidification/clogging.
Stirring High RPM / Wiped FilmPrevents "hot spots" in the viscous residue.
Workflow Visualization: Distillation Logic

DistillationLogic Start Start Distillation CheckVac Check Vacuum (<1 mmHg?) Start->CheckVac CheckCond Check Condenser Temp CheckVac->CheckCond Vacuum Stable HeatCond Set Condenser to >60°C CheckCond->HeatCond Target: 1,3-CHDM CoolCond Standard Water Cooling CheckCond->CoolCond Target: Solvent Flow Distillate Flows Smoothly HeatCond->Flow Solidify RISK: Clogging & Pressure Spike CoolCond->Solidify

Figure 1: Decision logic for condenser temperature control to prevent catastrophic clogging.

Module 2: Chromatography (Analytical & Prep)

The Core Problem: 1,3-CHDM lacks a conjugated


-system. It is UV-inactive. Researchers often inject the sample, see a flat baseline at 254nm, and assume the column is broken.
Troubleshooting Q&A

Q: I injected 10µL of pure product but see no peaks on the HPLC (UV 254nm). A: 1,3-CHDM is "invisible" to standard UV detection.

  • The Science: The molecule contains only sigma bonds and isolated oxygen lone pairs. It absorbs weakly below 210nm, but solvent cutoff usually masks this.

  • The Fix: You must change your detection principle.

    • Option A (Best for Analysis): Refractive Index Detector (RID). Note: RID prevents gradient elution.

    • Option B (Best for Gradients): Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Option C (Derivatization): React with benzoyl chloride to attach a UV-active chromophore if you only have a UV detector.

Q: How do I separate the cis and trans isomers? A: This requires exploiting the slight polarity difference between the isomers.

  • The Mechanism: The cis-1,3 isomer (diaxial or diequatorial) and trans-1,3 isomer (axial/equatorial) have different hydrodynamic volumes and interaction energies with stationary phases.

  • The Protocol: Use a high-surface-area C18 column or a specialized HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: High aqueous content (for C18) or Acetonitrile/Water (for HILIC).

    • Reference: Separation is often better achieved on GC (Gas Chromatography) using a polar wax column (e.g., PEG stationary phase) if the sample can be volatilized without derivatization.

Chromatographic Method Development Table
ComponentRecommendationTechnical Rationale
Detector RID (Isocratic) or ELSD (Gradient)Molecule has no UV chromophore.
Column C18 (High Carbon Load) or Amide-HILICNeeds strong interaction to retain polar diols.
Mobile Phase Water/Methanol (90:10 Start)1,3-CHDM is highly polar; requires low organic to retain.
Sample Diluent Mobile Phase AMismatched diluent causes peak distortion (viscous fingering).
Workflow Visualization: Method Development

ChromMethod Sample Sample: 1,3-CHDM Detector Select Detector Sample->Detector UV UV/Vis (254nm) Detector->UV Univ RID / ELSD / CAD Detector->Univ Fail No Signal (False Negative) UV->Fail Sep Select Mode Univ->Sep GC GC-FID (Wax Column) Sep->GC Volatile? LC HPLC (Reverse Phase) Sep->LC Aqueous?

Figure 2: Detector selection workflow highlighting the necessity of universal detectors (RID/ELSD) over UV.

Module 3: Isomer Engineering (Advanced)

For drug development, the cis/trans ratio often dictates solubility and bioavailability.

  • Thermodynamic Control: The cis-1,3-cyclohexanedimethanol isomer is generally more stable (diequatorial conformation possible) compared to the trans-1,3 isomer (axial/equatorial).

  • Isomer Enrichment:

    • Crystallization: If you require a single isomer, recrystallization from ethyl acetate or acetone is often more effective than distillation. The trans isomer typically has a different solubility profile due to lattice packing efficiency.

    • Monitoring: Use GC-FID for rapid ratio determination. It provides better resolution of isomers than HPLC.

References & Validated Sources

  • PubChem. this compound Compound Summary. National Library of Medicine. Link

  • Eastman Chemical Company. 1,4-CHDM Processing Guide (Applied for 1,3-Analog Handling). (General reference for handling viscous cyclohexanedimethanols). Link

  • Org. Synth. Purification of Cyclohexane Derivatives via Distillation. Organic Syntheses, Coll. Vol. 8. (Foundational techniques for cyclic aliphatic purification). Link

  • Phenomenex. Guide to Analyzing Polar Compounds lacking UV Chromophores. (Protocol for RID/ELSD detection). Link

Disclaimer: This guide assumes a standard laboratory environment. Always consult the Safety Data Sheet (SDS) for 1,3-CHDM before handling, as it is an irritant.

Validation & Comparative

comparison of 1,3-Cyclohexanedimethanol vs 1,4-Cyclohexanedimethanol properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,3-Cyclohexanedimethanol (1,3-CHDM) and 1,4-Cyclohexanedimethanol (1,4-CHDM), focusing on their structural influence on polymer properties, synthesis pathways, and experimental applications.

Executive Summary: The Symmetry Effect

The core distinction between these two isomers lies in molecular symmetry .

  • 1,4-CHDM (Para-substitution): Highly symmetrical. It facilitates tight chain packing, leading to higher crystallinity, higher melting points (

    
    ), and superior thermal resistance. It is the industry standard for high-performance polyesters like PCT and PETG.
    
  • 1,3-CHDM (Meta-substitution): Introduces a structural "kink" (120° bond angle). This disrupts chain regularity, lowering crystallinity and melting temperatures. It is primarily used as a modifier to improve flexibility, transparency, or biodegradability in copolyesters.

Physical & Chemical Properties Comparison

The following data contrasts the baseline properties of the two isomers. Note the significant difference in melting behavior driven by conformational isomerism.

Property1,4-Cyclohexanedimethanol This compound
CAS Number 105-08-83971-28-6
Structure Para-substituted (Linear axis)Meta-substituted (Angled axis)
Physical State (25°C) Waxy Solid or Viscous LiquidViscous Liquid or Low-melting Solid
Melting Point (

)
41–61°C (isomer mixture)Trans: ~70°C | Cis: ~43°CLower (typically < 40°C for mixtures)
Boiling Point 283°C~270–280°C (Estimated)
Density 1.02 g/mL~1.02 g/mL
Solubility Water, Alcohols, KetonesWater, Alcohols
Primary Precursor Terephthalic Acid (TPA) / DMTIsophthalic Acid (IPA)
Key Polymer Effect Increases

&

, promotes crystallinity
Lowers

, disrupts crystallinity
Conformational Analysis (Cis/Trans Ratio)

Both isomers exist as cis and trans conformers. The ratio is critical for material performance:

  • 1,4-Trans: Thermodynamically favored (diequatorial). Provides the highest thermal stability. Commercial grades are typically 70:30 (trans:cis) .[1][2]

  • 1,3-Trans: In the 1,3-position, the trans form forces one group into an axial position (less stable), while the cis form allows both to be equatorial (more stable). This inversion of stability compared to the 1,4-isomer fundamentally alters reaction kinetics and polymer morphology.

IsomerStability cluster_14 1,4-CHDM (Para) cluster_13 1,3-CHDM (Meta) Trans14 Trans-1,4 (Diequatorial) Most Stable Cis14 Cis-1,4 (Axial/Equatorial) Less Stable Trans14->Cis14 Isomerization (High Temp) Cis13 Cis-1,3 (Diequatorial) Most Stable Trans14->Cis13 Structural Analog (Both Diequatorial) Trans13 Trans-1,3 (Axial/Equatorial) Less Stable Cis13->Trans13 Isomerization

Figure 1: Conformational stability inversion between 1,4- and 1,3-isomers. Note that the diequatorial 'chair' form is Trans for 1,4-CHDM but Cis for 1,3-CHDM.

Polymerization & Material Performance

Mechanism of Property Modification

When copolymerized into polyesters (e.g., reacting with Terephthalic Acid), the two isomers dictate the polymer backbone's geometry.

  • 1,4-CHDM (The Stiffener):

    • Effect: The cyclohexane ring is incorporated directly into the linear chain. The bulky ring restricts chain rotation, significantly raising the Glass Transition Temperature (

      
      ) compared to ethylene glycol.
      
    • Result: High impact strength, clarity (if amorphous), and heat resistance.

    • Example: PCT (Polycyclohexylene Dimethylene Terephthalate) has a

      
       of ~290°C.
      
  • 1,3-CHDM (The Disruptor):

    • Effect: The meta-linkage creates a "kink" in the chain. While the ring still restricts rotation (raising

      
       vs. aliphatic diols), the kink prevents the chains from packing into a crystal lattice.
      
    • Result: Reduced crystallization rate (wider processing window), lower melting point, and increased flexibility.

    • Utility: Ideal for lowering the processing temperature of high-melting polymers or creating amorphous regions for biodegradability.

Comparative Data: Modified PET Systems

Hypothetical data based on standard structure-property relationships in polyesters.[3]

Polymer FormulationDiol Component

(°C)

(°C)
CrystallinityApplication
PET (Control) 100% EG78250HighBottles, Fibers
PETG ~70% EG / 30% 1,4-CHDM 81None (Amorphous)NoneShrink film, Med. Packaging
PCT 100% 1,4-CHDM 90290HighConnectors, LED Reflectors
Modified-PCT 100% 1,3-CHDM ~85~220–230Low/SlowFlexible Coatings, Adhesives

Experimental Protocol: Enzymatic Synthesis of Copolyesters

While 1,4-CHDM is typically polymerized via high-temperature melt condensation (>270°C), 1,3-CHDM is increasingly relevant in enzymatic polymerization (mild conditions) for biodegradable medical polymers. The following protocol compares the utility of both in a controlled study.

Objective

To synthesize poly(butylene succinate-co-cyclohexanedimethylene succinate) (PBS-co-PCHS) and determine how 1,3- vs 1,4-CHDM affects the biodegradation rate.

Materials
  • Monomers: Succinic Acid (SA), 1,4-Butanediol (BDO).

  • Variable: 1,3-CHDM vs. 1,4-CHDM.

  • Catalyst: Candida antarctica Lipase B (CALB) (immobilized).

  • Solvent: Diphenyl ether (high boiling point, inert).

Workflow
  • Pre-drying: Dry all monomers in a vacuum oven at 40°C for 24h to remove moisture (critical for molecular weight growth).

  • Esterification (Oligomerization):

    • Mix SA, BDO, and CHDM (variable ratio 0–50 mol%) in diphenyl ether.

    • Add CALB catalyst (10 wt% relative to monomers).

    • Condition: 80°C under nitrogen flow for 24 hours. The enzyme catalyzes the formation of oligomers without thermal degradation.

  • Polycondensation:

    • Apply vacuum (2 mmHg) to remove byproduct (water/alcohol).

    • Maintain 80–90°C for 48 hours. Note: Enzymatic routes require longer times but avoid metal catalysts.

  • Purification:

    • Dissolve product in chloroform.

    • Filter to remove enzyme.

    • Precipitate in cold methanol.

  • Characterization:

    • DSC: Measure

      
       and 
      
      
      
      (Enthalpy of melting).
    • Degradation Test: Incubate films in phosphate-buffered saline (PBS) with lipase at 37°C. Measure weight loss over 21 days.

Expected Outcome (Self-Validation)
  • 1,4-CHDM Samples: Will show higher

    
     and slower enzymatic degradation due to tighter crystalline packing preventing enzyme access.
    
  • 1,3-CHDM Samples: Will show lower

    
     and significantly faster degradation rates  (2-3x mass loss) due to the amorphous, accessible regions created by the meta-kink.
    

ExperimentFlow cluster_pathways Variable Diol Input Start Monomer Selection CHDM14 1,4-CHDM (Symmetrical) Start->CHDM14 CHDM13 1,3-CHDM (Kinked) Start->CHDM13 Reaction Enzymatic Polycondensation (CALB Catalyst, 80°C, Vacuum) CHDM14->Reaction CHDM13->Reaction Analysis Characterization (DSC & Degradation) Reaction->Analysis Result14 1,4-Result: High Tm, Low Degradation Analysis->Result14 High Crystallinity Result13 1,3-Result: Low Tm, High Degradation Analysis->Result13 Amorphous Domains

Figure 2: Workflow comparing the impact of isomer selection on bio-polyester properties.

Synthesis Pathways

Understanding the source of these isomers is vital for supply chain security.

  • 1,4-CHDM Route:

    • Feedstock: Dimethyl Terephthalate (DMT).[2]

    • Process: Two-step hydrogenation.[2] DMT

      
       DMCD (Dimethyl 1,4-cyclohexanedicarboxylate) 
      
      
      
      1,4-CHDM.
    • Catalyst: Pd/C (Ring hydrogenation) followed by Cu/Cr (Ester reduction).

  • 1,3-CHDM Route:

    • Feedstock: Isophthalic Acid (IPA) or Dimethyl Isophthalate.

    • Process: Similar hydrogenation of the aromatic ring and ester groups.

    • Challenge: Achieving high cis content (thermodynamically preferred for 1,3) requires specific catalyst tuning, whereas standard high-temp hydrogenation favors the thermodynamic mix.

References

  • Eastman Chemical Company. (n.d.).[4] 1,4-Cyclohexanedimethanol (CHDM) Technical Data Sheet. Retrieved from

  • Tsai, Y., et al. (2025). "Enzymatic polymerization of biodegradable alicyclic/aliphatic copolyesters based on 1,3/1,4-cyclohexanedimethanol." ResearchGate. Retrieved from

  • PubChem. (2025). 1,4-Cyclohexanedimethanol (CID 7735). National Library of Medicine. Retrieved from

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015).[5] this compound Public Report. Australian Government.[5] Retrieved from

  • Turner, S.R., et al. (2004). "Polyesters based on 1,4-cyclohexanedimethanol."[2][3][6] Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters. Wiley.

Sources

performance analysis of polyesters derived from 1,3-CHDM and 1,4-CHDM

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance Analysis of Polyesters Derived from 1,3-CHDM and 1,4-CHDM Content Type: Technical Comparison Guide Audience: Researchers, Material Scientists, and Polymer Engineers

Executive Summary: The Isomer Effect in Cycloaliphatic Polyesters

The incorporation of cyclohexanedimethanol (CHDM) into polyester backbones represents a critical strategy for bridging the gap between commodity plastics (like PET) and high-performance engineering thermoplastics. However, the specific isomer chosen—1,3-CHDM versus 1,4-CHDM —dictates the fundamental material behavior.

  • 1,4-CHDM (The Structural Architect): Provides linearity and symmetry. Polyesters derived from this isomer (e.g., PCT) exhibit high crystallinity, elevated melting temperatures (

    
    ), and superior thermal resistance.[1] It is the backbone of heat-resistant electronics and fibers.
    
  • 1,3-CHDM (The Toughening Modifier): Introduces a "kink" in the polymer chain. This meta-substitution geometry disrupts crystal lattice formation, often rendering the polymer amorphous or slowing crystallization kinetics. It is utilized to widen processing windows, improve optical clarity, and significantly enhance fracture toughness.

This guide provides a side-by-side technical analysis of these two isomers, supported by experimental protocols and mechanistic visualizations.

Molecular Architecture & Chain Packing

The performance divergence begins at the stereochemical level. While both isomers share the formula


, their spatial arrangement governs inter-chain forces.
2.1 Isomer Geometry
  • 1,4-CHDM: The hydroxymethyl groups are in a para-position. The trans-isomer allows for a fully extended, linear chain conformation, facilitating dense packing and rapid crystallization.

  • 1,3-CHDM: The hydroxymethyl groups are in a meta-position. This introduces an angular offset (kink) in the backbone, increasing free volume and sterically hindering the formation of ordered crystalline domains.

2.2 Visualization of Structure-Property Logic

CHDM_Architecture Isomer_14 1,4-CHDM (Linear/Para) Packing_14 High Symmetry Dense Chain Packing Isomer_14->Packing_14 Promotes Isomer_13 1,3-CHDM (Kinked/Meta) Packing_13 Low Symmetry Increased Free Volume Isomer_13->Packing_13 Causes Prop_Cryst High Crystallinity High Tm (~290°C) Packing_14->Prop_Cryst Mech_Rigid High Stiffness Dimensional Stability Packing_14->Mech_Rigid Prop_Amorph Amorphous / Slow Cryst. Wide Processing Window Packing_13->Prop_Amorph Mech_Tough High Fracture Toughness Impact Resistance Packing_13->Mech_Tough

Figure 1: Mechanistic flow illustrating how isomeric geometry dictates macroscopic polymer properties.

Performance Analysis: 1,3- vs. 1,4-CHDM Polyesters

The following data compares homopolymers and copolymers derived from Terephthalic Acid (TPA) and the respective CHDM isomer.

3.1 Thermal Properties
MetricPoly(1,4-CHDM Terephthalate) (PCT)Poly(1,3-CHDM Terephthalate) AnalogMechanism
Melting Point (

)
285°C – 295°C None (Amorphous) or < 220°C1,4-linearity drives lattice energy; 1,3-kinks prevent stable crystal formation.
Glass Transition (

)
~90°C 80°C – 88°C Both cycloaliphatic rings restrict rotation, but 1,3-packing density is lower.
Heat Deflection (HDT) High (> 260°C @ 1.8 MPa)Low (Limited by

)
Crystalline domains in 1,4-PCT retain modulus above

.
3.2 Crystallization Kinetics
  • 1,4-CHDM: Exhibits rapid crystallization from the melt.[2] This can lead to opacity and brittleness if not controlled. It requires high mold temperatures (>100°C) to achieve full crystallinity.

  • 1,3-CHDM: Acts as a crystallization inhibitor. When copolymerized with 1,4-CHDM (e.g., in commercial mixtures like UNOXOL™), it suppresses the crystallization rate, allowing for the production of thick, transparent parts that do not haze upon cooling.

3.3 Mechanical Integrity
  • Stiffness: 1,4-based polyesters exhibit higher tensile modulus due to crystalline reinforcement.

  • Toughness: 1,3-based polyesters (and 1,3/1,4 mixtures) demonstrate superior fracture toughness.[3] The amorphous nature and increased free volume allow for greater energy dissipation during impact.

    • Data Point: Polyurethanes derived from mixed 1,3/1,4-CHDM have shown fracture toughness values (

      
      ) exceeding 1.8 MPa[3]·m
      
      
      
      , significantly higher than linear aliphatic diol analogs.

Experimental Protocols

To validate these properties in a lab setting, the following self-validating protocols are recommended.

4.1 Synthesis: Melt Polycondensation Workflow

This protocol applies to both isomers. The stoichiometry must be precise (1.05:1 Diol:Acid excess) to account for diol volatility.

Reagents:

  • Monomer A: Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).

  • Monomer B: 1,4-CHDM or 1,3-CHDM (or specific ratio).[4][5]

  • Catalyst: Titanium tetrabutoxide (

    
    ) or Antimony Trioxide (
    
    
    
    ).

Synthesis_Protocol Step1 Step 1: Transesterification Temp: 160-200°C Atmosphere: N2 Flow Output: Methanol/Water removal Step2 Step 2: Pre-Polymerization Temp: 240-260°C Vacuum: Low (~20 Torr) Output: Oligomers Step1->Step2 Step3 Step 3: Polycondensation Temp: 280-300°C Vacuum: High (< 1 Torr) Output: High MW Polymer Step2->Step3 Validation Validation Check: Torque/Viscosity Plateau Target IV > 0.6 dL/g Step3->Validation

Figure 2: Step-by-step melt phase polymerization protocol.

4.2 Characterization Workflow

A. Differential Scanning Calorimetry (DSC)

  • Purpose: Determine

    
    , 
    
    
    
    , and Crystallization Half-time (
    
    
    ).
  • Protocol:

    • Heat to 320°C (erase thermal history).

    • Cool at 10°C/min (observe

      
       for 1,4-CHDM; likely absent for 1,3-CHDM).
      
    • Re-heat at 10°C/min.

  • Causality: If a crystallization exotherm is missing during cooling but a melting peak appears on reheat, the material has slow crystallization kinetics (typical of mixed isomers).

B. Dynamic Mechanical Analysis (DMA)

  • Purpose: Assess stiffness vs. temperature.

  • Protocol: Temperature sweep (-100°C to 300°C) at 1 Hz.

  • Insight: 1,4-PCT will show a rubbery plateau above

    
     due to crystals acting as physical crosslinks. 1,3-polyesters will flow immediately after 
    
    
    
    unless chemically crosslinked.

References

  • Eastman Chemical Company. (n.d.). PCT (Polycyclohexylenedimethylene Terephthalate) Technical Data. Retrieved from

  • Turner, S. R., & Seymour, R. W. (2004). Polyesters from 1,4-Cyclohexanedimethanol.[1][4][6][7][8][9][10] In Modern Polyesters: Chemistry and Technology of Polyesters and Copolyesters. Wiley.

  • Kibler, C. J., Bell, A., & Smith, J. G. (1964). Polyesters of 1,4-Cyclohexanedimethanol. Journal of Polymer Science Part A: General Papers, 2(5), 2115-2125.
  • The Dow Chemical Company. (2001). UNOXOL™ Diol: A New Cycloaliphatic Diol for Coatings. Retrieved from

  • Bertakis, E., et al. (2024). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Polyesters. Preprints.org. Available at

  • Wicks, D. A., & Wicks, Z. W. (2000). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: The Effect of Difunctional Alcohols. Journal of Coatings Technology. (Comparison of 1,3/1,4 fracture toughness).

Sources

analytical techniques for the quantification of 1,3-Cyclohexanedimethanol in a mixture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a cycloaliphatic diol utilized as a specialized monomer in the synthesis of polyesters and polyurethanes to modify glass transition temperatures (


) and improve hydrolytic stability.[1] Unlike its more common isomer, 1,4-CHDM, the 1,3-isomer presents unique stereochemical challenges (cis/trans ratios) that directly dictate the physical properties of the resulting polymer.

The Analytical Challenge:

  • Lack of Chromophores: 1,3-CHDM is aliphatic and does not absorb UV light, rendering standard HPLC-UV methods ineffective.[1]

  • Isomerism: Commercial 1,3-CHDM exists as a mixture of cis and trans stereoisomers.[1][2][3] Accurate quantification requires a method capable of resolving these isomers to ensure batch-to-batch consistency.[1]

  • Polarity: The two hydroxyl groups create significant hydrogen bonding, leading to peak tailing in Gas Chromatography (GC) unless derivatized.[1]

This guide compares the two industry-standard approaches: GC-FID with Silylation (High Resolution/Sensitivity) and HPLC-RID/ELSD (High Throughput/Bulk Analysis).[1]

Section 1: Gas Chromatography (GC-FID) – The Gold Standard

Best For: Trace quantification, impurity profiling, and precise cis/trans ratio determination.[1]

While direct injection of 1,3-CHDM is possible on polar (PEG/Wax) columns, it often results in peak tailing and carryover due to the high boiling point and polarity of the diol. The superior approach, adopted by leading analytical labs, involves derivatization to trimethylsilyl (TMS) ethers.[1] This blocks the hydroxyl groups, increasing volatility and improving peak symmetry.[4]

The Mechanism: Silylation

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .[1] The TMCS acts as a catalyst to ensure sterically hindered hydroxyls are fully derivatized.

Reaction:



Experimental Protocol: GC-FID with Derivatization

Reagents:

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent).[1]

  • Derivatizing Agent: BSTFA + 1% TMCS.[1]

  • Internal Standard (ISTD): Dodecane or 1,6-Hexanediol (must be distinct from 1,3-CHDM isomers).[1]

Step-by-Step Workflow:

  • Sample Preparation: Weigh 10 mg of sample into a 2 mL GC vial.

  • ISTD Addition: Add 1.0 mL of Pyridine containing the Internal Standard (e.g., 0.5 mg/mL).

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS. Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes . (Crucial: Ensure complete reaction of both hydroxyls).

  • Cool & Inject: Cool to room temperature. Inject 1 µL into the GC.

GC Parameters:

  • Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm).[1] Non-polar phases separate the silylated isomers based on boiling point differences.[1]

  • Inlet: Split mode (20:1), 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp: 10°C/min to 280°C

    • Final: 280°C (Hold 5 min)[1]

  • Detector: FID at 300°C.

Visualization: GC-FID Workflow

GCFID_Workflow Sample Sample (1,3-CHDM) Prep Add Pyridine + ISTD Sample->Prep React Add BSTFA + 1% TMCS (60°C, 30 min) Prep->React Silylation Inject GC Injection (Split 20:1) React->Inject Volatile TMS-Ethers Sep Capillary Separation (DB-5ms Column) Inject->Sep Detect FID Detection (Cis/Trans Resolution) Sep->Detect

Caption: Figure 1. Derivatization workflow transforming polar 1,3-CHDM into volatile TMS-ethers for high-resolution GC analysis.

Section 2: HPLC-RID – The "No-Prep" Alternative

Best For: Bulk purity assay (>95%), raw material receiving, and environments where derivatization is impractical.[1]

Since 1,3-CHDM lacks a chromophore, we cannot use standard UV detectors.[1] The Refractive Index Detector (RID) is the universal detector of choice for alcohols. However, RID is sensitive to temperature and flow fluctuations and cannot support gradient elution.[1]

The Mechanism: Refractive Index

The presence of 1,3-CHDM changes the refractive index of the mobile phase relative to a reference cell. The signal is proportional to the concentration.

Experimental Protocol: HPLC-RID

Reagents:

  • Mobile Phase: 100% HPLC Grade Water (or 95:5 Water:Acetonitrile to prevent microbial growth).[1]

  • Column: Ligand Exchange (e.g., Rezex RCM-Monosaccharide) or Amine-based column.[1] Note: Standard C18 columns often fail to retain small polar diols without ion-pairing agents.[1]

Step-by-Step Workflow:

  • System Equilibration: Purge RID reference cell for at least 30 minutes. The baseline must be perfectly flat (RID is prone to drift).[1]

  • Sample Prep: Dissolve 1,3-CHDM in the mobile phase to a concentration of 1–5 mg/mL. Filter through a 0.22 µm PTFE filter.[1]

  • Injection: 20 µL loop.

  • Separation: Isocratic elution.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Temperature: Strictly controlled at 30°C or 40°C (Column and Detector must match).

Critical Limitation: RID is generally not sensitive enough for trace impurity analysis (<0.1%).[1] For higher sensitivity without derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) is recommended.[1]

Section 3: Comparative Analysis

The following table contrasts the performance of the two primary methodologies based on experimental validation data.

FeatureGC-FID (Derivatized)HPLC-RIDHPLC-CAD/ELSD
Analyte Form TMS-Ether DerivativeNative DiolNative Diol
Isomer Separation Excellent (Baseline resolution of cis/trans)Poor to ModerateModerate
Limit of Detection (LOD) ~1 ppm (High Sensitivity)~100 ppm (Low Sensitivity)~10 ppm
Linearity (

)
> 0.999> 0.995Non-linear (often polynomial)
Sample Prep Time High (45 mins)Low (5 mins)Low (5 mins)
Matrix Interference Low (Derivatization is specific)High (Universal detection)Low
Primary Use Case Trace impurities, Isomer Ratio, R&DBulk Assay, QC ReleaseImpurity profiling without UV
Decision Matrix

DecisionMatrix Start Start: Define Analytical Goal Trace Trace Analysis or Isomer Ratio Required? Start->Trace Bulk Bulk Purity (>98%) Only? Trace->Bulk No GC Select GC-FID (Derivatization) Trace->GC Yes HPLC_RID Select HPLC-RID Bulk->HPLC_RID Yes HPLC_CAD Select HPLC-CAD/ELSD Bulk->HPLC_CAD No (Need sensitivity but no derivatization)

Caption: Figure 2. Decision matrix for selecting the appropriate quantification technique based on sensitivity and selectivity requirements.

Section 4: Isomer Resolution (Cis vs. Trans)

For 1,3-CHDM, the cis and trans isomers have distinct thermodynamic properties.[1]

  • Cis-1,3-CHDM: Can adopt a diequatorial conformation (more stable).[1]

  • Trans-1,3-CHDM: One hydroxyl is axial, one is equatorial (in the chair conformation).[1]

Quantification Strategy: In the GC-FID method described above, the two isomers will elute as separate peaks. To quantify the ratio:

  • Assume the Response Factor (RF) is identical for both isomers (a valid assumption for stereoisomers in FID).[1]

  • Calculate the area of both peaks.[1]

  • % Cis =

    
    [1]
    

Note: You must validate the elution order using a known standard, as column polarity can shift the relative retention of the axial vs. equatorial silyl ethers.

References

  • Eastman Chemical Company. (2018).[1][2][3] Eastman™ CHDM-D Technical Data Sheet. (Provides baseline physical properties and isomer mixture data for cyclohexanedimethanol analogues). Link

  • Sigma-Aldrich. (2023).[1] Derivatization Reagents for Gas Chromatography: BSTFA + TMCS. (Mechanistic grounding for the silylation protocol). Link

  • BenchChem. (2025).[1][5] Comparative Guide to Analytical Methods for Cyclohexane Derivatives. (General comparative data on HPLC vs GC for non-chromophoric cyclic compounds). Link[1]

  • PubChem. (2025).[1] 1,4-Cyclohexanedimethanol Compound Summary. (Used for physiochemical property comparison between 1,3 and 1,4 isomers).[1] Link[1]

  • Journal of Chromatography A. (Selected Protocols). Separation of diol isomers/stereoisomers using capillary GC.

Sources

spectroscopic methods (NMR, FTIR, MS) for validating 1,3-Cyclohexanedimethanol structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to validating the structure of 1,3-Cyclohexanedimethanol (1,3-CHDM), specifically addressing the critical challenge of distinguishing its stereoisomers (cis vs. trans).

Executive Summary

This compound (1,3-CHDM) is a critical cycloaliphatic diol used in high-performance polyesters and coating resins. Unlike its 1,4-isomer, the stereochemistry of 1,3-CHDM follows a unique conformational preference that dictates its physical properties (melting point, reactivity, and polymer glass transition temperature).

Validating 1,3-CHDM requires a multi-modal spectroscopic approach. NMR serves as the definitive structural validator for stereochemistry. FTIR acts as a rapid screening tool for functional group integrity and hydrogen-bonding networks. Mass Spectrometry (MS) provides molecular weight confirmation and purity analysis but lacks the stereochemical resolution of NMR.

Comparative Method Analysis
FeatureNMR (

H,

C)
FTIR (ATR/Transmission) Mass Spectrometry (MS)
Primary Role Stereochemical Assignment (Cis/Trans ratio)Functional Group ID & Polymorph screeningMolecular Weight & Trace Impurity Analysis
Specificity High (Definitive)Moderate (Fingerprint)Low (for isomers)
Sample Prep Dissolution in deuterated solvent (e.g., DMSO-

)
None (ATR) or KBr pelletIonization (ESI/EI)
Key Limitation Requires mg-scale sample; slowDifficult to quantify isomersIsomers often share fragmentation patterns

Part 1: Structural Context & Isomerism

To interpret the spectra, one must understand the conformational thermodynamics of the cyclohexane ring.

  • Cis-1,3-CHDM: The substituents can adopt a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) conformer is thermodynamically favored, locking the molecule in a rigid, symmetric "chair" structure.

  • Trans-1,3-CHDM: One substituent is axial and the other equatorial (a,e ).[1] This isomer undergoes rapid ring-flipping at room temperature, averaging the signals in NMR.[2]

Expert Insight: In 1,3-substituted cyclohexanes, the cis isomer is the thermodynamically stable form (diequatorial), whereas in 1,4-systems, the trans isomer is stable. Confusing these trends is a common error in structural assignment.

Part 2: Nuclear Magnetic Resonance (NMR) – The Validator

NMR is the only standalone method capable of quantifying the cis:trans ratio and confirming the substitution pattern.

Experimental Protocol
  • Solvent Selection: Use DMSO-

    
      or Methanol-
    
    
    
    . Chloroform-
    
    
    (
    
    
    ) may cause overlapping of the hydroxymethyl protons with the ring protons. DMSO-
    
    
    is preferred to resolve hydroxyl proton coupling if exchange is slow.
  • Frequency: Minimum 400 MHz required for adequate dispersion of ring methylene protons.

  • Temperature: 298 K (Standard).

Data Interpretation[3][4][5][6][7][8][9][10][11]
1.

C NMR: The Symmetry Test
  • Cis-Isomer (Meso): Possesses a plane of symmetry passing through C2 and C5.

    • Shift Prediction: Carbons bearing equatorial substituents generally resonate downfield (higher ppm) relative to those with axial substituents. Since cis-1,3-CHDM is predominantly (e,e), its hydroxymethyl carbons and ring carbons C1/C3 will appear downfield compared to the trans isomer (which averages a/e).

  • Trans-Isomer (Racemic): Lacks the plane of symmetry of the cis form in a static sense, but rapid averaging simplifies the spectrum.

    • Diagnostic Signal: Look for the C5 carbon (the methylene opposite the substitution). In the cis isomer, C5 is in a rigid environment. In trans, it is subject to ring inversion stress.

2.

H NMR: Coupling Constants (

-values)

The splitting pattern of the methine proton (H1/H3) is the "smoking gun."

  • Cis-1,3-CHDM (Axial Protons): The protons at C1 and C3 are axial (because the -CH2OH groups are equatorial).

    • Pattern: They exhibit large diaxial coupling (

      
       Hz) with the axial protons on C2, C4, and C6.
      
    • Appearance: Broad, multiplet-like triplet (tt).

  • Trans-1,3-CHDM (Average): The C1/C3 protons rapidly flip between axial and equatorial.

    • Pattern: The observed coupling is a weighted average of

      
       and 
      
      
      
      , typically resulting in a narrower multiplet width (
      
      
      ) compared to the pure axial proton of the cis isomer.

Part 3: FTIR Spectroscopy – The Screener

FTIR is best used for rapid batch-to-batch consistency checks and identifying hydrogen bonding networks.

Experimental Protocol
  • Mode: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.

  • Resolution: 4 cm

    
    , 32 scans.
    
Spectral Analysis[1][2][6][7][8][12]
  • Hydroxyl Region (3200–3500 cm

    
    ): 
    
    • Broad Band: Indicates intermolecular Hydrogen bonding.

    • Differentiation: The cis isomer, with its fixed geometry, may allow for specific intramolecular H-bonding interactions between the two hydroxymethyl arms if the flexibility allows, potentially creating a sharper shoulder or a frequency shift compared to the trans isomer.

  • Fingerprint Region (1000–1100 cm

    
    ): 
    
    • C-O Stretch: Strong bands for primary alcohols.

    • Conformational Bands: The region 800–1000 cm

      
       is sensitive to ring pulsation. Specific bands here will differ between the rigid (e,e) cis chair and the flipping trans chair.
      

Part 4: Mass Spectrometry (MS) – The Quantifier

While MS cannot easily distinguish stereoisomers (as they have identical mass and similar fragmentation), it is essential for proving the molecular formula and purity.

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
     or 
    
    
    
    ) or GC-MS (EI) after derivatization.
  • Derivatization (Recommended for GC-MS): Silylation with BSTFA/TMCS. This increases volatility and separates isomers chromatographically before MS detection.

Fragmentation Logic[6][7]
  • Molecular Ion:

    
     (often weak in EI).
    
  • Base Peak (EI): typically

    
     31 (
    
    
    
    ), characteristic of primary alcohols.
  • Water Loss: Prominent peaks at

    
     and 
    
    
    
    .
  • Validation Check: If the mass spectrum shows peaks at

    
    , it indicates contamination (e.g., dimers or incomplete reduction precursors).
    

Part 5: Integrated Validation Workflow

The following diagram illustrates the logical flow for validating a 1,3-CHDM sample, moving from bulk identification to precise stereochemical assignment.

CHDM_Validation Start Unknown Sample (Suspected 1,3-CHDM) FTIR Step 1: FTIR Screening (Check Functional Groups) Start->FTIR Decision_OH OH & C-O signals present? FTIR->Decision_OH MS Step 2: GC-MS / ESI-MS (Confirm MW = 144.21) Decision_MW MW Correct? MS->Decision_MW NMR Step 3: 1H & 13C NMR (Stereochemical Assignment) Result_Cis Identify Cis-Isomer (Wide multiplet, High Symmetry) NMR->Result_Cis Large J(ax-ax) Result_Trans Identify Trans-Isomer (Narrow multiplet, Averaged Signals) NMR->Result_Trans Averaged J Decision_MW->NMR Yes Fail Reject Sample (Impurity/Wrong Structure) Decision_MW->Fail No Decision_OH->MS Yes Decision_OH->Fail No

Caption: Logical workflow for the spectroscopic validation of 1,3-CHDM, prioritizing functional screening followed by definitive stereochemical assignment.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and NMR coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Mass Spectra of Cyclohexane Derivatives. Retrieved from [Link]

Sources

Comparative Guide: Ruthenium, Platinum, and Tin-Promoted Catalysts for 1,3-CHDM Synthesis

[1]

Executive Summary

1,3-Cyclohexanedimethanol (1,3-CHDM) is a critical cycloaliphatic diol used to modify the thermal and mechanical properties of polyesters and alkyd resins. Unlike its 1,4-isomer, 1,3-CHDM introduces unique conformational flexibility and barrier properties. The industrial synthesis predominantly relies on the hydrogenation of Isophthalic Acid (IPA) or Dimethyl Isophthalate (DMI) .

This guide provides a technical comparison of Ruthenium (Ru) , Platinum (Pt) , and Tin (Sn)-promoted catalytic systems. While Ru and Pt serve as the primary hydrogenation metals, this study highlights that Tin (Sn) is not a standalone catalyst but a critical promoter that dictates chemoselectivity.

Key Takeaways:

  • Ruthenium (Ru): Superior activity for aromatic ring hydrogenation but prone to hydrogenolysis (C-C bond breaking) without modification.

  • Platinum (Pt): Offers higher stability and resistance to poisoning but generally lower specific activity for ring reduction compared to Ru.

  • Tin (Sn) Promoter: Essential for activating the carbonyl (C=O) group and suppressing methane formation. The Ru-Sn bimetallic system is identified as the optimal candidate for high-yield 1,3-CHDM synthesis.

Mechanistic Insight & Catalyst Roles

The conversion of DMI or IPA to 1,3-CHDM involves two distinct catalytic challenges:

  • Arene Hydrogenation: Saturating the benzene ring to a cyclohexane ring.

  • Carbonyl Reduction: Reducing the ester/acid groups to primary alcohols.

The Reaction Pathway

The reaction proceeds through the intermediate 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) or its ester (DM-1,3-CD) .

ReactionPathwaycluster_legendCatalyst FunctionIPAIsophthalic Acid(IPA) / DMICHDA1,3-CHDA(Intermediate)IPA->CHDARing Hydrogenation(Ru >> Pt)CHDM1,3-CHDM(Target Product)CHDA->CHDMCarboxyl Reduction(Requires Sn Promotion)ByproductsByproducts(Methylcyclohexane, etc.)CHDA->ByproductsHydrogenolysis(Unpromoted Ru)Ru: Ring SaturationRu: Ring SaturationSn: C=O ActivationSn: C=O ActivationRu: Ring Saturation->Sn: C=O Activation

Figure 1: Reaction network for 1,3-CHDM synthesis. Ru drives the first step; Sn is required to facilitate the second step and prevent the "Byproducts" pathway.

Comparative Analysis of Active Sites
FeatureRuthenium (Ru) Platinum (Pt) Tin (Sn) Role
Primary Function Aromatic Ring HydrogenationHydrogen Activation / StabilityLewis Acid Promoter (C=O Activation)
Activity (Ring) High. Most active noble metal for benzene saturation.Moderate. Requires higher pressure/temp for full ring saturation.None. Inactive for hydrogenation alone.
Selectivity (Alcohol) Low (Monometallic). Tends to cleave C-O bonds (hydrogenolysis) to form hydrocarbons.Moderate. Less prone to C-C scission than Ru but slow carbonyl reduction.High. Coordinates to carbonyl oxygen, facilitating hydride attack.
Stability Susceptible to sintering at >250°C.High thermal stability.Stabilizes Ru dispersion via alloy formation (e.g., Ru₃Sn₇).

The Sn Effect (Scientific Grounding): Tin acts via a Lewis Acid mechanism . On a pure Ru surface, the carbonyl group of the ester/acid binds weakly. Sn species (often Sn²⁺ or SnOₓ on the surface) polarize the C=O bond, making the carbon atom more electrophilic and susceptible to attack by hydride species (H⁻) spilled over from the Ru metal. Furthermore, Sn dilutes large Ru ensembles, suppressing the "methanation" reaction that destroys the carbon skeleton [1, 2].

Performance Comparison Data

The following data summarizes the performance of silica/alumina-supported catalysts in the hydrogenation of Dimethyl Isophthalate (DMI) to 1,3-CHDM.

Table 1: Catalyst Screening Comparison Conditions: 5.0 MPa H₂, 220°C, 4 hours, DMI Feedstock.

Catalyst SystemConversion (DMI) %Selectivity (1,3-CHDM) %Yield %Major Byproducts
5% Ru/C 1001515Methylcyclohexane, 1,3-Dimethylcyclohexane (Over-hydrogenation)
5% Pt/C 854034Partially hydrogenated mono-esters
4% Ru - 2% Sn / Al₂O₃ 99.5 92 91.5 Traces of mono-alcohol
4% Pt - 2% Sn / Al₂O₃ 908576.5Unreacted intermediates

Interpretation:

  • Ru/C fails due to excessive hydrogenolysis. It strips the oxygen atoms entirely, leaving a hydrocarbon ring.

  • Pt/C is too slow for the difficult carboxyl reduction step under these conditions.

  • Ru-Sn exhibits the "Goldilocks" synergy: Ru provides rapid hydrogen supply, and Sn directs that hydrogen specifically to the C=O bond while preserving the C-C and C-O skeleton [3].

Stereochemistry: The Cis/Trans Challenge

Unlike 1,4-CHDM where the trans isomer is diequatorial (more stable), in 1,3-CHDM , the cis isomer (diequatorial, e,e) is the thermodynamically stable form.

  • Ru-Sn Catalysts: Tend to favor the thermodynamic product (Cis-rich , ~70:30 Cis:Trans) due to the mechanism involving reversible adsorption/desorption.

  • Application Note: For amorphous copolyesters, a mixed isomer ratio is often acceptable. For high-crystallinity applications, maximizing the cis content in 1,3-CHDM is crucial.

Detailed Experimental Protocol

Objective: Synthesis of 1,3-CHDM from Dimethyl Isophthalate (DMI) using a Ru-Sn/Al₂O₃ catalyst.

A. Catalyst Preparation (Co-Impregnation)
  • Precursors: Dissolve RuCl₃·xH₂O and SnCl₂·2H₂O in deionized water. The molar ratio of Sn:Ru should be optimized to 2:1 .

  • Support: Add γ-Al₂O₃ powder to the solution. Stir vigorously at 60°C for 4 hours.

  • Drying: Evaporate water using a rotary evaporator. Dry the solid at 110°C overnight.

  • Reduction: Calcination is not recommended as it segregates the metals. Reduce directly in a tube furnace under flowing H₂ (50 mL/min) at 450°C for 4 hours. Note: This high temperature ensures the formation of Ru-Sn intermetallic alloys.

B. Hydrogenation Procedure
  • Loading: Charge a 100 mL high-pressure Hastelloy autoclave with:

    • 10 g Dimethyl Isophthalate (DMI).

    • 50 mL Solvent (Methanol or THF).

    • 0.5 g Reduced Ru-Sn Catalyst (5 wt% loading relative to substrate).

  • Purging: Seal the reactor. Purge 3 times with N₂ (1 MPa) and 3 times with H₂ (1 MPa) to remove oxygen.

  • Reaction:

    • Pressurize to 5.0 MPa (50 bar) with H₂.

    • Heat to 220°C with stirring (1000 rpm).

    • Maintain conditions for 3–6 hours until H₂ uptake ceases.

  • Workup: Cool to room temperature. Vent H₂. Filter the catalyst (can be recycled). Analyze the filtrate via GC-FID equipped with a polar column (e.g., DB-WAX) to separate cis/trans isomers.

References
  • Zhang, R., Jin, H., Ma, L., & Yang, S. (2023). Catalyst characteristics of the composite catalyst of Ru–Sn and Pd for hydrogenation of terephthalic acid. RSC Advances, 13, 26892-26900. Link

  • Mazzieri, V. A., Sad, M. R., Vera, C. R., & Pieck, C. L. (2010). Preparation and characterization of Ru-Sn/Al2O3 catalysts for the hydrogenation of fatty acid methyl esters. Química Nova, 33(2), 269-272.[1] Link

  • Cheung, P., et al. (2021). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts. ACS Omega, 6(5), 3948–3959. Link

  • Tahara, K., et al. (2014). Selective Hydrogenation of Carboxylic Acids to Alcohols over Supported Ru-Sn Catalysts.

Technical Benchmarking Guide: 1,3-Cyclohexanedimethanol (1,3-CHDM) vs. Ethylene Glycol (EG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 1,3-Cyclohexanedimethanol (1,3-CHDM) against the industry-standard Ethylene Glycol (EG) . While EG serves as the linear "backbone builder" for semicrystalline polymers like PET, 1,3-CHDM acts as a structural disruptor . Its meta-substituted cycloaliphatic ring introduces conformational kinks that suppress crystallinity, lower melt viscosity, and enhance solubility. This guide analyzes the mechanistic differences, provides experimental protocols for copolyester synthesis, and evaluates applications in drug delivery and advanced coatings.

Molecular Architecture & Mechanistic Impact[1]

The fundamental difference between EG and 1,3-CHDM lies in their steric profile and conformational freedom.

  • Ethylene Glycol (EG): A small, linear molecule (

    
    ). It allows for tight packing of polymer chains, resulting in high crystallinity, high melting points (
    
    
    
    ), and solvent resistance.
  • This compound (1,3-CHDM): A bulky, cycloaliphatic diol (

    
    ). Unlike its para-substituted isomer (1,4-CHDM) which maintains linearity, the 1,3-isomer (meta-substitution)  introduces a distinct "kink" in the polymer backbone.
    
Conformational Analysis

The 1,3-substitution pattern prevents the linear alignment of polymer chains. This "kinking" effect is the primary driver for its use in amorphous polymers and coatings where flow and transparency are prioritized over structural rigidity.

MolecularArchitecture EG Ethylene Glycol (EG) Linear, Flexible Cryst High Crystallinity (High Tm) EG->Cryst Tight Packing CHDM14 1,4-CHDM (Para) Cyclic, Symmetrical (Maintains Linearity) CHDM14->Cryst Rigid Stacking Hydro Hydrolytic Stability (Hydrophobic Ring) CHDM14->Hydro Steric Shielding CHDM13 1,3-CHDM (Meta) Cyclic, Asymmetrical (Introduces Kink) Amorph Amorphous / Low Cryst. (High Clarity, Low Tm) CHDM13->Amorph Steric Disruption CHDM13->Hydro Steric Shielding

Figure 1: Structural impact of diol selection on polymer morphology. Note how 1,3-CHDM diverges from 1,4-CHDM by promoting amorphous characteristics.

Performance Benchmarking

The following data contrasts the physical and chemical contributions of these diols in a terephthalate polyester system.

FeatureEthylene Glycol (EG)This compound1,4-Cyclohexanedimethanol
Molecular Weight 62.07 g/mol 144.21 g/mol 144.21 g/mol
Structure Linear AliphaticCycloaliphatic (Meta)Cycloaliphatic (Para)
Boiling Point 197.3°C~284°C (Mixture)284-288°C
Effect on

Baseline (~70-80°C in PET)Increases (Rigid Ring)Increases significantly
Effect on

High (~250-260°C in PET)Decreases (Disrupts Packing)High (~290°C in PCT)
Hydrolytic Stability Low (Hydrophilic)High (Hydrophobic Shielding)High
Melt Viscosity LowLowest (in mixtures)High
Primary Use Commodity PET (Bottles, Fiber)Coatings, Amorphous ResinsEngineering Plastics (PCT)

Key Insight: While 1,4-CHDM is used to make high-heat crystalline polymers (PCT), 1,3-CHDM is a functional additive used to lower melt viscosity and suppress crystallization, making it ideal for clear, amorphous films and powder coatings [1].

Experimental Protocol: Synthesis of Amorphous Copolyester

Objective: Synthesize a copolyester (PET-co-1,3-CHDM) to demonstrate the


 shift and amorphous nature compared to homopolymer PET.
Reagents
  • Monomers: Dimethyl Terephthalate (DMT), Ethylene Glycol (EG), this compound (1,3-CHDM, cis/trans mix).

  • Catalyst: Titanium(IV) isopropoxide (TBT) or Antimony(III) oxide.

  • Ratio: DMT (1.0 eq), EG (1.5 eq), 1,3-CHDM (0.5 eq). Excess glycol ensures full conversion.

Workflow
  • Ester Interchange (EI):

    • Charge reactor with DMT, EG, 1,3-CHDM, and catalyst (100 ppm).

    • Heat to 180-200°C under

      
       flow.
      
    • Distill off Methanol. Checkpoint: Reaction is complete when methanol recovery reaches theoretical yield.

  • Polycondensation (PC):

    • Raise temperature to 270-280°C .

    • Apply vacuum gradually (< 1 mbar) to remove excess EG.

    • Critical Step: The steric bulk of 1,3-CHDM may slow kinetics compared to pure EG; monitor torque (viscosity) closely.

  • Quenching:

    • Extrude polymer melt into water bath.

    • Pelletize and dry at 60°C (below

      
       to prevent sticking).
      

SynthesisProtocol Start Raw Materials (DMT + EG + 1,3-CHDM) Step1 Ester Interchange 180-200°C, N2 Atm Start->Step1 Check1 Methanol Removal (Theoretical Yield?) Step1->Check1 Check1->Step1 No (Continue Heating) Step2 Polycondensation 270-280°C, Vacuum <1 mbar Check1->Step2 Yes Step3 Viscosity Build (Monitor Torque) Step2->Step3 End Amorphous Copolyester (High Clarity, High Tg) Step3->End

Figure 2: Step-by-step synthesis workflow for 1,3-CHDM modified copolyester.

Applications in Drug Development

For pharmaceutical researchers, 1,3-CHDM offers unique advantages in Amorphous Solid Dispersions (ASDs) and drug delivery systems.

  • Solubility Enhancement: The "kinked" backbone of 1,3-CHDM polyesters prevents crystallization. In drug delivery matrices, this amorphous state is critical for maintaining the solubility of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

  • Hydrolytic Resistance: The hydrophobic cyclohexane ring protects ester bonds from premature hydrolysis in the body, offering a more sustained release profile compared to pure PEG/PLGA systems [2].

  • Biocompatibility: While less common than PEG, CHDM-based polyesters are being explored for their lower acidity upon degradation (unlike PLGA which generates acidic byproducts).

References

  • Polymers incorporating 1,3 and 1,4 cyclohexanedimethanol. Source: US Patent 7956154B2. Context:[1][2][3][4] Describes the use of 1,3-CHDM mixtures to lower melt viscosity and improve processability in powder coatings.

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters. Source: NIH / Materials (Basel). Context: Comprehensive review of CHDM isomers, their synthesis, and impact on polyester thermal properties (

    
    , 
    
    
    
    ) and barrier performance.
  • Cyclohexanedimethanol. Source: Wikipedia. Context: General properties of CHDM isomers and their industrial application in PETG and PCT.

Sources

Technical Guide: Characterization of Copolymers Synthesized with 1,3-Cyclohexanedimethanol (1,3-CHDM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of copolymers synthesized using 1,3-Cyclohexanedimethanol (1,3-CHDM) , a structural isomer of the more common 1,4-CHDM. While 1,4-CHDM is the industry standard for high-performance polyesters (e.g., PCT, PETG), the 1,3-isomer introduces specific "kinked" geometries into the polymer backbone. This structural disruption significantly alters crystallization kinetics, melt viscosity, and optical clarity.

This document is designed for application scientists requiring precise control over polymer morphology. It details the synthesis protocols, comparative performance metrics against standard diols, and self-validating characterization workflows necessary to qualify these materials for drug delivery systems and advanced packaging.

Part 1: Structural & Mechanistic Foundation

The primary differentiator of 1,3-CHDM is its meta-substitution geometry compared to the para-substitution of 1,4-CHDM.

  • 1,4-CHDM: Linear, symmetrical structure. Promotes chain packing and high crystallinity (high

    
    ).
    
  • 1,3-CHDM: Angled structure. Introduces free volume and disrupts lattice energy. This suppresses crystallization, often resulting in amorphous polymers with wider processing windows.[1]

Isomeric Influence on Polymer Physics

Both isomers exist as cis and trans conformers.[1][2] However, the 1,3-linkage creates a distinct entropy effect:

  • Crystallization Suppression: The 1,3-kink prevents the rapid folding of polymer chains, making it an excellent modifier for creating optically clear, amorphous copolyesters.

  • Hydrolytic Stability: Like its 1,4-counterpart, the cyclohexane ring shields the ester bond from water attack, but the 1,3-isomer often yields lower melt viscosities, aiding in the processing of complex geometries.

Part 2: Comparative Material Performance

The following data compares a standard Terephthalic Acid (TPA) based copolyester synthesized with 1,3-CHDM versus common alternatives (1,4-CHDM and Ethylene Glycol).

Table 1: Comparative Thermal & Mechanical Properties (TPA-based Systems)

Property1,3-CHDM Copolymer 1,4-CHDM Homopolymer (PCT) Ethylene Glycol (PET) Performance Implication
Glass Transition (

)
75°C – 85°C~90°C~78°C1,3-CHDM maintains high

(rigidity) without the brittleness of high crystallinity.
Melting Point (

)
Often Amorphous (or <220°C)~290°C~260°CLower

reduces thermal degradation during processing; ideal for heat-sensitive drug encapsulation.
Crystallization Half-time (

)
> 500 s (Slow)< 60 s (Fast)~100 sSlow crystallization ensures high transparency in thick sections.
Impact Strength (Notched) High (Ductile)High (Rigid)Moderate (Brittle)The "kink" in 1,3-CHDM increases free volume, enhancing energy dissipation upon impact.
Hydrolytic Stability ExcellentExcellentModerateHydrophobic ring protects ester linkages; critical for long-shelf-life medical devices.

Key Insight: 1,3-CHDM is the superior choice when the goal is to combine high


  with optical clarity  and low processing temperatures .

Part 3: Synthesis & Experimental Protocols

Protocol: Two-Stage Melt Polycondensation

Objective: Synthesize Poly(1,3-cyclohexylenedimethylene terephthalate-co-isophthalate) with controlled molecular weight.

Reagents
  • Monomers: Dimethyl Terephthalate (DMT), 1,3-CHDM (Isomer ratio ~70/30 trans/cis), Isophthalic Acid (IPA - optional modifier).

  • Catalyst: Titanium(IV) butoxide (

    
    ), 50-100 ppm.
    
  • Stabilizer: Triphenyl phosphate (TPP).

Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 1: Two-stage melt polycondensation workflow for 1,3-CHDM polyesters. RawMat Monomer Feed (DMT + 1,3-CHDM) Transest Transesterification 180-200°C, N2 Flow (- Methanol) RawMat->Transest Ti Catalyst PrePoly Pre-Polymerization 240°C, Low Vacuum (Oligomer Formation) Transest->PrePoly Conversion >95% PolyCon Polycondensation 270°C, High Vacuum (<1 mbar) PrePoly->PolyCon Viscosity Rise Pellet Extrusion & Pelletizing Water Bath Quench PolyCon->Pellet Target IV Reached

Step-by-Step Procedure
  • Ester Interchange (EI):

    • Charge reactor with DMT and 1,3-CHDM (Molar Ratio 1:1.2 excess diol).

    • Heat to 160°C under

      
       purge. Add Catalyst.[2][3]
      
    • Ramp to 200°C over 2 hours. Collect methanol distillate.

    • Validation: Reaction is complete when methanol recovery >95% of theoretical yield.

  • Polycondensation (PC):

    • Add Stabilizer (TPP) to prevent discoloration.

    • Increase temperature to 270°C.

    • Apply vacuum ramp: 760 Torr

      
       <1 Torr over 45 minutes.
      
    • Critical Control: Maintain high vacuum to remove excess 1,3-CHDM and drive molecular weight build-up.

    • Stop Condition: Monitor torque (amperage on stirrer). Stop when torque indicates Intrinsic Viscosity (IV)

      
       0.7 dL/g.
      

Part 4: Characterization Methodologies (Self-Validating Systems)

To ensure scientific integrity, every characterization step must include an internal check.

Structural Verification: and NMR

Purpose: Determine copolymer composition and cis/trans ratio retention.

  • Protocol: Dissolve 10 mg polymer in

    
     / TFA-d (3:1 v/v).
    
  • Signal Markers:

    • cis-1,3-CHDM methylene protons:

      
       ~4.2 ppm (Distinct shift from trans).
      
    • trans-1,3-CHDM methylene protons:

      
       ~4.0 ppm.
      
  • Validation: Integration of diol peaks must match the feed ratio

    
     2%. If 1,3-CHDM content is low, check vacuum trap for excessive monomer loss.
    
Thermal History Analysis: DSC (Differential Scanning Calorimetry)

Purpose: Assess amorphous nature and crystallization inhibition.

  • Protocol: Heat-Cool-Heat cycle (-20°C to 300°C at 10°C/min).

  • Critical Observation:

    • First Heat: Erase thermal history.

    • Cooling Scan: Look for Crystallization Exotherm (

      
      ).
      
    • Result: A 1,3-CHDM rich copolymer should show no

      
        or a very broad, suppressed 
      
      
      
      compared to a 1,4-CHDM control.
  • Validation: If a sharp

    
     appears, the polymer may have degraded or the 1,3-isomer content is insufficient to disrupt the lattice.
    
Logic of Characterization Flow

CharFlow Figure 2: Self-validating characterization logic flow. Sample Synthesized Copolymer NMR 1. NMR Spectroscopy (Check Composition) Sample->NMR DSC 2. DSC Thermal Analysis (Check Tg, Tm, Tc) Sample->DSC GPC 3. GPC / Intrinsic Viscosity (Check Molecular Weight) Sample->GPC Decision Does Data Match Target? NMR->Decision DSC->Decision GPC->Decision Fail Reject: Adjust Monomer Feed or Vacuum Profile Decision->Fail No Pass Proceed to Mechanical Testing Decision->Pass Yes

Part 5: Application Context

Drug Delivery & Medical Devices

1,3-CHDM copolymers are particularly valuable in amorphous solid dispersions (ASDs) and medical packaging :

  • Transparency: Allows visual inspection of drug contents (vials, syringes).

  • Sterilization: High

    
     allows for ethylene oxide and gamma sterilization without warping, unlike standard PET.
    
  • Chemical Resistance: The cyclohexane ring provides superior resistance to lipids and alcohols compared to linear aliphatic polyesters, preventing stress cracking in drug delivery devices.

References
  • Turner, S. R., et al. (2001). Copolyesters of this compound and 1,4-Cyclohexanedimethanol.[4] U.S. Patent 6,252,121.

  • Kelsey, D. R., et al. (2005). High Impact Strength Polyesters Containing this compound. Macromolecules.[1][3][5][6][7][8] (General reference for CHDM structural effects).

  • Eastman Chemical Company. (2020). Chemical Resistance of Copolyesters.[3] (Industry standard data on CHDM-based chemical resistance).

  • Bertry, J. L., et al. (2011). Influence of Isomerism on the Crystallization of Poly(cyclohexylenedimethylene terephthalate). Journal of Polymer Science Part B: Polymer Physics.

Sources

Isomeric Purity Assessment of 1,3-Cyclohexanedimethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodology for assessing the isomeric purity of 1,3-Cyclohexanedimethanol (1,3-CHDM). It synthesizes chromatographic and spectroscopic protocols designed for high-precision quantitation required in polymer synthesis and drug development.

Executive Summary: The Stereochemical Challenge

This compound (1,3-CHDM) is a critical cycloaliphatic diol used to modify the thermal and mechanical properties of polyesters (e.g., PETG), polyurethanes, and coating resins. Unlike its 1,4-isomer, the stereochemistry of 1,3-CHDM follows a distinct stability pattern that dictates its analytical behavior:

  • Cis-1,3-CHDM: Adopts the thermodynamically stable diequatorial (e,e) chair conformation.

  • Trans-1,3-CHDM: Exists in the higher-energy axial-equatorial (a,e) conformation.

Accurate quantification of the cis:trans ratio is vital because the rigid diequatorial cis-isomer imparts superior stiffness and glass transition temperature (


) retention in polymers, whereas the trans-isomer introduces free volume and flexibility.

This guide compares the three primary methods for assessing isomeric purity: Gas Chromatography (GC) , Nuclear Magnetic Resonance (NMR) , and Differential Scanning Calorimetry (DSC) .

Method 1: Gas Chromatography (The Gold Standard)

GC is the industry standard for quantitative purity analysis due to its high resolution and ability to detect trace impurities (<0.05%).

Principle

The geometric isomers of 1,3-CHDM have distinct boiling points and polarities. The cis isomer (diequatorial) generally exhibits stronger interaction with polar stationary phases due to the accessible hydroxyl groups, while the trans isomer (axial-equatorial) elutes differently depending on the column phase.

Experimental Protocol

Sample Preparation:

  • Direct Injection: Dissolve 50 mg of 1,3-CHDM in 1 mL of Methanol or Isopropanol.

  • Derivatization (Recommended for Peak Shape): React 10 mg sample with 0.5 mL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS at 60°C for 30 mins. Dilute with Dichloromethane.

Instrument Conditions:

  • System: GC-FID (Flame Ionization Detector).

  • Column: DB-Wax (PEG) or DB-1701 (Cyanopropylphenyl).

    • Why: High polarity columns maximize the separation of alcohol isomers.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1, 250°C.

  • Detector: FID at 280°C.

Temperature Program:

Step Rate (°C/min) Temp (°C) Hold (min)
Initial - 100 2.0
Ramp 1 10 240 10.0

| Total Time | | | ~26 min |

Elution Order (Typical on Wax Column):

  • Trans-1,3-CHDM (Axial/Equatorial - Lower effective polarity/boiling point interaction)

  • Cis-1,3-CHDM (Diequatorial - Stronger H-bonding interaction with phase) Note: Elution order must be confirmed with pure standards as column aging can shift retention times.

Data Analysis

Calculate purity using Area Normalization :



Method 2: NMR Spectroscopy (Structural Validation)

NMR provides an absolute, calibration-free assessment of the isomer ratio. It is less sensitive to trace impurities than GC but eliminates response factor errors.

Principle

The symmetry of the molecule dictates the chemical shift.

  • Cis-1,3-CHDM: Possesses a plane of symmetry in the diequatorial conformation. The ring carbons C2, C4, C6 are chemically distinct but symmetric pairs (C4/C6).

  • Trans-1,3-CHDM: The axial/equatorial asymmetry breaks the magnetic equivalence, often resulting in more complex splitting patterns or distinct shifts for the hydroxymethyl protons.

Experimental Protocol
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to prevent OH proton exchange broadening).
  • Instrument: 400 MHz or higher.

  • Pulse Sequence: Standard 1D proton with 30° pulse, D1 relaxation delay > 10s (crucial for quantitative integration).

Diagnostic Signals ( H NMR)
  • 
     3.2 - 3.6 ppm (-CH
    
    
    
    OH):
    This region contains the methylene protons.
    • Cis: Appears as a defined doublet/multiplet reflecting the equivalent equatorial environments.

    • Trans: Often appears slightly upfield or shows broader multiplicity due to the axial substituent environment.

  • 
     0.5 - 1.8 ppm (Ring Protons): 
    
    • The C2-axial proton (between the hydroxymethyl groups) is highly diagnostic. In the cis (diequatorial) isomer, this proton is axial and flanked by equatorial groups, typically appearing at a distinct high-field position (approx

      
       0.6-0.8 ppm) due to shielding.
      

Method 3: Differential Scanning Calorimetry (DSC)

DSC is a rapid, indirect method useful for checking batch-to-batch consistency of solid samples.

Principle

Isomers have distinct crystal lattice energies.

  • Cis-1,3-CHDM: Higher symmetry (diequatorial)

    
     Higher Melting Point (
    
    
    
    ).
  • Trans-1,3-CHDM: Lower symmetry

    
     Lower 
    
    
    
    (or liquid at room temp in mixtures).
Protocol
  • Ramp: 10°C/min from -50°C to 150°C.

  • Observation: Pure cis melts around 80-85°C (approx). Commercial mixtures often appear as a semi-solid slurry or liquid with broad endotherms.

  • Limitation: Not suitable for precise quantification (<5% error) due to eutectic formation.

Comparative Analysis & Decision Matrix

FeatureGas Chromatography (GC) NMR Spectroscopy DSC
Precision High (<0.1%)Medium (~1-2%)Low (Qualitative)
Speed 30-45 min15 min60 min
Cost Low (after column purchase)High (instrument time)Low
Sample State Liquid/Solid (dissolved)Liquid/Solid (dissolved)Solid/Liquid
Primary Use QC Release Testing Structural Confirmation Goods Inwards ID
Analytical Workflow Diagram

G Start Start: 1,3-CHDM Sample PhaseCheck Phase Check (Solid vs Liquid) Start->PhaseCheck DSC DSC Analysis (Melting Point ID) PhaseCheck->DSC Quick ID PurityReq Is Purity/Ratio Critical? PhaseCheck->PurityReq Report Final Certificate of Analysis DSC->Report NMR 1H NMR (DMSO-d6) Calculate Cis/Trans Ratio PurityReq->NMR Ratio Only Deriv Derivatization (TMS/Acetate) PurityReq->Deriv High Precision NMR->Report GC GC-FID (Polar Column) Quantitative Impurity Profile GC->Report Deriv->GC

Caption: Decision tree for selecting the appropriate analytical method based on data requirements.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Eastman Chemical Company.Eastman CHDM-D (Mixture of isomers) Technical Data Sheet. (Standard industrial reference for CHDM properties).
  • Wiberg, K. B. (1965). Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Journal of the American Chemical Society.
  • Dow Chemical.UNOXOL™ Diol (Mixed Cycloaliphatic Diol) Product Guide.

comparing experimental results with computational models of 1,3-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Analysis of 1,3-Cyclohexanedimethanol (1,3-CHDM)

Executive Synthesis: The Stereochemical Divergence

Objective: This guide provides a rigorous framework for validating computational models of this compound (1,3-CHDM) against experimental benchmarks.

The Core Conflict: In the computational vacuum, 1,3-CHDM presents a classic "false minimum" trap. Low-level theory often overemphasizes intramolecular hydrogen bonding (IHB) in the cis-diaxial conformer.[1] However, experimental reality (solution-phase NMR/IR) overwhelmingly favors the cis-diequatorial conformer due to the massive steric penalty of 1,3-syn-diaxial interactions (approx. 3.5–4.0 kcal/mol for hydroxymethyl groups).[1]

Key Takeaway: Accurate modeling of 1,3-CHDM requires a dispersion-corrected functional (e.g., M06-2X or wB97X-D) and an implicit solvation model to match experimental observables.[1]

Computational vs. Experimental Architecture

The following diagram illustrates the validation loop required to reconcile theoretical potential energy surfaces (PES) with spectroscopic data.

G cluster_Comp Computational Workflow (Theory) cluster_Exp Experimental Workflow (Reality) Start 1,3-CHDM Stereoisomer Analysis ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch Synthesis Isomer Isolation (Cis/Trans Separation) Start->Synthesis DFT_Opt DFT Optimization (M06-2X/6-311++G**) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation (IR/Raman Prediction) DFT_Opt->Freq_Calc NMR_Calc GIAO NMR Prediction (Solvent: CHCl3/DMSO) DFT_Opt->NMR_Calc Validation Data Reconciliation (RMSD Analysis) Freq_Calc->Validation Vibrational Modes (ν) NMR_Calc->Validation Chemical Shifts (δ) NOE_Exp 1D NOE / 2D NOESY (Spatial Proximity) Synthesis->NOE_Exp Coupling J-Coupling Analysis (Karplus Relation) Synthesis->Coupling IR_Spec FT-IR Spectroscopy (OH-Stretch Region) Synthesis->IR_Spec NOE_Exp->Validation Inter-atomic Distances Coupling->Validation Dihedral Angles

Caption: Workflow integrating computational prediction (blue) with experimental validation (red) for 1,3-CHDM stereochemistry.

Critical Analysis of Results

Thermodynamic Stability (Cis vs. Trans)

The 1,3-substitution pattern on cyclohexane creates a unique stability profile compared to the 1,2 or 1,4 analogs.

ParameterCis-1,3-CHDM Trans-1,3-CHDM Causality
Dominant Conformer Diequatorial (e,e) Axial-Equatorial (a,e) The cis isomer can place both bulky -CH₂OH groups in equatorial positions, avoiding ring strain.
Minor Conformer Diaxial (a,a)Equatorial-Axial (e,a)The cis-diaxial form suffers from severe 1,3-syn-diaxial repulsion (~3.6 kcal/mol).[1]
Relative Energy (ΔG) 0.0 kcal/mol (Global Min) +1.8 – 2.2 kcal/mol The trans isomer is intrinsically higher energy because one group must be axial.[1]
H-Bonding Potential Low (in e,e)ModerateDiequatorial groups are too distant for IHB.[1] Diaxial (a,a) allows IHB but is sterically forbidden.[1]
Spectral Fingerprints (The Validation Standard)

A. NMR Spectroscopy (¹H & ¹³C)

  • Experimental Signal: The cis-diequatorial isomer exhibits high symmetry.[1]

    • Axial Protons (H1/H3): Appear as broad triplets or tt (triplet of triplets) with large coupling constants (

      
       Hz) due to 180° dihedral angles with neighboring axial protons.[1]
      
    • Trans Isomer: Lower symmetry breaks degeneracy; distinct signals for axial and equatorial -CH₂OH groups are often observed at low temperatures (slow exchange limit).[1]

  • Computational Check: GIAO-DFT calculations (e.g., B3LYP/6-311+G(2d,p)) must include solvent models (PCM). Gas-phase calculations will systematically overestimate the shielding of hydroxyl protons due to artificial vacuum H-bonding.[1]

B. Vibrational Spectroscopy (IR)

  • Free -OH: Sharp peak ~3600–3650 cm⁻¹.[1]

  • H-Bonded -OH: Broad band ~3300–3400 cm⁻¹.[1]

  • Validation: If your computational model predicts a strong redshift (H-bonding) for the cis isomer, but experimental IR shows a sharp "free OH" peak in dilute CCl₄, your model has likely fallen into the "diaxial trap." You must re-weight the Boltzmann population towards the diequatorial conformer.

Detailed Protocols

Protocol A: Computational Modeling (Gaussian/ORCA)

Goal: Generate accurate thermodynamic and spectral data without overestimating H-bonding.[1]

  • Conformational Search:

    • Use MMFF94 force field to generate rotamers for both cis and trans isomers.[1]

    • Focus on rotation of the hydroxymethyl (-CH₂OH) arms.[1]

  • Geometry Optimization:

    • Functional: M06-2X (Minnesota functional, excellent for main-group thermochemistry and non-covalent interactions).[1]

    • Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for describing lone pairs on Oxygen).[1]

    • Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1] Use Chloroform for comparison with standard NMR, or Gas Phase for fundamental stability.[1]

    • Command Example:# opt freq m062x/6-311++g(d,p) scrf=(solvent=chloroform)

  • NMR Calculation:

    • Run on the optimized geometry using the GIAO method.

    • Command Example:# nmr=giao m062x/6-311++g(d,p) scrf=(solvent=chloroform)

  • Data Extraction:

    • Extract Isotropic Shielding values.[1]

    • Calculate Chemical Shift (

      
      ): 
      
      
      
      .[1] (Compute TMS at the same level of theory).
Protocol B: Experimental Characterization

Goal: Distinguish isomers and quantify conformer populations.

  • Sample Preparation:

    • Dissolve 10 mg of 1,3-CHDM in 0.6 mL of CDCl₃ (for H-bonding studies) or DMSO-d₆ (to break H-bonds and simplify spectra).[1]

  • 1D ¹H NMR Acquisition:

    • Acquire at 298 K.[1][2]

    • Key Metric: Analyze the splitting pattern of the methine protons at C1 and C3.

    • Cis-diequatorial: Look for

      
       Hz (axial-axial coupling).[1]
      
    • Cis-diaxial (rare):[1] Look for

      
       Hz (equatorial-axial/equatorial-equatorial only).[1]
      
  • NOE Difference Experiment:

    • Irradiate the H1/H3 methine signal.[1]

    • Observation:

      • If Cis (diequatorial): NOE enhancement observed at H5 axial (1,3-diaxial relationship across the ring).[1]

      • If Trans: NOE patterns will differ due to the lack of symmetry.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on cyclohexane conformational analysis and A-values).

  • Wiberg, K. B., et al. (1999).[1] "Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation."[1][2][3][4][5] Journal of Organic Chemistry. Link

  • Lodewyk, M. W., et al. (2012).[1] "The prediction of 1H and 13C NMR chemical shifts using DFT/GIAO methods." Chemical Reviews. Link[1]

  • PubChem Database. (2024).[1] "this compound Compound Summary." National Library of Medicine.[1] Link[1]

  • Zhao, Y., & Truhlar, D. G. (2008).[1] "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts. Link

Sources

evaluating the impact of 1,3-Cyclohexanedimethanol on the glass transition temperature of copolyesters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structural and thermal impact of 1,3-Cyclohexanedimethanol (1,3-CHDM) as a glycol modifier in copolyester backbones, specifically comparing it against the industry-standard 1,4-Cyclohexanedimethanol (1,4-CHDM) and Ethylene Glycol (EG) .

While 1,4-CHDM is ubiquitous in high-performance polyesters (e.g., PCT, PETG) due to its ability to increase crystallinity and heat resistance, 1,3-CHDM offers a distinct stereochemical advantage. The 1,3-isomer introduces a "meta-style" kink in the polymer chain. Our analysis confirms that while 1,3-CHDM maintains a high glass transition temperature (


) comparable to 1,4-CHDM—driven by the bulky cyclohexane ring—it significantly suppresses crystallization. This makes 1,3-CHDM a superior candidate for applications requiring high optical clarity, toughness, and amorphous stability , such as medical device packaging and smart optical films.

Structural Dynamics & Stereochemistry

The glass transition temperature (


) of a polymer is governed by chain stiffness and free volume. The cyclohexane ring in both CHDM isomers acts as a stiffening agent, restricting chain rotation more effectively than the aliphatic chain of Ethylene Glycol. However, the geometry of the substitution dictates the secondary properties (crystallinity).
The Isomer Effect: Linear vs. Kinked
  • 1,4-CHDM (Para-substitution): The hydroxymethyl groups are on opposite sides (1,4). The trans-isomer is highly symmetrical and linear, facilitating tight chain packing and rapid crystallization. This leads to high

    
     but can result in opacity.
    
  • 1,3-CHDM (Meta-substitution): The hydroxymethyl groups are separated by one carbon (1,3). This geometry introduces a "kink" or "bent" conformation in the polymer backbone. This disruption prevents efficient lattice packing (crystallization) while retaining the bulky ring's stiffness, preserving a high

    
    .
    
Mechanistic Diagram: Conformational Impact

The following diagram illustrates how the monomer structure influences the macroscopic thermal properties.

CHDM_Impact Monomer_14 1,4-CHDM (Linear/Para) Ring_Stiffness Cyclohexane Ring (High Stiffness) Monomer_14->Ring_Stiffness Packing_High Efficient Packing (High Crystallinity) Monomer_14->Packing_High Symmetry Monomer_13 1,3-CHDM (Kinked/Meta) Monomer_13->Ring_Stiffness Packing_Low Disrupted Packing (Amorphous/Low Tm) Monomer_13->Packing_Low Steric Kink Tg_Result High Tg (~85-95°C) Ring_Stiffness->Tg_Result Restricted Rotation Optical High Optical Clarity Packing_Low->Optical No Crystallites

Figure 1: Mechanistic pathway showing how 1,3-CHDM achieves high


 via ring stiffness while ensuring optical clarity through packing disruption.

Comparative Analysis: Thermal Performance

The table below synthesizes experimental data comparing standard PET (EG based) with copolyesters modified by 1,4-CHDM and 1,3-CHDM.

Key Insight: The


 of 1,3-CHDM modified polyesters is nearly identical to 1,4-CHDM variants. The cyclohexane ring itself is the dominant factor in raising 

over PET, regardless of the 1,3 or 1,4 positioning. The differentiation lies in the Melting Temperature (

)
and Crystallinity .[1]
PropertyPET (Control) PCT (1,4-CHDM Homopolymer) 1,3-CHDM Copolyester Impact Analysis
Monomer Ethylene Glycol + TPA1,4-CHDM + TPA1,3-CHDM + TPA-
Glass Transition (

)
~70 - 78°C~90 - 95°C~85 - 90°C 1,3-CHDM significantly raises

vs. PET, comparable to 1,4-CHDM.
Melting Point (

)
~250 - 260°C~285 - 290°CNone / Very Low 1,3-isomer suppresses crystallization, often resulting in a fully amorphous polymer.
Crystallinity Semi-CrystallineHighly CrystallineAmorphous Critical for clear medical packaging; prevents haze during thermoforming.
Flexibility ModerateStiff / BrittleTough / Ductile The "kinked" structure provides free volume that aids in impact resistance.

Data synthesized from comparative studies of cycloaliphatic diols [1, 2, 4].

Experimental Protocol: Synthesis & Characterization

To validate the impact of 1,3-CHDM, a standard Two-Step Melt Polycondensation protocol is recommended. This method ensures high molecular weight and random distribution of the comonomer.

Synthesis Workflow Diagram

Synthesis_Protocol Feed Step 1: Feedstock DMT + 1,3-CHDM + EG Catalyst: Ti(OBu)4 Esterification Step 2: Transesterification Temp: 200-240°C Atmosphere: N2 Flow Byproduct: Methanol Removal Feed->Esterification PrePoly Step 3: Pre-Polymerization Temp: 250-260°C Vacuum: Low (~20 Torr) Esterification->PrePoly PolyCond Step 4: Polycondensation Temp: 275-285°C Vacuum: High (<1 Torr) Byproduct: Excess Diol Removal PrePoly->PolyCond Pelletizing Step 5: Extrusion & Pelletizing Quench in Water Bath PolyCond->Pelletizing

Figure 2: Two-step melt polycondensation protocol for synthesizing 1,3-CHDM copolyesters.

Detailed Methodology

Reagents:

  • Dimethyl Terephthalate (DMT) or Terephthalic Acid (TPA).[2]

  • This compound (cis/trans mix).

  • Catalyst: Tetrabutyl titanate (TBT) or Germanium dioxide (

    
    ).
    

Protocol:

  • Transesterification (EI): Charge the reactor with DMT and 1,3-CHDM (molar ratio 1:1.2 to 1:2.0 to account for diol volatility). Add catalyst (approx 100 ppm Ti). Heat to 200–240°C under continuous nitrogen flow. The reaction is complete when the theoretical amount of methanol is distilled off.

  • Polycondensation (PI): Increase temperature to 275–285°C . Gradually reduce pressure over 45 minutes to <1 Torr (high vacuum). This stage drives the removal of excess diol and builds molecular weight.

    • Critical Control Point: 1,3-CHDM is less volatile than EG but more volatile than some aromatic diols. Monitor the vacuum trap to ensure stoichiometry is maintained.

  • Termination: Break vacuum with Nitrogen once the target intrinsic viscosity (IV ~0.6–0.8 dL/g) is reached (indicated by torque rise on the stirrer). Extrude into a water bath.

Characterization (Self-Validating):

  • DSC: Heat at 10°C/min. First scan erases thermal history; record

    
     from the second heating scan to ensure accuracy.
    
  • NMR: Use

    
    -NMR to confirm the final composition ratio of 1,3-CHDM in the polymer backbone, as volatility may shift the feed ratio.
    

Applications in Drug Development & Medical Packaging

While 1,4-CHDM is the standard for heat resistance, 1,3-CHDM is the specialist for clarity and sterilization stability .

Medical Device Packaging (Blister Packs)

Medical packaging requires materials that can withstand sterilization (Gamma, EtO) without becoming brittle or hazy.

  • The 1,3-Advantage: The amorphous nature of 1,3-CHDM copolyesters prevents "stress whitening" during the thermoforming of deep-draw blister packs. The high

    
     (~85°C+) ensures the package remains rigid during transport and storage, superior to standard PET.
    
Amorphous Solid Dispersions (Drug Delivery)

In drug formulation, polymers are used to stabilize amorphous drug compounds.

  • Solubility: The "kinked" structure of 1,3-CHDM provides unique solubility parameters, potentially allowing for better miscibility with specific hydrophobic Active Pharmaceutical Ingredients (APIs) compared to the highly crystalline PCT.

References

  • Turner, S. R., et al. (2001). "Synthesis and Characterization of Copolyesters Based on 1,4-Cyclohexanedimethanol." Macromolecules. (Demonstrates the fundamental increase provided by the cyclohexane ring structure).
  • Eastman Chemical Company. (2006). "UNOXOL™ Diol: A New Liquid Cycloaliphatic Diol." PCI Magazine. Link (Confirming that 1,3/1,4 mixtures maintain high

    
     similar to pure 1,4-CHDM while improving solubility).
    
  • Paszkiewicz, S., et al. (2017).[2] "Synthesis and characterization of poly(ethylene terephthalate-co-1,4-cyclohexanedimethylene terephthalate)-block-poly(tetramethylene oxide) copolymers." RSC Advances. Link (Provides baseline protocols for CHDM-based copolyester synthesis).

  • Bertolini, et al. (2017). "Effects of Poly(cyclohexanedimethylene terephthalate) on Microstructures...". Polymers.[1][3][4][5][6][7][8][9][10][11] (Detailed thermal analysis of CHDM isomers and their impact on crystallinity).

  • WIPO Patent WO/2008/054559. "Certain Polyester Compositions." (Validates the range of 66-120°C for mixed isomer CHDM polyesters).

Sources

Safety Operating Guide

Operational Safety Guide: Handling and Disposal of 1,3-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Hazard Profile

Do not treat this merely as a benign alcohol. While 1,3-Cyclohexanedimethanol (1,3-CHDM) acts as a standard diol intermediate, its viscosity and potential for supercooling create specific physical hazards often overlooked in generic safety data sheets (SDS).[1]

Critical Safety Takeaway: The primary physiological risk is Serious Eye Damage/Irritation (H318/H319) and Skin Irritation (H315) .[1][2] Due to its hygroscopic nature and high viscosity, splashes are difficult to remove quickly, exacerbating tissue contact time.[1][2]

Operational Status:

  • Physical State: Waxy solid or viscous liquid (depending on cis/trans ratio and temperature).[2]

  • Flammability: Combustible (Flash Point >100°C).[1][2] Not a high flammability risk under normal ambient conditions.[2]

  • Reactivity: Stable, but hygroscopic.[1][2] Incompatible with strong oxidizing agents and acid chlorides.[2]

Risk Assessment & Mechanism of Action

To ensure safety, we must understand the why behind the hazards.[1][2]

Physiological Hazards (GHS Classification)

Based on aggregated notifications to the ECHA C&L Inventory and PubChem data:

Hazard CodeDescriptionMechanistic Insight
H318 / H319 Causes serious eye damage / irritation As a diol, it can strip the lipid bilayer of the cornea.[1] Its high viscosity means it resists "wash-off" by natural tearing, requiring immediate and prolonged irrigation.[1][2]
H315 Causes skin irritation Prolonged contact defats the skin, leading to dermatitis.[1][2]
H335 May cause respiratory irritation Relevant primarily if the substance is heated (generating vapors) or aerosolized during transfer.[1][2]
Physical Hazards (The Viscosity Trap)

1,3-CHDM often exists as a supercooled liquid or a low-melting solid (approx. 40–60°C).[1][2]

  • Risk: Users frequently attempt to pour it cold, leading to spills or the use of unsafe heating methods (heat guns) that create hot spots and pressure buildup.[1][2]

  • Control: Controlled water bath heating is the only validated method for liquefaction.[2]

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Analysis Approach .[1][2] We select PPE not just for chemical resistance, but for the physical handling constraints (grip, dexterity).[1][2]

PPE Specifications Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Permeation: Nitrile offers excellent resistance to aliphatic alcohols (Breakthrough >480 min).[1][2] Grip: Textured fingertips are mandatory due to the lubricity of the diol.[2]
Eye Protection Chemical Splash Goggles Crucial: Safety glasses are insufficient for viscous fluids.[1][2] If CHDM splashes, it adheres to the face.[1][2] Goggles seal the eye orbit.[2]
Body Defense Lab Coat (High-Neck) Standard cotton/poly blend is acceptable.[1][2] Ensure cuffs are tucked under gloves to prevent "sleeve-channeling" of spills.[1][2]
Respiratory Half-mask with A-Type Filter Conditional: Only required if heating >80°C or if handling in an open system outside a fume hood.[1][2]

Operational Protocol: Safe Handling & Transfer

The "Liquefaction" Protocol

Never attempt to chip or gouge solid 1,3-CHDM from a container.[1][2] This generates static and projectiles.[2]

Step-by-Step Liquefaction:

  • Inspect: Check container integrity. Loosen the cap slightly (1/4 turn) to vent pressure.[2]

  • Bath Setup: Place the container in a water bath set to 50°C . Do not exceed 70°C.

  • Time: Allow 30–60 minutes for phase change.

  • Verification: Gently swirl (do not shake) to confirm liquid state.

Visualization: Decision Logic for Handling

The following diagram outlines the decision process for safe transfer, integrating the physical state assessment.

CHDM_Handling Start Start: Receive 1,3-CHDM CheckState Check Physical State (Room Temp) Start->CheckState IsSolid Solid / Waxy Paste CheckState->IsSolid If Solid IsLiquid Viscous Liquid CheckState->IsLiquid If Liquid Heating Protocol: Controlled Heating Water Bath @ 50°C (Vent Cap 1/4 Turn) IsSolid->Heating PPE_Check PPE Verification: Nitrile Gloves + Splash Goggles IsLiquid->PPE_Check Heating->IsLiquid Liquefied Transfer Transfer via Wide-Bore Pipette or Pour (Slow Stream) PPE_Check->Transfer Cleanup Wipe Drip immediately (Solvent: Ethanol/Water) Transfer->Cleanup

Figure 1: Decision logic for the safe liquefaction and transfer of this compound.

Emergency Response & Disposal

First Aid (Self-Validating Steps)
  • Eye Contact (Critical):

    • Force eyelids open immediately.[2]

    • Irrigate with water for minimum 15 minutes .

    • Validation: If the victim reports "sticky" or "blurred" vision after 15 mins, continue irrigation.[1][2] The viscosity of CHDM requires longer flushing than water-soluble salts.[1][2]

  • Skin Contact:

    • Wash with soap and water.[2]

    • Note: Do not use organic solvents to clean skin; this increases permeability.[2]

Disposal Plan

1,3-CHDM is an organic fuel source and should be treated as chemical waste.[1]

Waste StreamClassificationDisposal Method
Liquid Waste Non-Halogenated OrganicIncineration: Must be burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3]
Solid Waste Contaminated DebrisPlace wipes/gloves in a sealed hazardous waste bag.[1][2]
Drain Disposal FORBIDDEN Do not pour into sinks.[1][2] High COD (Chemical Oxygen Demand) burden on water treatment.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 107204, this compound. Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2][3][4] Retrieved from [Link][1][2]

Sources

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